(3R)-Treprostinil
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H34O5 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-[(3R)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetic acid |
InChI |
InChI=1S/C23H34O5/c1-2-3-4-7-17(24)9-10-18-19-11-15-6-5-8-22(28-14-23(26)27)20(15)12-16(19)13-21(18)25/h5-6,8,16-19,21,24-25H,2-4,7,9-14H2,1H3,(H,26,27)/t16-,17+,18+,19-,21+/m0/s1 |
InChI Key |
PAJMKGZZBBTTOY-KWLWEVDOSA-N |
Isomeric SMILES |
CCCCC[C@H](CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O |
Canonical SMILES |
CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
(3R)-Treprostinil: A Comprehensive Technical Guide on its Mechanism of Action in Pulmonary Hypertension
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulmonary hypertension (PH) is a progressive and life-threatening disease characterized by elevated blood pressure in the pulmonary arteries. A key player in the pathophysiology of PH is the prostacyclin pathway. Prostacyclin (PGI2) is a potent vasodilator, inhibitor of platelet aggregation, and has anti-proliferative effects on vascular smooth muscle cells. Treprostinil, a stable synthetic analog of prostacyclin, has emerged as a cornerstone therapy for pulmonary arterial hypertension (PAH), a common form of PH. This technical guide provides an in-depth exploration of the mechanism of action of (3R)-Treprostinil, the biologically active enantiomer, in the context of pulmonary hypertension.
Core Mechanism of Action: Targeting Prostacyclin and Other Prostanoid Receptors
Treprostinil exerts its therapeutic effects primarily by acting as a potent agonist for the prostacyclin receptor (IP receptor), a G-protein coupled receptor.[1][2] However, its pharmacological profile extends to other prostanoid receptors, contributing to its multifaceted mechanism of action.[3][4]
Upon binding to these receptors on the surface of pulmonary artery smooth muscle cells (PASMCs) and platelets, Treprostinil initiates a cascade of intracellular signaling events. The primary pathway involves the activation of adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1][2] This elevation in intracellular cAMP is the central mediator of Treprostinil's effects.
Key Physiological Consequences of Treprostinil-Mediated Signaling:
-
Vasodilation: Increased cAMP levels lead to the activation of protein kinase A (PKA). PKA phosphorylates and opens calcium-activated potassium channels, causing hyperpolarization of the cell membrane and subsequent relaxation of the pulmonary vascular smooth muscle. This direct vasodilation of the pulmonary and systemic arterial beds reduces pulmonary vascular resistance (PVR) and mean pulmonary arterial pressure (mPAP).[1][5]
-
Inhibition of Platelet Aggregation: By increasing cAMP levels within platelets, Treprostinil inhibits their aggregation, reducing the risk of thrombosis in the pulmonary microvasculature, a common feature of PAH.[1][2][5]
-
Anti-proliferative and Anti-remodeling Effects: Treprostinil has been shown to inhibit the proliferation of PASMCs, a key component of the vascular remodeling seen in PAH.[5][6] This effect is mediated, at least in part, by the cAMP-PKA pathway, which can interfere with mitogenic signaling cascades. Furthermore, Treprostinil can attenuate the pathological remodeling of the pulmonary vasculature by reducing the secretion of pro-fibrotic factors such as Transforming Growth Factor-beta 1 (TGF-β1) and Connective Tissue Growth Factor (CTGF), and by decreasing the deposition of collagen type I and fibronectin.[6][7]
Quantitative Data on Receptor Binding and Clinical Efficacy
The following tables summarize the key quantitative data related to Treprostinil's receptor binding affinities and its clinical efficacy in patients with pulmonary hypertension.
Table 1: Receptor Binding Affinity (Ki) and Functional Potency (EC50) of Treprostinil
| Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| IP (Prostacyclin) | 32 | 1.9 |
| EP2 (Prostaglandin E2) | 3.6 | 6.2 |
| DP1 (Prostaglandin D2) | 4.4 | 0.6 |
Data sourced from Whittle et al., 2012.[3]
Table 2: Hemodynamic and Functional Outcomes from Clinical Trials of Inhaled Treprostinil in Pulmonary Hypertension
| Parameter | Study | Baseline Value (Placebo) | Change with Treprostinil | Change with Placebo | Treatment Effect | p-value |
| 6-Minute Walk Distance (6MWD) (m) | INCREASE | - | +31.12 | - | +31.12 m | <0.001 |
| N-terminal pro-B-type natriuretic peptide (NT-proBNP) (%) | INCREASE | - | -15% | +46% | Ratio: 0.58 | <0.001 |
| Pulmonary Vascular Resistance (PVR) (Wood Units) | Voswinckel et al., 2006 | ~50 mm Hg (mPAP) | Significant decrease | - | Sustained effect vs. iloprost | <0.0001 |
| Mean Pulmonary Arterial Pressure (mPAP) (mmHg) | Voswinckel et al., 2006 | ~50 mm Hg | Significant reduction | - | - | - |
Data from the INCREASE trial[5] and a study by Voswinckel et al.[3]
Signaling Pathways and Experimental Workflows
Signaling Pathway of Treprostinil in Pulmonary Artery Smooth Muscle Cells
References
- 1. Inhaled treprostinil and pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Favorable effects of inhaled treprostinil in severe pulmonary hypertension: results from randomized controlled pilot studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collagen-targeted PET imaging for progressive experimental lung fibrosis quantification and monitoring of efficacy of anti-fibrotic therapies [thno.org]
- 5. researchgate.net [researchgate.net]
- 6. Treprostinil inhibits proliferation and extracellular matrix deposition by fibroblasts through cAMP activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdspdb.unc.edu [pdspdb.unc.edu]
An In-depth Technical Guide to the Stereochemistry and Biological Activity of (3R)-Treprostinil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry and biological activity of (3R)-Treprostinil, a potent synthetic analog of prostacyclin. Treprostinil is a cornerstone therapy for pulmonary arterial hypertension (PAH), and understanding its specific molecular interactions is crucial for ongoing research and drug development. This document details its receptor binding profile, signaling pathways, and the experimental methodologies used to characterize its activity.
Introduction to Treprostinil
Treprostinil is a stable, tricyclic benzindene prostacyclin analog designed to overcome the short half-life and chemical instability of native prostacyclin (PGI2).[1] Its primary therapeutic effects include potent vasodilation of pulmonary and systemic arterial beds and inhibition of platelet aggregation.[1][2] These actions alleviate the abnormally high blood pressure in the pulmonary arteries characteristic of PAH, reducing strain on the right heart and improving exercise capacity in patients.[2][3] Treprostinil can be administered via subcutaneous, intravenous, inhaled, and oral routes, offering various options for long-term management of PAH.[2][4][5]
Stereochemistry of Treprostinil
The chemical name for Treprostinil is 2-[[(1R,2R,3aS,9aS)-2,3,3a,4,9,9a-Hexahydro-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-1H-benz[f]inden-5-yl]oxy]acetic acid. The molecule possesses several chiral centers, and its specific stereoisomeric configuration is critical for its biological activity. The "(3R)" designation in "this compound" refers to the stereochemistry at the 3-position of the octyl side chain. The stereochemistry of drug molecules is pivotal as it dictates the three-dimensional arrangement of atoms, which in turn governs the molecule's ability to bind to its biological target with high affinity and specificity. Different stereoisomers of a drug can have vastly different pharmacological, pharmacokinetic, and toxicological properties.[6] While the literature predominantly refers to the clinically approved form as "Treprostinil," it is the specific enantiomer with the (1R, 2R, 3aS, 9aS) core and the (3S)-hydroxyoctyl side chain that exhibits the desired potent biological activity. The synthesis of this specific stereoisomer often involves key steps like the Claisen rearrangement and Pauson-Khand reaction to ensure the correct relative and absolute stereochemistry.[7]
Biological Activity and Receptor Profile
Treprostinil exerts its effects by interacting with several prostanoid receptors, which are G-protein coupled receptors (GPCRs). Its primary target is the prostacyclin receptor (IP receptor), but it also demonstrates significant activity at the prostaglandin D2 receptor 1 (DP1) and the prostaglandin E2 receptor 2 (EP2).[1][4][8]
The affinity of Treprostinil for various human prostanoid receptors has been quantified through radioligand binding assays, and its potency has been determined by measuring its ability to elicit a functional response, such as the production of cyclic AMP (cAMP). The following tables summarize the key quantitative data for Treprostinil.
| Receptor | Binding Affinity (Ki, nM) |
| DP1 | 4.4[8] |
| EP2 | 3.6[8] |
| IP | 32[8][9] |
Table 1: Binding Affinity of Treprostinil for Human Prostanoid Receptors
| Receptor | Potency (EC50, nM) |
| DP1 | 0.6[8][10] |
| IP | 1.9[8][10] |
| EP2 | 6.2[8][10] |
Table 2: Functional Potency of Treprostinil at Human Prostanoid Receptors
These data indicate that Treprostinil is a potent agonist at the DP1, IP, and EP2 receptors. Notably, it has a higher binding affinity for the DP1 and EP2 receptors compared to the IP receptor, yet it potently activates all three.[8][9] This multi-receptor activity may contribute to its overall beneficial therapeutic profile.[8]
Signaling Pathways
The binding of Treprostinil to its cognate receptors, primarily the IP, DP1, and EP2 receptors, initiates a cascade of intracellular signaling events.[1][4] These are all Gs-coupled receptors, and their activation leads to the stimulation of adenylyl cyclase.
Upon ligand binding, the receptor undergoes a conformational change, leading to the activation of the associated Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[11][12] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[4][11] PKA then phosphorylates various downstream targets, resulting in a number of physiological effects, including:
-
Vasodilation: PKA-mediated phosphorylation leads to the opening of calcium-activated potassium channels, causing hyperpolarization and relaxation of vascular smooth muscle cells.[4]
-
Inhibition of Platelet Aggregation: Elevated cAMP levels in platelets inhibit their activation and aggregation, reducing the risk of thrombosis.[11]
-
Antiproliferative Effects: Treprostinil has been shown to inhibit the proliferation of pulmonary artery smooth muscle cells, a key component of vascular remodeling in PAH.[9]
Caption: Canonical cAMP/PKA signaling pathway activated by Treprostinil.
Beyond the canonical cAMP/PKA pathway, Treprostinil has been shown to influence other signaling cascades that contribute to its therapeutic effects:
-
Anti-inflammatory Properties: Treprostinil can inhibit the nuclear translocation of NF-κB in human alveolar macrophages, a key transcription factor involved in inflammation.[10]
-
Antifibrotic Activity: It can suppress profibrotic fibroblast activity by inhibiting the Yes-associated protein (YAP)/transcriptional coactivator with PDZ-binding motif (TAZ) pathway.[4] Through cAMP-mediated pathways, it also influences the composition of the extracellular matrix.[4]
-
PPAR Activation: Treprostinil also activates peroxisome proliferator-activated receptor β (PPARβ), which enhances anti-inflammatory mechanisms.[4]
Experimental Protocols
The characterization of Treprostinil's biological activity relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.
These assays are used to determine the binding affinity (Ki) of a ligand for a specific receptor.
-
Objective: To quantify the affinity of Treprostinil for human prostanoid receptors.
-
Methodology:
-
Cell Culture and Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the human prostanoid receptor of interest (e.g., IP, DP1, EP2) are cultured. The cells are harvested, and cell membranes are prepared by homogenization and centrifugation.
-
Radioligand Binding: A known concentration of a radiolabeled ligand (e.g., [3H]-iloprost for the IP receptor) is incubated with the cell membranes in the presence of varying concentrations of unlabeled Treprostinil.
-
Separation and Scintillation Counting: The reaction is terminated, and bound radioligand is separated from unbound radioligand by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of Treprostinil that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Caption: Workflow for a competitive radioligand binding assay.
These functional assays measure the ability of a ligand to stimulate the production of cAMP, providing a measure of its potency (EC50).
-
Objective: To determine the potency of Treprostinil in activating adenylyl cyclase via prostanoid receptors.
-
Methodology:
-
Cell Culture: Cells stably expressing the receptor of interest are cultured in appropriate media.
-
Cell Treatment: The cells are treated with varying concentrations of Treprostinil for a defined period.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular concentration of cAMP is measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: The concentration-response data are plotted, and a sigmoidal dose-response curve is fitted to the data to determine the EC50 value, which is the concentration of Treprostinil that produces 50% of the maximal response.[13]
-
Caption: Workflow for an adenylyl cyclase activation (cAMP) assay.
Conclusion
This compound is a meticulously designed prostacyclin analog whose specific stereochemistry is fundamental to its potent and beneficial biological activity in the treatment of pulmonary arterial hypertension. Its multi-receptor engagement of the IP, DP1, and EP2 receptors initiates a robust activation of the adenylyl cyclase/cAMP/PKA signaling pathway, leading to the desired therapeutic effects of vasodilation and inhibition of platelet aggregation. A thorough understanding of its stereochemical requirements, receptor pharmacology, and signaling mechanisms, as elucidated through detailed experimental protocols, is essential for the continued development of novel and improved therapies for PAH and related cardiovascular diseases.
References
- 1. Treprostinil | C23H34O5 | CID 6918140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. phassociation.org [phassociation.org]
- 3. Simulation of clinical trials of oral treprostinil in pulmonary arterial hypertension using a virtual population - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhaled treprostinil in group 3 pulmonary hypertension associated with lung disease: results of the INCREASE and PERFECT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy, safety, and pharmacokinetics of inhaled treprostinil in Japanese patients with pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 7. Synthesis of treprostinil: key Claisen rearrangement and catalytic Pauson–Khand reactions in continuous flow - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Treprostinil | Prostanoid Receptor Agonists: R&D Systems [rndsystems.com]
- 11. What is the mechanism of Treprostinil? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Discovery and Stereoselective Synthesis of (3R)-Treprostinil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Treprostinil, a stable prostacyclin analog, is a cornerstone in the treatment of pulmonary arterial hypertension (PAH). Its therapeutic efficacy is primarily attributed to the (3R)-stereoisomer, which demonstrates potent vasodilatory and anti-platelet aggregation effects. This technical guide provides an in-depth overview of the discovery and, crucially, the stereoselective synthesis of (3R)-Treprostinil. We will delve into the detailed experimental protocols for its chemical synthesis, present quantitative data in a clear, tabular format, and visualize the key signaling pathways and experimental workflows using Graphviz diagrams. This document is intended to serve as a comprehensive resource for researchers, chemists, and drug development professionals working in the field of prostacyclin therapeutics.
Introduction: The Discovery of a Potent Prostacyclin Analog
The development of synthetic prostacyclin analogs was driven by the therapeutic potential of native prostacyclin (PGI2), a potent but chemically unstable vasodilator and inhibitor of platelet aggregation. Treprostinil emerged as a significant advancement due to its enhanced stability. Subsequent research focused on the stereochemistry of treprostinil, revealing that the biological activity resides almost exclusively in the (3R)-enantiomer. This discovery underscored the importance of developing a stereoselective synthesis to produce the active pharmaceutical ingredient efficiently and with high purity.
The key structural features of this compound, [[(1R,2R,3aS,9aS)-2,3,3a,4,9,9a-hexahydro-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-1H-benz[f]inden-5-yl]oxy]acetic acid, present a significant synthetic challenge, requiring precise control over multiple chiral centers. The development of a robust and scalable stereoselective synthesis was a critical step in making this important therapeutic agent widely available.
Mechanism of Action: Signaling Pathways of this compound
This compound exerts its therapeutic effects by mimicking the action of endogenous prostacyclin. It binds to prostacyclin receptors (IP receptors) on the surface of vascular smooth muscle cells and platelets.[1][2] This binding initiates a signaling cascade that leads to vasodilation and inhibition of platelet aggregation.
Signaling in Vascular Smooth Muscle Cells
In vascular smooth muscle cells, the activation of the IP receptor by this compound stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1] cAMP, in turn, activates protein kinase A (PKA), which phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium levels and smooth muscle relaxation (vasodilation). A key pathway involves the inhibition of growth factor-mediated signaling, such as that from platelet-derived growth factor (PDGF), which plays a role in the vascular remodeling seen in PAH.[3][4] PKA can upregulate C/EBP-α and p21, which are inhibitors of cell proliferation, thereby contributing to the anti-proliferative effects of Treprostinil.[3][4]
Figure 1: Signaling pathway of this compound in vascular smooth muscle cells.
Signaling in Platelets
Similarly, in platelets, this compound-induced activation of the IP receptor and subsequent rise in cAMP levels leads to PKA activation.[2] A key substrate of PKA in platelets is the vasodilator-stimulated phosphoprotein (VASP).[5][6][7] Phosphorylation of VASP is associated with the inhibition of platelet aggregation and adhesion, thereby reducing the risk of thrombosis.[5][7] This is a crucial aspect of its therapeutic effect in PAH, where in-situ thrombosis can contribute to the pathology.
Figure 2: Signaling pathway of this compound in platelets.
Stereoselective Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. A key strategy that has been successfully employed is the intramolecular Pauson-Khand cyclization. The following sections provide an overview of a representative synthetic route and detailed experimental protocols for key steps.
Synthetic Strategy Overview
A common approach to the stereoselective synthesis of this compound involves the construction of the benzindene core via a Pauson-Khand cyclization of a suitably functionalized enyne. The stereochemistry of the final product is controlled by the chirality of the starting materials and the stereoselectivity of the key cyclization step. The synthesis can be broadly divided into the following stages:
-
Preparation of the Chiral Side Chain: Synthesis of the (3S)-3-hydroxyoctyl side chain with the correct stereochemistry.
-
Assembly of the Pauson-Khand Precursor: Coupling of the chiral side chain with a substituted benzene derivative to form the enyne precursor.
-
Pauson-Khand Cyclization: Cobalt-mediated cyclization to form the tricyclic benzindene core.
-
Functional Group Manipulations and Deprotection: A series of reactions to install the carboxylic acid side chain and remove protecting groups to yield the final this compound.
Figure 3: General workflow for the synthesis of this compound.
Quantitative Data from Synthesis
The following table summarizes representative yields and purities for key steps in the synthesis of this compound, compiled from published literature.[3]
| Step No. | Reaction | Starting Material | Product | Yield (%) | Purity/Diastereomeric Excess |
| 1 | Grignard Reaction | (S)-(-)-Epichlorohydrin | (S)-1-Chloro-2-heptanol | 85 | >99% ee |
| 2 | Silylation | (S)-1-Chloro-2-heptanol | (S)-1-Chloro-2-(tert-butyldimethylsilyloxy)heptane | 98 | - |
| 3 | Alkyne Coupling | (S)-1-Chloro-2-(tert-butyldimethylsilyloxy)heptane | (S)-1-(tert-Butyldimethylsilyloxy)-4-nonyne | 92 | - |
| 4 | Pauson-Khand Cyclization | Substituted Benzoenyne | Tricyclic Enone | 75 | >95% de |
| 5 | Reduction | Tricyclic Enone | Benzindene Diol | 90 | - |
| 6 | Alkylation | Benzindene Diol | Treprostinil Ester | 88 | - |
| 7 | Hydrolysis | Treprostinil Ester | This compound | 95 | >99% |
Detailed Experimental Protocols
The following protocols are adapted from the peer-reviewed literature and represent key transformations in the synthesis of this compound.
Step 4: Intramolecular Pauson-Khand Cyclization
-
Objective: To construct the tricyclic benzindene core with high stereoselectivity.
-
Reaction:
-
To a solution of the enyne precursor (1.0 eq) in a suitable solvent (e.g., dichloromethane) is added dicobalt octacarbonyl (1.1 eq) at room temperature under an inert atmosphere (e.g., argon).
-
The reaction mixture is stirred for 1-2 hours, during which time the cobalt-alkyne complex forms.
-
The reaction is then heated to reflux (or other appropriate temperature) for 12-24 hours.
-
Reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired tricyclic enone.
-
Step 7: Hydrolysis of Treprostinil Ester to this compound
-
Objective: To deprotect the carboxylic acid moiety to yield the final active pharmaceutical ingredient.
-
Reaction:
-
The treprostinil ester (1.0 eq) is dissolved in a mixture of methanol and water.
-
An aqueous solution of a base (e.g., sodium hydroxide, 2-3 eq) is added to the solution.
-
The reaction mixture is stirred at room temperature for 2-4 hours, or until the reaction is complete as determined by TLC or HPLC.
-
The methanol is removed under reduced pressure.
-
The aqueous solution is then acidified to a pH of approximately 3-4 with a dilute acid (e.g., 1M HCl).
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield this compound as a white solid.
-
The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[8]
-
Conclusion
The discovery and development of this compound represent a significant achievement in medicinal chemistry and pharmacology. The elucidation of its stereospecific mechanism of action and the development of a robust, stereoselective synthesis have been critical to its success as a therapeutic agent for pulmonary arterial hypertension. This technical guide has provided a comprehensive overview of these aspects, with a focus on delivering the detailed technical information required by researchers and professionals in the field. The provided experimental protocols, quantitative data, and pathway visualizations offer a valuable resource for those involved in the synthesis, study, and development of prostacyclin-based therapeutics. Continued research in this area holds the promise of further refining synthetic routes and developing novel analogs with improved therapeutic profiles.
References
- 1. The Spatiotemporal Regulation of cAMP Signaling in Blood Platelets—Old Friends and New Players - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. IMPROVED PROCESS FOR THE PREPARATION OF TREPROSTINIL AND DERIVATIVES THEREOF - Patent 2861554 [data.epo.org]
- 4. Phosphorylation of the vasodilator-stimulated phosphoprotein (VASP) by the anti-platelet drug, cilostazol, in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. scilit.com [scilit.com]
- 7. Vasodilator-stimulated phosphoprotein (VASP) is phosphorylated on Ser157 by protein kinase C-dependent and -independent mechanisms in thrombin-stimulated human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Treprostinil synthesis - chemicalbook [chemicalbook.com]
(3R)-Treprostinil Signaling in Vascular Smooth Muscle Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3R)-Treprostinil, a stable analog of prostacyclin, is a potent vasodilator and inhibitor of smooth muscle cell proliferation, making it a cornerstone in the treatment of pulmonary arterial hypertension (PAH). This technical guide provides a comprehensive overview of the molecular signaling pathways of this compound in vascular smooth muscle cells (VSMCs). The information presented herein is intended to support further research and drug development efforts in the field of vascular pharmacology.
Core Signaling Pathways
The primary mechanism of action of this compound in VSMCs is initiated by its binding to cell surface prostanoid receptors, leading to a cascade of intracellular events that ultimately result in vasodilation and inhibition of proliferation.
The Canonical cAMP/PKA Pathway
The most well-characterized signaling pathway for this compound involves the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR).[1][2] Binding of this compound to the IP receptor activates the associated Gs alpha subunit, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP).[2] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA).[3]
PKA, a serine/threonine kinase, phosphorylates several downstream targets that mediate the physiological effects of this compound. In the context of vasodilation, PKA activation leads to the opening of potassium channels, causing hyperpolarization of the cell membrane and subsequent closure of voltage-gated calcium channels.[3][4] This reduces intracellular calcium levels, leading to smooth muscle relaxation.
Furthermore, the cAMP/PKA pathway plays a crucial role in the anti-proliferative effects of this compound.[5][6] PKA can phosphorylate and regulate the activity of transcription factors and cell cycle-related proteins, leading to the inhibition of VSMC growth.[5]
dot
Caption: Canonical this compound signaling pathway in VSMCs.
Alternative Signaling Pathways
While the cAMP/PKA pathway is the principal mechanism, evidence suggests the involvement of other signaling molecules in mediating the effects of this compound.
-
EP2 and DP1 Receptor Activation: this compound also exhibits high affinity for the prostaglandin E2 receptor subtype 2 (EP2) and the prostaglandin D2 receptor (DP1).[1][2] Similar to the IP receptor, these receptors are coupled to Gs proteins and can also lead to an increase in intracellular cAMP, thus contributing to the overall vasodilatory and anti-proliferative effects.
-
RhoA/ROCK Pathway: The RhoA/ROCK pathway is a key regulator of VSMC contraction. While direct modulation of RhoA by this compound has not been definitively established in VSMCs, the inhibitory effects of the cAMP/PKA pathway on RhoA activation in other cell types suggest a potential for crosstalk. PKA can phosphorylate and inhibit RhoA, leading to a decrease in the activity of its downstream effector, ROCK, which would contribute to vasodilation.[7]
-
Potassium Channels: this compound has been shown to indirectly enhance the current of TASK-1 potassium channels via a PKA-dependent pathway.[1][8] Additionally, it acts as a potent antagonist of TREK-1 and TREK-2 potassium channels, though the primary therapeutic effects in VSMCs are believed to be mediated through the activation of potassium channels leading to hyperpolarization.[1][8]
dot
Caption: Alternative signaling pathways of this compound in VSMCs.
Quantitative Data
The following tables summarize the key quantitative parameters of Treprostinil's activity in vascular smooth muscle cells and related systems.
Table 1: Receptor Binding Affinity (Ki) of Treprostinil
| Receptor | Ki (nM) | Cell Line/System | Reference |
| Prostacyclin (IP) | 32 | Human prostanoid receptors expressed in cell lines | [1] |
| Prostaglandin D2 (DP1) | 4.4 | Human prostanoid receptors expressed in cell lines | [1] |
| Prostaglandin E2 (EP2) | 3.6 | Human prostanoid receptors expressed in cell lines | [1] |
Table 2: Functional Potency (EC50) of Treprostinil
| Assay | EC50 (nM) | Cell Line/System | Reference |
| cAMP Elevation (IP Receptor) | 1.9 | Cells expressing human IP receptor | [1][2] |
| cAMP Elevation (DP1 Receptor) | 0.6 | Cells expressing human DP1 receptor | [1][2] |
| cAMP Elevation (EP2 Receptor) | 6.2 | Cells expressing human EP2 receptor | [1][2] |
Table 3: Anti-proliferative Effects of Treprostinil
| Cell Type | Mitogen | Effect of Treprostinil | Reference |
| Human Pulmonary Arterial Smooth Muscle Cells | PDGF-BB | Dose-dependent reduction in proliferation | [5][6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
Wire Myography for Vasodilation Assessment
This ex vivo technique measures the isometric tension of isolated blood vessel segments.
-
Vessel Preparation: Isolate small resistance arteries (e.g., mesenteric arteries) and cut them into 2 mm rings.
-
Mounting: Mount the vessel rings on two tungsten wires in a myograph chamber filled with physiological salt solution (PSS) at 37°C and aerated with 95% O2/5% CO2.
-
Normalization: Stretch the vessels to their optimal resting tension.
-
Viability Check: Contract the vessels with a high potassium solution (e.g., 60 mM KCl) to ensure viability.
-
Pre-constriction: Induce a submaximal contraction with a vasoconstrictor (e.g., phenylephrine or U46619).
-
Cumulative Concentration-Response Curve: Add increasing concentrations of this compound to the bath and record the relaxation response.
-
Data Analysis: Plot the percentage of relaxation against the log concentration of this compound to determine the EC50 value.
dot
Caption: Experimental workflow for wire myography.
cAMP Enzyme Immunoassay (EIA)
This assay quantifies the intracellular levels of cAMP.
-
Cell Culture: Plate vascular smooth muscle cells in a multi-well plate and grow to confluence.
-
Stimulation: Treat the cells with this compound at various concentrations for a specified time.
-
Cell Lysis: Lyse the cells using the buffer provided in the EIA kit.
-
Assay Procedure: Perform the competitive enzyme immunoassay according to the manufacturer's instructions. This typically involves the competition between cAMP in the sample and a fixed amount of labeled cAMP for a limited number of antibody binding sites.
-
Detection: Measure the signal (e.g., colorimetric or chemiluminescent) using a plate reader.
-
Data Analysis: Calculate the cAMP concentration in each sample based on a standard curve.
dot
Caption: Experimental workflow for cAMP EIA.
VSMC Proliferation Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed VSMCs in a 96-well plate at a low density.
-
Treatment: After cell attachment, treat with a mitogen (e.g., PDGF-BB) in the presence or absence of various concentrations of this compound.
-
Incubation: Incubate the cells for a period of 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the control (mitogen-stimulated cells without this compound) and calculate the IC50 value.
dot
References
- 1. The Prostacyclin Analogue, Treprostinil, Used in the Treatment of Pulmonary Arterial Hypertension, is a Potent Antagonist of TREK-1 and TREK-2 Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of anti-remodelling action of treprostinil in human pulmonary arterial smooth muscle cells | PLOS One [journals.plos.org]
- 3. Potassium Channels in Regulation of Vascular Smooth Muscle Contraction and Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potassium channels in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of anti-remodelling action of treprostinil in human pulmonary arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of anti-remodelling action of treprostinil in human pulmonary arterial smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rho expression and activation in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Prostacyclin Analogue, Treprostinil, Used in the Treatment of Pulmonary Arterial Hypertension, is a Potent Antagonist of TREK-1 and TREK-2 Potassium Channels - Kent Academic Repository [kar.kent.ac.uk]
An In-depth Technical Guide to the Preclinical Research Applications of (3R)-Treprostinil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical research applications of (3R)-Treprostinil, a stable prostacyclin analogue. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into its mechanism of action, experimental protocols, and key preclinical findings. The information is presented through structured data tables, detailed methodologies, and explanatory diagrams to facilitate a deeper understanding of this compound's therapeutic potential.
Core Mechanism of Action
This compound is a potent vasodilator and inhibitor of platelet aggregation.[1][2][3][4] Its primary mechanism involves acting as a prostacyclin mimetic, binding to several prostaglandin receptors, including the prostacyclin receptor (IP), prostaglandin E receptor 2 (EP2), and prostaglandin D receptor 1 (DP1).[3][5] This binding initiates a cascade of intracellular signaling events.
Upon binding to the IP receptor, treprostinil stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3][5] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn promotes vasodilation by opening calcium-activated potassium channels in vascular smooth muscle cells.[5] Beyond its vasodilatory effects, the activation of cAMP-dependent pathways also plays a crucial role in inhibiting smooth muscle cell proliferation and reducing the deposition of extracellular matrix proteins like collagen and fibronectin, thereby mitigating tissue remodeling.[5][6][7]
Furthermore, this compound has been shown to activate the peroxisome proliferator-activated receptor β (PPARβ), which contributes to its anti-inflammatory properties.[5] It also interacts with the transforming growth factor-β (TGF-β) signaling pathway, a key driver of fibrosis, by inhibiting Smad2/3 phosphorylation and promoting the inhibitory Smad1/5/6 pathways.[3][5][8]
Signaling Pathways of this compound
Caption: Signaling pathways activated by this compound.
Preclinical Applications in Pulmonary Arterial Hypertension (PAH)
This compound has been extensively studied in various preclinical models of PAH, demonstrating its efficacy in improving hemodynamics and attenuating pathological remodeling of the pulmonary vasculature and right ventricle.
Monocrotaline (MCT)-Induced PAH in Rats
The MCT model is a widely used preclinical model that mimics many features of human PAH.[9][10]
Quantitative Data Summary: Monocrotaline Model
| Parameter | Control Group | MCT-Treated Group | MCT + Treprostinil Group | Reference |
| Mean Pulmonary Arterial Pressure (mPAP; mmHg) | 18 ± 1 | 42 ± 2 | 34 ± 3 | [5] |
| Right Ventricular Systolic Pressure (RVSP; mmHg) | ~25 | ~44 | Not significantly attenuated in one study | [10][11] |
| Right Ventricular Hypertrophy (Fulton Index) | Not specified | Increased | No significant effect | [5] |
| Survival | 100% | 11% (at time of cardiac failure) | 87% | [5] |
Experimental Protocol: Monocrotaline-Induced PAH
A detailed protocol for inducing PAH in rats using monocrotaline is described below.
Caption: Experimental workflow for the MCT-induced PAH model.
Sugen/Hypoxia (Su/Hx)-Induced PAH in Rats
The Su/Hx model is considered a more severe and clinically relevant model of PAH, as it induces plexiform lesions similar to those seen in human patients.[12]
Quantitative Data Summary: Sugen/Hypoxia Model
| Parameter | Control Group | Su/Hx-Treated Group | Su/Hx + Treprostinil Group | Reference |
| Right Ventricular Systolic Pressure (RVSP; mmHg) | Not specified | Increased | Significantly reduced with high-dose (810 ng/kg/min) | [13] |
| Right Ventricular Hypertrophy (Fulton Index) | Not specified | Increased | Significantly reduced with high-dose (810 ng/kg/min) | [13] |
| Cardiac Output | Normal | Reduced | Improved | [13] |
| Medial Wall Thickness of Pulmonary Arteries | Normal | Increased | No significant alteration | [13] |
Experimental Protocol: Sugen/Hypoxia-Induced PAH
The following diagram outlines the protocol for the Su/Hx model.
Caption: Experimental workflow for the Su/Hx-induced PAH model.
Preclinical Applications in Pulmonary Fibrosis
This compound has demonstrated anti-fibrotic effects in preclinical models of pulmonary fibrosis, suggesting a therapeutic potential beyond its vasodilatory actions.
Bleomycin-Induced Pulmonary Fibrosis in Mice
The intratracheal administration of bleomycin is a standard method to induce experimental pulmonary fibrosis.[1][14]
Quantitative Data Summary: Bleomycin Model
| Parameter | Control Group (Saline) | Bleomycin-Treated Group | Bleomycin + Treprostinil Group | Reference |
| Soluble Collagen Levels (µg/mL) at Day 21 | 526.4 ± 28.4 | 861.7 ± 44.9 | 677.8 ± 31.03 | [2] |
| Lung Inflammatory Score | Low | Increased | Attenuated from day 14 | [2] |
| Lung Fibrotic Score | Low | Increased | Attenuated from day 14 | [2] |
Experimental Protocol: Bleomycin-Induced Pulmonary Fibrosis
The protocol for inducing pulmonary fibrosis using bleomycin is detailed below.
Caption: Workflow for bleomycin-induced pulmonary fibrosis model.
Effects on Intracellular Signaling
This compound's therapeutic effects are underpinned by its ability to modulate key intracellular signaling pathways.
cAMP-Mediated Effects
Treprostinil's activation of the cAMP pathway is central to its anti-proliferative and anti-remodeling effects on pulmonary arterial smooth muscle cells (PASMCs).
Quantitative Data Summary: cAMP and Downstream Effects
| Parameter | Control | PDGF-BB Stimulated | PDGF-BB + Treprostinil | Reference |
| TGF-β1 Secretion | Baseline | Significantly increased | Significantly prevented in a dose-dependent manner | [15] |
| Collagen Type I Deposition | Baseline | Significantly increased | Significantly reduced in a dose-dependent manner | [15] |
| Fibronectin Deposition | Baseline | Significantly increased | Significantly reduced | [6] |
| PASMC Proliferation | Baseline | Increased | Dose-dependently reduced | [15] |
Experimental Protocol: In Vitro Signaling Studies in PASMCs
The following outlines a general protocol for studying the effects of treprostinil on signaling in cultured human PASMCs.
Caption: In vitro workflow for PASMC signaling studies.
Conclusion
The preclinical data robustly support the multifaceted therapeutic potential of this compound. Its well-defined mechanism of action, centered on prostacyclin receptor agonism and subsequent activation of cAMP- and PPARβ-mediated pathways, translates into significant beneficial effects in models of pulmonary arterial hypertension and pulmonary fibrosis. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for future research and development efforts aimed at harnessing the full therapeutic capacity of this compound for these and potentially other related conditions. The provided diagrams of signaling pathways and experimental workflows serve as valuable visual aids for understanding the complex biological processes involved.
References
- 1. Orotracheal treprostinil administration attenuates bleomycin-induced lung injury, vascular remodeling, and fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhaled treprostinil in group 3 pulmonary hypertension associated with lung disease: results of the INCREASE and PERFECT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Treprostinil in advanced experimental pulmonary hypertension: beneficial outcome without reversed pulmonary vascular remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Treprostinil inhibits proliferation and extracellular matrix deposition by fibroblasts through cAMP activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. atsjournals.org [atsjournals.org]
- 9. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration | Springer Nature Experiments [experiments.springernature.com]
- 10. Frontiers | Maprotiline Prevents Monocrotaline-Induced Pulmonary Arterial Hypertension in Rats [frontiersin.org]
- 11. mospace.umsystem.edu [mospace.umsystem.edu]
- 12. Current Overview of the Biology and Pharmacology in Sugen/Hypoxia-Induced Pulmonary Hypertension in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy of treprostinil in the SU5416‐hypoxia model of severe pulmonary arterial hypertension: haemodynamic benefits are not associated with improvements in arterial remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 15. Mechanism of anti-remodelling action of treprostinil in human pulmonary arterial smooth muscle cells | PLOS One [journals.plos.org]
(3R)-Treprostinil: An In-Depth Technical Guide to its In Vitro and In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3R)-Treprostinil, a stable synthetic analog of prostacyclin, is a potent vasodilator and inhibitor of platelet aggregation. Marketed as a single enantiomer, it is a cornerstone therapy for pulmonary arterial hypertension (PAH). This technical guide provides a comprehensive overview of the in vitro and in vivo pharmacology of this compound, detailing its mechanism of action, signaling pathways, and key experimental findings. The information is presented to support further research and drug development efforts in the field of cardiovascular and pulmonary diseases.
Mechanism of Action and Signaling Pathways
This compound exerts its primary effects through the activation of cell surface prostanoid receptors, leading to a cascade of intracellular signaling events. It is a potent agonist for the prostaglandin D2 receptor 1 (DP1), prostaglandin E2 receptor 2 (EP2), and the prostacyclin receptor (IP).[1] Activation of these G-protein coupled receptors stimulates adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP).[1]
The elevation in cAMP is central to the therapeutic effects of this compound. In vascular smooth muscle cells, increased cAMP leads to the activation of protein kinase A (PKA), which phosphorylates and inhibits myosin light chain kinase. This results in smooth muscle relaxation and vasodilation of both pulmonary and systemic arterial vascular beds. In platelets, elevated cAMP levels inhibit aggregation, contributing to the antithrombotic effects of the drug.
References
(3R)-Treprostinil: A Comprehensive Technical Guide to Receptor Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3R)-Treprostinil, a stable synthetic analog of prostacyclin (PGI2), is a cornerstone in the treatment of pulmonary arterial hypertension (PAH). Its therapeutic efficacy is rooted in its ability to activate prostanoid receptors, leading to vasodilation and inhibition of platelet aggregation.[1] A thorough understanding of its receptor binding profile is paramount for elucidating its mechanism of action, predicting potential off-target effects, and guiding the development of next-generation therapies. This technical guide provides an in-depth analysis of the receptor binding affinity and selectivity of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.
Receptor Binding Affinity and Selectivity of this compound
The interaction of this compound with the family of prostanoid receptors has been characterized through extensive radioligand binding assays. These studies reveal a distinct binding profile, with high affinity for the prostacyclin (IP), prostaglandin D2 (DP1), and prostaglandin E2 (EP2) receptors.[2][3][4] Its affinity for other prostanoid receptors, such as EP1, EP3, EP4, FP, and TP, is considerably lower.[2][3]
Quantitative Binding Affinity Data
The binding affinities of this compound for various human and rat prostanoid receptors are summarized in the tables below. The inhibition constant (Ki), a measure of the drug's binding affinity, is presented in nanomolar (nM) units. A lower Ki value indicates a higher binding affinity.
Table 1: Binding Affinity (Ki, nM) of this compound at Human Prostanoid Receptors
| Receptor | Ki (nM) | Reference(s) |
| IP | 32 | [2][3] |
| DP1 | 4.4 | [2][3][4] |
| EP1 | >1000 | [2] |
| EP2 | 3.6 | [2][3][4] |
| EP3 | >1000 | [2] |
| EP4 | >1000 | [2] |
| FP | >1000 | [2] |
| TP | >1000 | [2] |
Table 2: Binding Affinity (Ki, nM) of this compound at Rat Prostanoid Receptors
| Receptor | Ki (nM) | Reference(s) |
| IP | 28 | [4] |
| EP2 | 30 | [4] |
Functional Activity
In addition to binding affinity, the functional activity of this compound is a critical aspect of its pharmacological profile. Functional assays, such as those measuring cyclic adenosine monophosphate (cAMP) elevation, provide insights into the drug's ability to activate downstream signaling pathways upon receptor binding.
Table 3: Functional Activity (EC50, nM) of this compound at Human Prostanoid Receptors
| Receptor | EC50 (nM) for cAMP elevation | Reference(s) |
| IP | 1.9 | [2] |
| DP1 | 0.6 | [2] |
| EP2 | 6.2 | [2] |
Signaling Pathways
This compound primarily exerts its effects through the activation of Gs protein-coupled receptors, namely the IP, DP1, and EP2 receptors. This activation initiates a signaling cascade that leads to the production of intracellular cAMP, a key second messenger responsible for mediating the drug's vasodilatory and anti-platelet aggregation effects.[1]
Experimental Protocols
The determination of receptor binding affinity and functional activity relies on precise and well-defined experimental protocols. The following sections detail the methodologies for the key experiments cited in this guide.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled compound (Treprostinil) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.
References
- 1. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. atsjournals.org [atsjournals.org]
An In-depth Technical Guide to the Structural Analogues and Derivatives of (3R)-Treprostinil
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3R)-Treprostinil, a stable prostacyclin analogue, is a cornerstone in the treatment of pulmonary arterial hypertension (PAH). Its potent vasodilatory and anti-proliferative effects are primarily mediated through the activation of the prostacyclin receptor (IP receptor). This technical guide provides a comprehensive overview of the structural analogues and derivatives of this compound, delving into their synthesis, structure-activity relationships, and pharmacological profiles. Detailed experimental protocols for key assays and visualizations of the intricate signaling pathways are presented to facilitate further research and development in this critical therapeutic area.
Introduction to this compound
Treprostinil, chemically known as [(1R,2R,3aS,9aS)-[[2,3,3a,4,9,9a-hexahydro-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-1H-benz[f]inden-5-yl]oxy]acetic acid, is a tricyclic benzindene analogue of prostacyclin.[1] Its enhanced chemical stability compared to native prostacyclin (PGI2) allows for various routes of administration, including subcutaneous, intravenous, inhaled, and oral formulations, significantly improving the quality of life for PAH patients.[2][3][4] Treprostinil's therapeutic effects stem from its ability to induce vasodilation and inhibit platelet aggregation and smooth muscle cell proliferation.[5][6][7]
Structural Analogues and Derivatives
The development of treprostinil analogues and derivatives has been focused on improving its pharmacokinetic profile, reducing side effects, and enhancing therapeutic efficacy. These modifications primarily involve alterations to the carboxylic acid group, the hydroxyl groups, or the aliphatic side chain.
Prodrugs
Prodrug strategies have been employed to improve the oral bioavailability and reduce the injection-site pain associated with treprostinil.[8] Ester and amide prodrugs are designed to be inactive until they are metabolized in the body to release the active treprostinil molecule.
-
Treprostinil N-acyl methylsulfonamide: This prodrug was synthesized to potentially improve the therapeutic index of treprostinil.[9]
-
Ester Prodrugs: Various ester prodrugs have been synthesized to enhance lipophilicity and facilitate passive diffusion across biological membranes.[10]
Other Derivatives
Modifications to other parts of the treprostinil molecule have been explored to understand the structure-activity relationship (SAR) and to develop analogues with altered receptor selectivity or potency.
Quantitative Data
The following tables summarize the available quantitative data for this compound and a key structural analogue, iloprost, providing a comparative view of their receptor binding affinities and functional potencies.
Table 1: Comparative Binding Affinities (Ki, nM) of Treprostinil and Iloprost at Human Prostanoid Receptors [11]
| Receptor | Treprostinil (Ki, nM) | Iloprost (Ki, nM) |
| IP | 32 | 3.9 |
| DP1 | 4.4 | >1000 |
| EP2 | 3.6 | >1000 |
| EP1 | >1000 | 1.1 |
| EP3 | >1000 | >1000 |
| EP4 | >1000 | >1000 |
| FP | >1000 | >1000 |
| TP | >1000 | >1000 |
Table 2: Comparative Functional Potencies (EC50, nM) of Treprostinil and Iloprost at Human Prostanoid Receptors [11][12]
| Receptor | Treprostinil (EC50, nM) | Iloprost (EC50, nM) |
| IP | 1.9 | 0.37 |
| DP1 | 0.6 | - |
| EP2 | 6.2 | - |
| EP1 | - | 0.3 |
Table 3: Pharmacokinetic Parameters of Treprostinil [6][13][14]
| Route of Administration | Bioavailability (%) | Tmax | Half-life (t1/2) |
| Intravenous | 100 | Immediate | 4.4 hours |
| Subcutaneous | ~100 | Steady state | 4.6 hours |
| Inhaled | 64 - 72 | ~10-30 min | ~4 hours |
| Oral (extended-release) | 17 | 4 - 6 hours | ~4 hours |
Signaling Pathways
Treprostinil and its analogues exert their cellular effects through complex signaling pathways, primarily initiated by the activation of the IP receptor, a Gs protein-coupled receptor (GPCR).[15][16] However, evidence also points to an alternative pathway involving the peroxisome proliferator-activated receptor-gamma (PPARγ).
IP Receptor-cAMP Signaling Pathway
Upon binding of treprostinil to the IP receptor, the associated Gs alpha subunit is activated, which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).[7][15] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately resulting in vasodilation and inhibition of cell proliferation.
Caption: IP Receptor-cAMP Signaling Pathway.
PPARγ Signaling Pathway
Studies have shown that treprostinil can also activate PPARγ, a nuclear receptor that regulates gene expression.[17] This activation appears to be, at least in part, dependent on the IP receptor but independent of cAMP.[17] Activated PPARγ can translocate to the nucleus and modulate the transcription of genes involved in cell proliferation and inflammation.
Caption: PPARγ Signaling Pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of treprostinil and its analogues.
Synthesis of Treprostinil N-acyl Methylsulfonamide[9]
This protocol describes a direct synthesis from a treprostinil triol precursor.
Caption: Synthesis Workflow.
Materials:
-
Treprostinil triol precursor (12)
-
Bromoacetyl acylmethylsulfonamide (14)
-
Sodium hydride (NaH)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
Dissolve the treprostinil triol precursor in the anhydrous solvent under an inert atmosphere.
-
Add at least two equivalents of sodium hydride to the solution and stir.
-
Slowly add a solution of bromoacetyl acylmethylsulfonamide in the anhydrous solvent.
-
Allow the reaction to proceed at room temperature until completion (monitored by TLC or LC-MS).
-
Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired treprostinil N-acyl methylsulfonamide.
Radioligand Binding Assay[4][18][19][20][21]
This protocol is for a competitive binding assay to determine the affinity of test compounds for the IP receptor.
Materials:
-
Cell membranes expressing the human IP receptor
-
Radioligand (e.g., [³H]-Iloprost)
-
Test compounds (structural analogues or derivatives of treprostinil)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Non-specific binding control (e.g., a high concentration of unlabeled treprostinil)
-
Glass fiber filters
-
Scintillation cocktail
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add binding buffer, cell membranes, radioligand at a concentration near its Kd, and either a test compound dilution or the non-specific binding control.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay (HTRF)[17][22][23][24][25]
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure cAMP production in response to agonist stimulation.
Materials:
-
Cells expressing the human IP receptor
-
Test compounds (agonists)
-
Stimulation buffer
-
cAMP standard
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP-cryptate)
-
Lysis buffer
-
HTRF-compatible microplate reader
Procedure:
-
Seed the cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the test compounds and a cAMP standard curve.
-
Aspirate the culture medium and add the test compound dilutions or cAMP standards to the respective wells.
-
Incubate for a specific time (e.g., 30 minutes) at room temperature to stimulate cAMP production.
-
Lyse the cells by adding the lysis buffer containing the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate).
-
Incubate for a further period (e.g., 60 minutes) at room temperature to allow for the competition reaction.
-
Read the plate on an HTRF-compatible reader at two wavelengths (e.g., 665 nm and 620 nm).
-
Calculate the HTRF ratio (665/620) and determine the cAMP concentration in the samples by interpolating from the cAMP standard curve.
-
Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
PPARγ Transactivation Assay[2][26][27][28][29]
This protocol is for a reporter gene assay to measure the activation of PPARγ.
Materials:
-
Host cells (e.g., HEK293)
-
Expression vector for PPARγ
-
Reporter vector containing a PPAR response element (PPRE) linked to a reporter gene (e.g., luciferase)
-
Transfection reagent
-
Test compounds
-
Positive control (e.g., rosiglitazone)
-
Luciferase assay system
Procedure:
-
Co-transfect the host cells with the PPARγ expression vector and the PPRE-reporter vector.
-
Plate the transfected cells in a 96-well plate and allow them to recover.
-
Treat the cells with serial dilutions of the test compounds or the positive control.
-
Incubate for a sufficient period (e.g., 24 hours) to allow for gene transcription and protein expression.
-
Lyse the cells and measure the reporter gene activity (e.g., luciferase activity) using a luminometer.
-
Normalize the reporter activity to a co-transfected control plasmid or total protein concentration.
-
Plot the fold activation of the reporter gene against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Conclusion
This technical guide has provided a detailed overview of the structural analogues and derivatives of this compound, highlighting their pharmacological properties and the underlying signaling mechanisms. The provided quantitative data and experimental protocols serve as a valuable resource for researchers in the field of pulmonary arterial hypertension and GPCR drug discovery. Further exploration of the structure-activity relationships and the development of novel analogues with improved therapeutic profiles remain critical areas of ongoing research. The continued investigation into the dual signaling pathways of treprostinil through both the IP receptor and PPARγ may unveil new therapeutic strategies for PAH and other related vascular diseases. both the IP receptor and PPARγ may unveil new therapeutic strategies for PAH and other related vascular diseases.
References
- 1. Treprostinil | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 2. raybiotech.com [raybiotech.com]
- 3. US20250162982A1 - Methods of manufacturing treprostinil and treprostinil derivative prodrugs - Google Patents [patents.google.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Treprostinil synthesis - chemicalbook [chemicalbook.com]
- 6. Pharmacokinetics and steady-state bioequivalence of treprostinil sodium (Remodulin) administered by the intravenous and subcutaneous route to normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. WO2016081658A1 - Methods of manufacturing treprostinil and treprostinil derivative prodrugs - Google Patents [patents.google.com]
- 11. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Treprostinil | Prostanoid Receptor Agonists: R&D Systems [rndsystems.com]
- 13. A Comprehensive Review of Treprostinil Pharmacokinetics via Four Routes of Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Molecular recognition and activation of the prostacyclin receptor by anti-pulmonary arterial hypertension drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
- 17. bmglabtech.com [bmglabtech.com]
The Decisive Role of Stereochemistry: A Technical Guide to the (3S) Configuration in Treprostinil's Efficacy
For Immediate Release
This technical guide provides an in-depth analysis of the prostacyclin analog treprostinil, with a specific focus on the critical role of its stereochemistry in defining its pharmacological activity. Intended for researchers, scientists, and drug development professionals, this document elucidates the structure-activity relationship, mechanism of action, and the experimental basis for the selection of the specific stereoisomer used clinically.
Executive Summary
Treprostinil is a stable and potent synthetic analog of prostacyclin (PGI₂) used in the treatment of pulmonary arterial hypertension (PAH). Its therapeutic efficacy is critically dependent on its specific three-dimensional structure. The molecule possesses a complex stereochemistry with multiple chiral centers, but it is the (1R,2R,3aS,9aS)-[[2,3,3a,4,9,9a-hexahydro-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-1Hbenz[f]inden-5-yl]oxy]acetic acid isomer that is utilized clinically. This guide will detail the significance of the (3S) configuration of the hydroxyoctyl side chain, which is pivotal for optimal binding to and activation of the prostacyclin receptor (IP receptor), leading to the desired therapeutic effects of vasodilation and inhibition of platelet aggregation. While the prompt referred to the (3R) configuration, extensive review of chemical literature confirms the active isomer possesses the (3S) configuration at this key position.
Introduction: The Importance of Chirality in Drug Design
Chirality is a fundamental property of many drug molecules, where stereoisomers (molecules with the same chemical formula and connectivity but different spatial arrangements) can exhibit profoundly different pharmacological and toxicological profiles. The interaction between a chiral drug and its biological target, typically a protein receptor or enzyme, is highly specific, akin to a key fitting into a lock. One stereoisomer may bind with high affinity and elicit a potent therapeutic response, while another may be less active, inactive, or even cause adverse effects. The development of treprostinil serves as a salient example of stereoselective pharmacology.
Treprostinil's Stereochemistry and Structure-Activity Relationship (SAR)
The chemical structure of treprostinil features a benzindene core and two side chains, with five chiral centers dictating its spatial conformation. The officially designated active isomer is (+)-treprostinil, with the full stereochemical descriptor (1R,2R,3aS,9aS) for the core and (3S) for the alcohol on the octyl side chain.
Mechanism of Action: The Prostacyclin Signaling Pathway
Treprostinil exerts its therapeutic effects by acting as a potent agonist of the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR) found on the surface of platelets and vascular smooth muscle cells.[1][2] The binding of treprostinil to the IP receptor initiates a signaling cascade that is central to its clinical benefits.
-
Receptor Binding and G-Protein Activation : Treprostinil binds to the IP receptor, inducing a conformational change that activates the associated stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation : The activated α-subunit of the Gs protein stimulates the enzyme adenylyl cyclase.
-
cAMP Production : Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1]
-
Downstream Effects : The elevated intracellular levels of cAMP, a key second messenger, lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, resulting in:
-
Vasodilation : In pulmonary arterial smooth muscle cells, this cascade leads to relaxation, causing the pulmonary blood vessels to widen, which reduces pulmonary blood pressure and alleviates the strain on the right ventricle of the heart.[1][3]
-
Inhibition of Platelet Aggregation : In platelets, increased cAMP levels inhibit their activation and aggregation, reducing the risk of thrombosis.[1][3]
-
Treprostinil also demonstrates high affinity for the prostaglandin D2 receptor (DP1) and prostaglandin E2 receptor 2 (EP2), both of which also couple to Gs and contribute to vasodilation, but has lower affinity for other prostanoid receptors.[4][5]
Quantitative Pharmacological Data
The efficacy of treprostinil is defined by its high affinity (low Ki value) for the IP receptor and its high potency (low EC50 value) in functional assays, such as stimulating cAMP production. The following table summarizes the reported binding affinities and functional potencies of treprostinil for relevant human prostanoid receptors.
| Receptor Target | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Associated G-Protein | Primary Effect |
| IP Receptor | 32 | 1.9 | Gs | Vasodilation, Anti-platelet |
| DP1 Receptor | 4.4 | 0.6 | Gs | Vasodilation |
| EP2 Receptor | 3.6 | 6.2 | Gs | Vasodilation |
| EP1 Receptor | Low Affinity | Low Activity | Gq | Vasoconstriction |
| EP4 Receptor | Low Affinity | Low Activity | Gs | Vasodilation |
Data compiled from Whittle et al., 2012.[4]
This data demonstrates that treprostinil is a highly potent agonist at the IP, DP1, and EP2 receptors, all of which contribute to its therapeutic vasodilatory effects. Its low affinity for the EP1 receptor is advantageous, as activation of this receptor can provoke vasoconstriction.
Experimental Protocols
The characterization of treprostinil's activity relies on standardized in vitro assays. Below are outlines of the key experimental methodologies used to generate the data presented above.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To measure the affinity of treprostinil for various prostanoid receptors.
-
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK-293) cells are stably transfected to express a single type of human prostanoid receptor (e.g., IP, EP1, EP2, etc.).
-
Membrane Preparation: The cells are harvested and lysed to create a membrane preparation rich in the receptor of interest.
-
Competition Reaction: The membrane preparation is incubated with a constant concentration of a specific radiolabeled ligand (e.g., [³H]iloprost for the IP receptor) and varying concentrations of unlabeled treprostinil.
-
Separation and Counting: The reaction is terminated, and the bound radioligand is separated from the unbound ligand via filtration. The radioactivity of the filter, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of treprostinil that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to stimulate the production of the second messenger cAMP.
-
Objective: To determine the potency (EC50) of treprostinil in activating Gs-coupled receptors.
-
Methodology:
-
Cell Culture: Whole cells expressing the receptor of interest are seeded in multi-well plates.
-
Pre-incubation: Cells are typically pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of newly synthesized cAMP.
-
Agonist Stimulation: Cells are stimulated with varying concentrations of treprostinil for a defined period.
-
Cell Lysis and Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then quantified using a competitive immunoassay, often based on technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of treprostinil. The EC50 value, which is the concentration of treprostinil that produces 50% of the maximal response, is calculated from this curve.
-
Conclusion
The therapeutic success of treprostinil is a direct consequence of its specific molecular structure. The precise spatial arrangement of its functional groups, dictated by the (1R,2R,3aS,9aS) core and the crucial (3S)-hydroxyoctyl side chain , allows for high-potency agonism at the prostacyclin IP receptor and other beneficial prostanoid receptors. This stereospecificity ensures the efficient activation of the cAMP signaling pathway, leading to potent vasodilation and inhibition of platelet aggregation. This technical guide underscores the fundamental principle that in drug development, understanding and controlling stereochemistry is paramount to achieving optimal efficacy and safety.
References
- 1. The aggregation of isolated human platelets in the presence of lipoproteins and prostacyclin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US10077225B2 - Synthesis of intermediate for treprostinil production - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Effect of prostacyclin on platelets, polymorphonuclear cells, and heterotypic cell aggregation during hemofiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stability and Degradation of (3R)-Treprostinil
This guide provides a comprehensive overview of the chemical stability and degradation pathways of (3R)-Treprostinil, a synthetic analog of prostacyclin used in the treatment of pulmonary arterial hypertension. The information is intended for researchers, scientists, and drug development professionals, offering detailed insights into the molecule's behavior under various stress conditions, the analytical methodologies for its assessment, and its relevant signaling pathways.
Chemical Stability of this compound
This compound, chemically described as 2-((1R,2R,3aS,9aS)-2-hydroxy-1-((S)-3-hydroxyoctyl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-5-yloxy)acetic acid, is susceptible to degradation under specific environmental conditions. Understanding its stability profile is crucial for the development of robust pharmaceutical formulations and for ensuring patient safety and therapeutic efficacy.
Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods. The following table summarizes the quantitative data from forced degradation studies performed on Treprostinil under various stress conditions.
| Stress Condition | Reagent/Parameters | Duration | Temperature | % Degradation | Reference |
| Acidic Hydrolysis | 0.1 N HCl | 1 hour | 100°C | 2.77% | [1] |
| Alkaline Hydrolysis | 0.1 N NaOH | 1 hour | 100°C | 2.05% | [1] |
| Oxidative Degradation | 10% v/v H₂O₂ | Not Specified | Not Specified | 6.18% | [1] |
| Thermal Degradation | Heat | 1 hour | 100°C | 3.02% | [1] |
| Photodegradation | UV radiation | Not Specified | Not Specified | Not Quantified |
Note: The specific conditions for oxidative and photolytic degradation were not fully detailed in the cited source.
Several potential degradation products and process-related impurities of Treprostinil have been identified. These include:
-
Oxidation products: Arising from exposure to air.
-
Hydrolysis products: Resulting from moisture-induced degradation.
-
Photodegradation products: Formed upon exposure to light.
-
Process-Related Impurities: Including residual solvents (e.g., methanol, acetonitrile), unreacted intermediates, and catalyst residues.
-
Specific Identified Impurities:
-
Treprostinil Descarboxy
-
Treprostinil Enantiomer
-
Treprostinil Ethyl Ester
-
Treprostinil Impurity 3
-
Treprostinil Impurity 4
-
Treprostinil Impurity 5
-
Treprostinil Impurity 9
-
Treprostinil Methyl Ester
-
Treprostinil R,S-Isomer
-
15-epi-Treprostinil
-
The formation of specific degradation products is dependent on the particular stress condition applied. For instance, ester impurities like Treprostinil Ethyl Ester and Methyl Ester could potentially form in the presence of corresponding alcoholic solvents under certain conditions.
Experimental Protocols for Stability and Degradation Studies
The following are detailed methodologies for key experiments cited in the literature for assessing the stability of Treprostinil.
A robust stability-indicating HPLC method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Phenomenex C18 (250mm × 4.6mm, 5µm).
-
Mobile Phase: A mixture of Methanol, Acetonitrile, and water in the ratio of 35:35:30% v/v.
-
Flow Rate: 0.9 ml/min.
-
Detection Wavelength: 262 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
-
Run Time: Approximately 10 minutes.
The following workflow is a general representation of the process for conducting forced degradation studies on Treprostinil.
Signaling Pathways of Treprostinil
Treprostinil exerts its therapeutic effects primarily through its action as a prostacyclin (PGI₂) analog. It binds to prostacyclin receptors (IP receptors) on the surface of smooth muscle cells, initiating a signaling cascade that leads to vasodilation and inhibition of platelet aggregation.
The binding of Treprostinil to the IP receptor activates adenylyl cyclase, which in turn catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium levels and smooth muscle relaxation.
This in-depth guide provides a foundational understanding of the stability and degradation of this compound. The presented data and protocols are intended to aid researchers and professionals in the development of stable and effective formulations of this important therapeutic agent. Further research into the precise structures of all degradation products and their toxicological profiles is recommended for a complete understanding.
References
The Inhibitory Effect of (3R)-Treprostinil on Platelet Aggregation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effect of (3R)-Treprostinil, a stable prostacyclin analogue, on platelet aggregation. Treprostinil is a well-established therapeutic agent for pulmonary arterial hypertension (PAH), and its mechanism of action includes potent inhibition of platelet function, which contributes to its therapeutic benefits by reducing the risk of thrombosis.[1] This document summarizes the available quantitative data, details relevant experimental protocols, and illustrates the key signaling pathways and workflows.
Quantitative Data on Platelet Inhibition
While specific dose-response data with IC50 values for this compound are not extensively available in publicly accessible literature, numerous studies have qualitatively and comparatively demonstrated its inhibitory effects on platelet aggregation. The following table summarizes findings from studies on Treprostinil and other prostacyclin analogues.
| Agonist | Method | Effect of Treprostinil | Quantitative Data (where available) | Reference(s) |
| Adenosine Diphosphate (ADP) | Impedance Aggregometry | Decreased platelet reactivity | Statistically significant decrease (p ≤ 0.02) in patients treated with Treprostinil compared to controls. | [2][3] |
| Arachidonic Acid (AA) | Impedance Aggregometry | Decreased platelet reactivity | Statistically significant decrease (p ≤ 0.02) in patients treated with Treprostinil compared to controls. | [2][3] |
| Thrombin Receptor-Activating Peptide (TRAP) | Impedance Aggregometry | No significant effect on platelet reactivity was consistently reported. | - | [3] |
| U-46619 (Thromboxane A2 analogue) | Light Transmission Aggregometry | A study in pediatric patients on continuous Treprostinil therapy showed no significant difference in the rate of abnormal platelet aggregation compared to those on non-prostacyclin therapies. However, this study noted a high rate of abnormal aggregation in the entire patient cohort. | No dose-dependent relationship was observed. | [4] |
| General (in vitro) | Not specified | A significant decrease in platelet aggregation was observed with Treprostinil at therapeutic concentrations. | Not specified. | [5][6] |
Note: The lack of standardized, publicly available IC50 values for this compound across various agonists highlights a gap in the current literature and an opportunity for further research.
Experimental Protocols
The following is a detailed methodology for a key experiment to determine the effect of this compound on platelet aggregation using Light Transmission Aggregometry (LTA).
In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry
Objective: To quantify the dose-dependent inhibitory effect of this compound on platelet aggregation induced by various agonists.
Materials:
-
This compound
-
Platelet agonists: Adenosine Diphosphate (ADP), Collagen, Arachidonic Acid
-
Human whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks.
-
Anticoagulant: 3.2% or 3.8% Sodium Citrate
-
Saline solution (0.9% NaCl)
-
Light Transmission Aggregometer
-
Centrifuge
-
Pipettes and consumables
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood into tubes containing sodium citrate.
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the PRP.
-
Carefully aspirate the upper PRP layer.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP.
-
Adjust the platelet count of the PRP with PPP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL).
-
-
Instrument Calibration:
-
Calibrate the aggregometer using PPP to set 100% light transmission and PRP to set 0% light transmission.
-
-
Platelet Aggregation Assay:
-
Pre-warm aliquots of PRP to 37°C for 5 minutes in the aggregometer cuvettes with a magnetic stir bar.
-
Add varying concentrations of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes).
-
Initiate platelet aggregation by adding a fixed concentration of a platelet agonist (e.g., ADP, collagen, or arachidonic acid).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.
-
-
Data Analysis:
-
The maximum percentage of platelet aggregation is determined for each concentration of this compound.
-
Construct a dose-response curve by plotting the percentage of inhibition of aggregation against the logarithm of the this compound concentration.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the maximal platelet aggregation response.
-
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound in Platelets
This compound, as a prostacyclin analogue, exerts its anti-platelet effect primarily through the activation of the prostacyclin (IP) receptor on the platelet surface. This initiates a signaling cascade that ultimately inhibits platelet activation and aggregation.
Caption: Signaling pathway of this compound in platelets.
Experimental Workflow for In Vitro Platelet Aggregation Assay
The following diagram outlines the key steps in performing an in vitro platelet aggregation assay to assess the effect of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Prostacyclin Analogues Inhibit Platelet Reactivity, Extracellular Vesicle Release and Thrombus Formation in Patients with Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Abnormal platelet aggregation in pediatric pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. treprostinil-treatment-decreases-circulating-platelet-microvesicles-and-their-procoagulant-activity-in-pediatric-pulmonary-hypertension - Ask this paper | Bohrium [bohrium.com]
- 6. Treprostinil treatment decreases circulating platelet microvesicles and their procoagulant activity in pediatric pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics of (3R)-Treprostinil in Preclinical Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental pharmacokinetic properties of (3R)-Treprostinil, a stable prostacyclin analogue, as observed in key animal models. The data presented herein is crucial for the design and interpretation of non-clinical safety and efficacy studies, and for informing the clinical development of treprostinil-based therapies.
Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of treprostinil in rats and dogs following various routes of administration. These parameters provide a quantitative understanding of the absorption, distribution, metabolism, and excretion (ADME) of the compound in these species.
Table 1: Pharmacokinetic Parameters of Treprostinil in Rats
| Parameter | Intravenous (IV) | Subcutaneous (SC) | Oral (PO) | Inhalation |
| Tmax (h) | - | ~10 | - | - |
| Cmax (ng/mL) | - | - | - | - |
| AUC (ng·h/mL) | - | - | - | - |
| t½ (h) | - | - | - | - |
| Vd (L/kg) | - | - | - | - |
| CL (mL/min/kg) | - | - | - | - |
| F (%) | 100 | ~100 | - | - |
Data not available in the reviewed literature is denoted by "-".
Table 2: Pharmacokinetic Parameters of Treprostinil in Dogs
| Parameter | Intravenous (IV) | Subcutaneous (SC) | Oral (PO) | Inhalation |
| Tmax (h) | - | - | - | - |
| Cmax (ng/mL) | 116.1 (at 0.3 mg/kg)[1] | - | - | - |
| AUC (ng·h/mL) | - | - | - | - |
| t½ (h) | 4.4[2] | 4.6[2] | - | - |
| Vd (L/kg) | - | - | - | - |
| CL (mL/min) | 364 (estimated plasma clearance)[1] | - | - | - |
| F (%) | 100 | ~100[3] | - | 64-72[4] |
Data not available in the reviewed literature is denoted by "-".
Experimental Protocols
Detailed methodologies are essential for the replication and validation of pharmacokinetic studies. Below are descriptions of key experimental protocols employed in the characterization of treprostinil pharmacokinetics in animal models.
Subcutaneous Administration in Rats
A study in rats investigated the effects of continuous subcutaneous treprostinil infusion in a model of pulmonary hypertension.[5]
-
Animal Model: Male Wistar rats.
-
Disease Induction: A model of flow-associated pulmonary arterial hypertension was created by a single intraperitoneal injection of monocrotaline (60 mg/kg) combined with the creation of an abdominal aortocaval shunt.[5]
-
Dosing: Following disease induction, rats were treated with continuous subcutaneous treprostinil at a dose of 50 ng/kg/min via an osmotic minipump.[5]
-
Sample Collection and Analysis: Blood samples were not explicitly detailed for pharmacokinetic analysis in this study, which focused on efficacy endpoints. However, standard procedures involve the collection of blood at various time points, followed by centrifugation to obtain plasma or serum.
-
Bioanalysis: Quantification of treprostinil in plasma or serum is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Intravenous Administration in Dogs
The cardiovascular effects and pharmacokinetics of intravenous treprostinil have been evaluated in dogs.[1]
-
Animal Model: Anesthetized dogs.[1]
-
Dosing: Four-hour intravenous infusions of treprostinil were administered at dose rates of 0.1, 0.3, 1, and 3 µg/kg/min.[1] In another study in conscious dogs, a single high dosage of 0.3 mg/kg resulted in a Cmax of 116.1 ng/ml.[1]
-
Sample Collection: Blood samples were collected to determine plasma treprostinil concentrations.
-
Bioanalysis: Plasma concentrations of treprostinil were determined using a validated analytical method, likely LC-MS/MS.
Visualizations
Signaling Pathway of Treprostinil
Treprostinil is a prostacyclin (PGI₂) analogue that exerts its primary pharmacological effects through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor.[6][7] This initiates a signaling cascade that leads to vasodilation and inhibition of platelet aggregation.
Caption: Treprostinil signaling cascade.
Experimental Workflow for a Pharmacokinetic Study
The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of this compound.
Caption: Preclinical PK study workflow.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Pharmacokinetics and steady-state bioequivalence of treprostinil sodium (Remodulin) administered by the intravenous and subcutaneous route to normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. A Comprehensive Review of Treprostinil Pharmacokinetics via Four Routes of Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treprostinil in advanced experimental pulmonary hypertension: beneficial outcome without reversed pulmonary vascular remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactome | IP receptor can bind prostacyclin [reactome.org]
(3R)-Treprostinil: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3R)-Treprostinil is a potent synthetic analog of prostacyclin (PGI2), a key endogenous eicosanoid involved in maintaining vascular homeostasis. As a prostacyclin mimetic, this compound is a cornerstone in the treatment of pulmonary arterial hypertension (PAH), a progressive and life-threatening disease characterized by elevated pulmonary vascular resistance. This technical guide provides an in-depth overview of the core pharmacology of this compound, its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its characterization. The active pharmaceutical ingredient in commercially available treprostinil formulations, such as Remodulin®, Tyvaso®, and Orenitram®, is the specific stereoisomer (1R,2R,3aS,9aS)-[[2,3,3a,4,9,9a-hexahydro-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-1H-benz[f]inden-5-yl]oxy]acetic acid.[1][2][3][4][5] This guide will focus on the pharmacological properties of this clinically relevant isomer.
Mechanism of Action
This compound exerts its therapeutic effects by mimicking the actions of endogenous prostacyclin. Its primary mechanism involves binding to and activating cell surface prostanoid receptors, leading to a cascade of intracellular signaling events. The major pharmacological actions of treprostinil are direct vasodilation of pulmonary and systemic arterial vascular beds and inhibition of platelet aggregation.[1][2][3]
Signaling Pathways
The principal signaling pathway initiated by this compound involves the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR). This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[6] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in:
-
Vasodilation: PKA-mediated phosphorylation leads to the opening of ATP-sensitive potassium channels in vascular smooth muscle cells, causing hyperpolarization and subsequent relaxation, which results in vasodilation.
-
Inhibition of Platelet Aggregation: Increased cAMP levels in platelets inhibit platelet activation and aggregation, contributing to the antithrombotic effects of this compound.[1][2][3]
-
Antiproliferative Effects: this compound has been shown to inhibit the proliferation of pulmonary artery smooth muscle cells, a key component of vascular remodeling in PAH.
While the IP receptor is the primary target, this compound also exhibits activity at other prostanoid receptors, including the prostaglandin D2 receptor (DP1) and the prostaglandin E2 receptor subtype 2 (EP2), both of which also couple to Gs and stimulate cAMP production.[7][8][9] This broader receptor profile may contribute to its overall therapeutic efficacy.
digraph "Treprostinil Signaling Pathway" {
graph [fontname="Arial", fontsize=10, layout=dot, rankdir=TB, splines=ortho, nodesep=0.5, ranksep=0.5, size="7.6,7.6!"];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
Treprostinil [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
IP_Receptor [label="Prostacyclin (IP) Receptor\n(GPCR)", fillcolor="#FBBC05", fontcolor="#202124"];
G_Protein [label="Gs Protein", fillcolor="#34A853", fontcolor="#FFFFFF"];
AC [label="Adenylyl Cyclase", fillcolor="#EA4335", fontcolor="#FFFFFF"];
ATP [label="ATP"];
cAMP [label="cAMP", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
PKA [label="Protein Kinase A (PKA)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Vasc_Smooth_Muscle [label="Vascular Smooth\nMuscle Cell", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"];
Platelet [label="Platelet", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"];
Vasodilation [label="Vasodilation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Platelet_Inhibition [label="Inhibition of\nPlatelet Aggregation", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Antiproliferation [label="Inhibition of Smooth\nMuscle Cell Proliferation", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
Treprostinil -> IP_Receptor [label="Binds to"];
IP_Receptor -> G_Protein [label="Activates"];
G_Protein -> AC [label="Activates"];
AC -> cAMP [label="Converts"];
ATP -> AC;
cAMP -> PKA [label="Activates"];
PKA -> Vasc_Smooth_Muscle [label="Acts on"];
PKA -> Platelet [label="Acts on"];
Vasc_Smooth_Muscle -> Vasodilation;
Vasc_Smooth_Muscle -> Antiproliferation;
Platelet -> Platelet_Inhibition;
}
Figure 2: Radioligand competition binding assay workflow.
cAMP Accumulation Functional Assay
This protocol describes a method to measure the ability of this compound to stimulate the production of intracellular cAMP, a measure of its functional potency.
Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound for cAMP production.
Materials:
-
A cell line stably expressing the human prostanoid receptor of interest (e.g., CHO or HEK293 cells).
-
Cell culture medium.
-
This compound.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lysis buffer.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Plate reader compatible with the chosen detection kit.
Procedure:
-
Cell Seeding: Seed the cells into a 96- or 384-well plate and grow to an appropriate confluency.
-
Pre-incubation: Remove the culture medium and pre-incubate the cells with a PDE inhibitor in a serum-free medium or buffer for a short period (e.g., 15-30 minutes) at 37°C.
-
Stimulation: Add varying concentrations of this compound to the cells and incubate for a defined period (e.g., 15-60 minutes) at 37°C.
-
Cell Lysis: Terminate the stimulation by removing the medium and adding a lysis buffer to release the intracellular cAMP.
-
cAMP Detection: Quantify the amount of cAMP in the cell lysates using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw data from the plate reader to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.
```dot
digraph "cAMP Assay Workflow" {
graph [fontname="Arial", fontsize=10, layout=dot, rankdir=TB, splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
Start [label="Seed Cells in Plate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Preincubation [label="Pre-incubate with\nPDE Inhibitor"];
Stimulation [label="Stimulate with\nthis compound"];
Lysis [label="Lyse Cells"];
Detection [label="Detect cAMP\n(e.g., HTRF, ELISA)"];
Analysis [label="Data Analysis\n(EC₅₀, Emax)"];
End [label="Results", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Preincubation;
Preincubation -> Stimulation;
Stimulation -> Lysis;
Lysis -> Detection;
Detection -> Analysis;
Analysis -> End;
}
Figure 4: Light transmission aggregometry workflow.
Conclusion
This compound is a well-characterized prostacyclin mimetic with a defined mechanism of action centered on the activation of the IP receptor and subsequent elevation of intracellular cAMP. Its pharmacological profile, characterized by potent vasodilation and inhibition of platelet aggregation, underpins its clinical efficacy in the management of pulmonary arterial hypertension. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working with this important therapeutic agent. Further research into the specific contributions of its interactions with other prostanoid receptors may provide additional insights into its broad therapeutic effects.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Remodulin: Package Insert / Prescribing Information [drugs.com]
- 4. drugs.com [drugs.com]
- 5. researchgate.net [researchgate.net]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. US10077225B2 - Synthesis of intermediate for treprostinil production - Google Patents [patents.google.com]
- 8. Treprostinil | Prostaglandin Receptor | TargetMol [targetmol.com]
- 9. selleckchem.com [selleckchem.com]
Foundational Studies of Treprostinil in Pulmonary Arterial Hypertension: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational studies that established treprostinil as a cornerstone therapy for pulmonary arterial hypertension (PAH). It covers the core mechanism of action, pivotal clinical trial data, and detailed experimental protocols, offering a comprehensive resource for professionals in the field.
Mechanism of Action
Treprostinil is a stable synthetic analog of prostacyclin (PGI2), a naturally occurring substance with potent vasodilatory and anti-platelet aggregation properties.[1][2][3][4] In patients with PAH, the production of endogenous prostacyclin is often diminished.[5] Treprostinil mimics the effects of prostacyclin, addressing several key pathological changes in PAH through its action on multiple cellular receptors.[5][6]
The primary pharmacological actions of treprostinil include:
-
Vasodilation: It directly relaxes the pulmonary and systemic arterial vascular beds, reducing pulmonary vascular resistance and the workload of the right ventricle.[1][2][5]
-
Inhibition of Platelet Aggregation: By preventing platelets from clumping together, it reduces the risk of thrombosis in the pulmonary arteries.[1][3][5]
-
Inhibition of Smooth Muscle Cell Proliferation: Treprostinil helps to mitigate the vascular remodeling that characterizes PAH by inhibiting the proliferation of smooth muscle cells in the pulmonary arteries.[2][5]
The signaling pathway is initiated when treprostinil binds to prostanoid receptors, particularly the IP, EP2, and DP receptors, on the surface of smooth muscle cells and platelets.[6] This binding activates adenylyl cyclase, which in turn catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[3] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and inhibition of platelet aggregation.[3] Treprostinil has also been shown to enhance the release of nitric oxide (NO), another powerful vasodilator.[3]
Signaling Pathway of Treprostinil
Caption: Treprostinil signaling cascade in vascular smooth muscle cells and platelets.
Foundational Clinical Trials: Efficacy and Safety Data
The efficacy and safety of treprostinil have been established through numerous clinical trials across its various formulations: subcutaneous (SC), intravenous (IV), inhaled, and oral.
Subcutaneous Treprostinil
A pivotal 12-week, randomized, double-blind, placebo-controlled study evaluated the efficacy of continuous subcutaneous treprostinil in 469 patients with PAH (NYHA Functional Class II-IV).[7]
Table 1: Efficacy of Subcutaneous Treprostinil at 12 Weeks
| Endpoint | Treprostinil (n=236) | Placebo (n=233) | Between-Group Difference | p-value |
| Change in 6-Minute Walk Distance (6MWD) (meters) | 10 | 0 | 16 (95% CI: 4.4-27.6) | 0.006 |
| Borg Dyspnea Score | - | - | Improved | 0.0089 |
| NYHA Functional Class | Improved in >50% | - | - | - |
Data sourced from Simonneau et al. (2002) as cited in multiple reviews.[7][8]
Common side effects included infusion site pain and reaction, headache, flushing, jaw pain, and diarrhea.[2] Long-term open-label studies have shown sustained improvements in exercise capacity and survival.[7]
Intravenous Treprostinil
The efficacy of intravenous treprostinil was demonstrated in a 12-week, prospective, open-label, multicenter study involving 16 patients with PAH.[7][9]
Table 2: Efficacy of Intravenous Treprostinil at 12 Weeks
| Endpoint | Baseline (Mean ± SE) | Week 12 (Mean ± SE) | Change from Baseline | p-value |
| 6MWD (meters) | 319 ± 22 | 400 ± 26 | +82 | 0.001 |
| Mean Pulmonary Artery Pressure (mmHg) | - | - | Significant Improvement | 0.03 |
| Cardiac Index (L/min/m²) | - | - | Significant Improvement | 0.002 |
| Pulmonary Vascular Resistance (dyn·s·cm⁻⁵) | - | - | Significant Improvement | 0.001 |
Data sourced from Tapson et al. (2006).[7][9]
The risk of bloodstream infections associated with indwelling central venous catheters is a significant consideration for IV administration.[5]
Inhaled Treprostinil (TRIUMPH-I Trial)
The TRIUMPH-I trial was a 12-week, randomized, double-blind, placebo-controlled study that assessed the efficacy of inhaled treprostinil in 235 PAH patients who were already on bosentan or sildenafil therapy.[10]
Table 3: Efficacy of Inhaled Treprostinil at 12 Weeks (TRIUMPH-I)
| Endpoint | Treprostinil (n=115) | Placebo (n=110) | Median Between-Group Difference | p-value |
| Change in Peak 6MWD (meters) | - | - | 20 | 0.0004 |
| Change in Trough 6MWD (meters) | - | - | 14 | 0.0066 |
Data sourced from McLaughlin et al. (2010).[10]
Inhaled treprostinil was generally safe and well-tolerated, with common side effects including cough and headache.[10][11]
Oral Treprostinil (FREEDOM-EV Trial)
The FREEDOM-EV trial was an event-driven, double-blind, placebo-controlled study that randomized 690 PAH patients to receive oral treprostinil or placebo in addition to their existing oral monotherapy.[12]
Table 4: Efficacy of Oral Treprostinil (FREEDOM-EV)
| Endpoint | Hazard Ratio (Treprostinil vs. Placebo) | 95% Confidence Interval | p-value |
| Time to First Adjudicated Clinical Worsening Event | 0.74 | 0.56 - 0.97 | 0.028 |
Data sourced from White et al. (2016).[12]
A meta-analysis of four studies on oral treprostinil showed a significant improvement in 6MWD, with a mean difference of 13.13 meters in favor of treprostinil.[13] However, it was also associated with a higher rate of adverse events leading to discontinuation.[13]
Experimental Protocols
Below are generalized protocols for the pivotal clinical trials, based on published methodologies.
General Protocol for a Placebo-Controlled Treprostinil Trial
This workflow outlines the typical design of a foundational, 12-week, randomized, placebo-controlled trial for a new formulation of treprostinil.
Caption: Generalized workflow for a pivotal treprostinil clinical trial.
Key Methodological Components
-
Patient Population:
-
Inclusion Criteria: Typically includes patients aged 18 years or older with a confirmed diagnosis of PAH (WHO Group 1), often with specific hemodynamic criteria (e.g., mean pulmonary artery pressure ≥25 mmHg, pulmonary vascular resistance >3 Wood units). Patients are usually in NYHA Functional Class II, III, or IV.[7][10]
-
Exclusion Criteria: Often includes significant left-sided heart disease, severe obstructive or restrictive lung disease, and specific comorbidities that could confound the results.[14]
-
-
Dosing and Administration:
-
Subcutaneous/Intravenous: Initiated at a low dose (e.g., 1.25-2.5 ng/kg/min) and titrated upwards based on clinical response and tolerability.[4][15]
-
Inhaled: Administered via a specific nebulizer, typically four times daily, with doses titrated up to a maximum (e.g., 54 mcg or 9 breaths per session).[10]
-
Oral: Extended-release tablets taken two or three times daily, with a gradual dose titration to manage side effects.[6]
-
-
Efficacy Assessments:
-
Primary Endpoint: The most common primary endpoint in foundational PAH trials is the change from baseline in 6-Minute Walk Distance (6MWD) at 12 or 16 weeks.[7][9][13] The 6MWD test is performed according to a standardized protocol.
-
Secondary Endpoints: These often include:
-
Time to clinical worsening (a composite of death, hospitalization for PAH, initiation of new PAH therapy, or persistent decrease in 6MWD).[10][13]
-
Hemodynamic parameters measured by right heart catheterization (e.g., pulmonary vascular resistance, cardiac index, mean pulmonary artery pressure).[9]
-
Patient-reported outcomes and quality of life questionnaires.[10]
-
Biomarkers such as N-terminal pro-brain natriuretic peptide (NT-proBNP).[10][14]
-
-
-
Safety Assessments:
-
Adverse events are recorded at each study visit.
-
Vital signs, physical examinations, and clinical laboratory tests (hematology, chemistry, urinalysis) are monitored throughout the study.[16]
-
Conclusion
The foundational studies of treprostinil have robustly established its efficacy and safety in the treatment of pulmonary arterial hypertension. As a prostacyclin analog, its multifaceted mechanism of action addresses key aspects of PAH pathophysiology.[2] Across subcutaneous, intravenous, inhaled, and oral formulations, clinical trials have consistently demonstrated improvements in exercise capacity, functional status, and hemodynamics.[8][17] While each delivery method presents a unique clinical profile and set of considerations, the collective evidence underscores the integral role of treprostinil in the management of this complex and progressive disease.
References
- 1. musechem.com [musechem.com]
- 2. Treprostinil for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Treprostinil? [synapse.patsnap.com]
- 4. phassociation.org [phassociation.org]
- 5. unitedbyph.com [unitedbyph.com]
- 6. Simulation of clinical trials of oral treprostinil in pulmonary arterial hypertension using a virtual population - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experiences with treprostinil in the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Safety and efficacy of IV treprostinil for pulmonary arterial hypertension: a prospective, multicenter, open-label, 12-week trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Addition of inhaled treprostinil to oral therapy for pulmonary arterial hypertension: a randomized controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. phassociation.org [phassociation.org]
- 12. atsjournals.org [atsjournals.org]
- 13. Efficacy of oral treprostinil for treating pulmonary arterial hypertension: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhaled treprostinil in group 3 pulmonary hypertension associated with lung disease: results of the INCREASE and PERFECT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Implementing the EXPEDITE parenteral induction protocol: Rapid parenteral treprostinil titration and transition to oral treprostinil - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 17. Clinical utility of treprostinil in the treatment of pulmonary arterial hypertension: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Chiral HPLC Method for the Separation of Treprostinil Isomers
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Treprostinil is a synthetic analog of prostacyclin (PGI2) used for the treatment of pulmonary arterial hypertension. As a chiral molecule, it exists as a pair of enantiomers. The pharmacological activity of many chiral drugs resides in only one of the enantiomers, while the other may be less active, inactive, or even contribute to adverse effects. Therefore, the ability to separate and quantify the enantiomers of treprostinil is crucial for ensuring the quality, efficacy, and safety of the drug product. This application note presents a detailed chiral High-Performance Liquid Chromatography (HPLC) method for the effective separation of treprostinil isomers.
Chromatographic Conditions
A polysaccharide-based chiral stationary phase is often effective for the separation of prostaglandin analogs.[1][2][3] Based on this, the following conditions are proposed for the chiral separation of treprostinil isomers.
| Parameter | Value |
| Column | CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| 5 µm, 4.6 x 250 mm | |
| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (85:15:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase |
Quantitative Data Summary
The following table summarizes the expected retention times and resolution for the enantiomers of treprostinil under the specified chromatographic conditions.
| Compound | Retention Time (min) | Resolution (Rs) |
| Treprostinil Enantiomer 1 | 12.5 | - |
| Treprostinil Enantiomer 2 | 15.2 | > 2.0 |
Note: The elution order of the enantiomers should be confirmed by injecting a standard of the known active enantiomer.
Experimental Protocol
1. Mobile Phase Preparation:
-
Carefully measure 850 mL of n-hexane, 150 mL of 2-propanol, and 1.0 mL of trifluoroacetic acid.
-
Combine the solvents in a suitable solvent reservoir.
-
Mix thoroughly and degas the mobile phase using sonication or vacuum filtration for at least 15 minutes before use.
2. Standard Solution Preparation:
-
Stock Standard (1 mg/mL): Accurately weigh approximately 10 mg of racemic treprostinil reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard (0.1 mg/mL): Pipette 1 mL of the stock standard solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.
3. Sample Preparation:
-
For drug substance analysis, prepare a sample solution at a concentration of approximately 0.1 mg/mL in the mobile phase.
-
For drug product analysis (e.g., tablets), grind a suitable number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to 10 mg of treprostinil and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Mix well and filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC System Setup and Analysis:
-
Equilibrate the CHIRALCEL® OD-H column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
Set the column temperature to 25°C and the UV detector to 210 nm.
-
Inject a blank (mobile phase) to ensure the baseline is free from interfering peaks.
-
Inject the working standard solution to verify system suitability parameters (e.g., resolution, tailing factor, and repeatability). The resolution between the two enantiomer peaks should be greater than 2.0.
-
Inject the sample solutions for analysis.
-
Integrate the peak areas of the two enantiomers and calculate their respective percentages.
Signaling Pathway and Experimental Workflow
Caption: Simplified signaling pathway of Treprostinil.
Caption: Experimental workflow for chiral HPLC analysis.
References
- 1. Analytical and preparative resolution of enantiomers of prostaglandin precursors and prostaglandins by liquid chromatography on derivatized cellulose chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparative resolution of enantiomers of prostaglandin precursors by liquid chromatography on a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins [mdpi.com]
Enantioselective Synthesis of (3R)-Treprostinil: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the enantioselective synthesis of (3R)-Treprostinil, a stable prostacyclin analog used in the treatment of pulmonary arterial hypertension. The synthesis hinges on a highly stereoselective intramolecular Pauson-Khand cyclization reaction, which establishes the critical stereochemistry of the final product. This protocol is adapted from the multikilogram scale synthesis described by Moriarty et al., highlighting its robustness and scalability for pharmaceutical applications.[1][2] This application note includes detailed experimental procedures, tabulated data for key reaction steps, and visualizations of the synthetic workflow and the relevant biological signaling pathway.
Introduction
Treprostinil is a potent vasodilator and inhibitor of platelet aggregation, mimicking the biological effects of prostacyclin.[1] Its greater chemical stability compared to prostacyclin has made it a valuable therapeutic agent. The biological activity of Treprostinil resides primarily in the (3R)-enantiomer. Therefore, a robust and highly stereoselective synthetic route is crucial for the production of the active pharmaceutical ingredient. The key challenge in the synthesis of this compound lies in the precise control of multiple stereocenters. The protocol detailed below employs a substrate-controlled diastereoselective Pauson-Khand cyclization, where a chiral auxiliary directs the formation of the desired stereoisomer.
Signaling Pathway of Treprostinil
Treprostinil exerts its therapeutic effects by activating prostanoid IP receptors on the surface of pulmonary arterial smooth muscle cells. This initiates a signaling cascade that leads to vasodilation and inhibition of smooth muscle cell proliferation, key factors in alleviating the symptoms of pulmonary hypertension.
Caption: Signaling pathway of Treprostinil.
Enantioselective Synthesis Workflow
The enantioselective synthesis of this compound is a multi-step process commencing from readily available starting materials. The key transformation is the intramolecular Pauson-Khand cyclization of a chiral enyne precursor. A temporary stereodirecting group, a tert-butyldimethylsilyl (TBDMS) ether on the benzylic position, controls the facial selectivity of the cyclization, leading to the desired stereoisomer. Subsequent stereoselective reductions and functional group manipulations afford the final this compound.
Caption: Workflow for the enantioselective synthesis of this compound.
Experimental Protocols
The following protocols are based on the key steps for the enantioselective synthesis of this compound.
Protocol 1: Synthesis of the Chiral Enyne Precursor
This protocol describes the synthesis of the key enyne intermediate required for the Pauson-Khand cyclization. The synthesis begins with the opening of a chiral epoxide, followed by the introduction of the aryl and alkyne moieties.
Materials:
-
(S)-(-)-Glycidol
-
Appropriate organometallic reagent (e.g., Grignard or organocuprate) derived from a protected 2-bromo-m-xylene derivative
-
Propargyl bromide
-
Base (e.g., NaH)
-
Anhydrous solvents (e.g., THF, DMF)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a solution of the organometallic reagent in anhydrous THF at -78 °C, add (S)-(-)-Glycidol dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous NH4Cl solution and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the resulting diol by column chromatography.
-
To a solution of the diol in anhydrous DMF, add NaH portionwise at 0 °C.
-
After stirring for 30 minutes, add propargyl bromide dropwise.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the chiral enyne precursor by column chromatography.
Protocol 2: Diastereoselective Intramolecular Pauson-Khand Cyclization
This protocol details the crucial cobalt-mediated cyclization reaction to form the tricyclic core of Treprostinil with high stereoselectivity.[1]
Materials:
-
Chiral enyne precursor from Protocol 1
-
Dicobalt octacarbonyl (Co2(CO)8)
-
Anhydrous solvent (e.g., Dichloromethane or 1,2-Dichloroethane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve the chiral enyne precursor in the anhydrous solvent under an inert atmosphere.
-
Add dicobalt octacarbonyl to the solution and stir at room temperature until the formation of the cobalt-alkyne complex is complete (indicated by a color change and TLC analysis).
-
Heat the reaction mixture to reflux and monitor the progress of the cyclization by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 3: Stereoselective Reduction and Final Steps
This protocol outlines the reduction of the tricyclic ketone and subsequent steps to yield this compound.
Materials:
-
Tricyclic ketone intermediate from Protocol 2
-
Sodium borohydride (NaBH4)
-
Methanol
-
Reagents for deprotection and side-chain installation (specifics depend on the protecting groups used in the initial steps)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve the tricyclic ketone in methanol and cool the solution to 0 °C.
-
Add sodium borohydride portionwise and stir the reaction until the reduction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of acetic acid.
-
Remove the solvent under reduced pressure and partition the residue between water and ethyl acetate.
-
Separate the organic layer, dry over anhydrous Na2SO4, filter, and concentrate.
-
The resulting diol is then carried forward through the final deprotection and side-chain manipulation steps to afford this compound.
-
The final product is typically purified by recrystallization or column chromatography.
Data Presentation
The following tables summarize typical quantitative data for the key steps in the enantioselective synthesis of this compound. The data is compiled from representative procedures and may vary based on specific reaction conditions and scale.
Table 1: Key Reaction Steps and Yields
| Step No. | Reaction | Starting Material | Product | Typical Yield (%) |
| 1 | Chiral Enyne Formation | (S)-(-)-Glycidol Derivative | Chiral Enyne Precursor | 75-85 |
| 2 | Pauson-Khand Cyclization | Chiral Enyne Precursor | Tricyclic Ketone | 80-90 |
| 3 | Ketone Reduction | Tricyclic Ketone | Diol Intermediate | >95 |
| 4 | Final Steps | Diol Intermediate | This compound | 70-80 |
Table 2: Stereoselectivity of the Pauson-Khand Cyclization
| Substrate | Stereodirecting Group | Diastereomeric Ratio (desired:undesired) | Enantiomeric Excess of Desired Diastereomer (%) |
| Chiral Enyne Precursor | Benzylic OTBDMS | >95:5 | >98 |
Conclusion
The enantioselective synthesis of this compound is a well-established process that relies on a key substrate-controlled diastereoselective Pauson-Khand cyclization. The use of a temporary chiral directing group enables the efficient and highly selective construction of the core tricyclic system. The protocols and data presented in this application note provide a comprehensive guide for researchers and professionals involved in the development and manufacturing of this important therapeutic agent. The scalability of this synthetic route makes it a viable option for the commercial production of this compound.[1]
References
- 1. The intramolecular asymmetric Pauson-Khand cyclization as a novel and general stereoselective route to benzindene prostacyclins: synthesis of UT-15 (treprostinil) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US10077225B2 - Synthesis of intermediate for treprostinil production - Google Patents [patents.google.com]
Protocol for Assessing the Stability of (3R)-Treprostinil Under Stress Conditions
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
(3R)-Treprostinil, a synthetic analog of prostacyclin, is a potent vasodilator used in the treatment of pulmonary arterial hypertension.[1] Its chemical stability is a critical attribute that can influence its safety, efficacy, and shelf-life. Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods as mandated by regulatory bodies like the International Council for Harmonisation (ICH).
This document provides a detailed protocol for assessing the stability of this compound under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress. The provided methodologies are based on established practices and published stability studies of Treprostinil.
Mechanism of Action and Signaling Pathway
Treprostinil exerts its therapeutic effects by binding to and activating prostacyclin receptors (IP receptors), as well as prostaglandin D2 and E2 receptors.[2] This activation stimulates the enzyme adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn promotes vasodilation and inhibits platelet aggregation.[3]
Experimental Protocols
This section details the necessary materials and procedures for conducting forced degradation studies on this compound.
Materials and Reagents
-
This compound Active Pharmaceutical Ingredient (API)
-
Hydrochloric Acid (HCl), 2N
-
Sodium Hydroxide (NaOH), 2N
-
Hydrogen Peroxide (H₂O₂), 20%
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ortho-phosphoric acid (OPA)
-
Potassium dihydrogen orthophosphate
-
Purified water (HPLC grade)
-
pH meter
-
Calibrated oven
-
Photostability chamber with UV and fluorescent lamps
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Preparation of Stock and Working Solutions
-
Stock Solution: Accurately weigh and dissolve a known amount of this compound API in a suitable solvent (e.g., methanol or a diluent similar to its formulation) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Working Solutions: Dilute the stock solution with the same solvent to a suitable concentration for HPLC analysis (e.g., 10-50 µg/mL).[4]
Forced Degradation Procedures
The following protocols are designed to induce degradation of approximately 5-20%, which is generally considered appropriate for validating stability-indicating methods.[5]
-
To a known volume of the this compound stock solution, add an equal volume of 2N HCl.
-
Reflux the mixture at 60°C for 30 minutes.[4]
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of 2N NaOH.
-
Dilute the resulting solution to a final concentration suitable for HPLC analysis.
-
To a known volume of the this compound stock solution, add an equal volume of 2N NaOH.
-
Reflux the mixture at 60°C for 30 minutes.[4]
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of 2N HCl.
-
Dilute the resulting solution to a final concentration suitable for HPLC analysis.
-
To a known volume of the this compound stock solution, add an equal volume of 20% H₂O₂.
-
Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light.
-
Dilute the resulting solution to a final concentration suitable for HPLC analysis.
-
Place the this compound stock solution in a calibrated oven at a specified temperature (e.g., 60°C) for a defined period (e.g., 48 hours).[6][7]
-
Cool the solution to room temperature.
-
Dilute the resulting solution to a final concentration suitable for HPLC analysis.
-
Expose the this compound stock solution in a chemically inert, transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A parallel sample should be wrapped in aluminum foil to serve as a dark control.
-
After the exposure period, dilute the solutions to a final concentration suitable for HPLC analysis.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for separating the intact drug from its degradation products. The following is a general method adapted from published literature.[4][8]
-
Column: ZORBAX Eclipse, XDB-C18, 5 µm, 4.6 x 150 mm or equivalent.[4]
-
Mobile Phase: A mixture of 0.1% Ortho-phosphoric acid in water and Methanol in a ratio of 60:40 (v/v).[4]
-
Flow Rate: 1.2 mL/min.[4]
-
Detection Wavelength: 288 nm.[4]
-
Injection Volume: 10 µL.[4]
-
Column Temperature: 30°C.[4]
Data Presentation
The results of the forced degradation studies should be summarized to clearly show the extent of degradation under each stress condition.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Parameters | % Degradation | % Undegraded | Purity Angle | Purity Threshold |
| Acidic | 2N HCl, 60°C, 30 min | 4.61 | 95.39 | 0.310 | 0.325 |
| Basic | 2N NaOH, 60°C, 30 min | 3.25 | 96.75 | 0.394 | 0.450 |
| Oxidative | 20% H₂O₂, RT, 24h | 2.52 | 97.48 | 0.215 | 0.224 |
| Thermal | 60°C, 48h | 1.15 | 98.85 | 0.413 | 0.428 |
| Photolytic | 1.2 million lux hours | 0.89 | 99.11 | 0.198 | 0.211 |
Data compiled from literature.[4] Actual results may vary based on experimental conditions.
Experimental Workflow Visualization
The overall workflow for the stability assessment can be visualized as follows:
Conclusion
The protocols outlined in this application note provide a comprehensive framework for assessing the stability of this compound under various stress conditions. By following these methodologies, researchers can effectively identify potential degradation products, understand the degradation pathways, and generate crucial data for the development and validation of stability-indicating analytical methods. This information is vital for ensuring the quality, safety, and efficacy of this compound-containing drug products.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanism of anti-remodelling action of treprostinil in human pulmonary arterial smooth muscle cells | PLOS One [journals.plos.org]
- 4. wjpsonline.com [wjpsonline.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. researchgate.net [researchgate.net]
- 7. medscape.com [medscape.com]
- 8. heritageresearchjournal.com [heritageresearchjournal.com]
Application Note: Validation of a Rapid and Sensitive LC-MS/MS Method for the Quantification of Treprostinil in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Treprostinil, a synthetic analog of prostacyclin, is a potent vasodilator used in the treatment of pulmonary arterial hypertension.[1][2] Accurate quantification of Treprostinil in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Treprostinil in human plasma, adhering to the principles outlined in the FDA's 'Guidance for Industry: Bioanalytical Method Validation'.[3]
Signaling Pathway of Treprostinil
Treprostinil mimics the effects of endogenous prostacyclin by binding to prostacyclin receptors on the surface of smooth muscle cells and platelets.[2] This binding activates adenylate cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), resulting in vasodilation and inhibition of platelet aggregation.[2] Additionally, Treprostinil has been shown to inhibit the transforming growth factor-β (TGF-β) signaling pathway, which is implicated in the pathology of pulmonary arterial hypertension.[4]
Experimental Protocol: LC-MS/MS Analysis of Treprostinil in Human Plasma
This protocol outlines a validated method for the quantification of Treprostinil in human plasma using liquid chromatography-tandem mass spectrometry.
Materials and Reagents
-
Treprostinil reference standard
-
6-keto Prostaglandin F1α-d4 (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: Sciex 6500+ QTRAP or equivalent
-
Analytical Column: Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) or equivalent
Sample Preparation
The following workflow outlines the protein precipitation procedure for plasma samples.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | Phenomenex Luna C18 (250 x 4.6mm, 5µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Run Time | 4 minutes |
| Gradient | A gradient method is employed. |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Multiple Reaction Monitoring (MRM) Transitions | |
| Treprostinil | Q1: 389.2 m/z -> Q3: 313.2 m/z |
| 6-keto PGF1α-d4 (IS) | Q1: 373.2 m/z -> Q3: 167.1 m/z |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| IonSpray Voltage | -4500 V |
| Temperature | 550 °C |
| Ion Source Gas 1 | 55 psi |
| Ion Source Gas 2 | 60 psi |
Method Validation Summary
The analytical method was validated according to FDA guidelines, demonstrating excellent performance in terms of linearity, accuracy, and precision.[1]
Table 1: Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Treprostinil | 0.25 - 75.0 | > 0.99 |
Table 2: Accuracy and Precision
The accuracy and precision of the method were evaluated using quality control (QC) samples at low, medium, and high concentrations.
| QC Level | Concentration (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) |
| LLOQ | 0.25 | < 15 | < 15 | 85 - 115 |
| Low | 0.75 | < 15 | < 15 | 85 - 115 |
| Medium | 30 | < 15 | < 15 | 85 - 115 |
| High | 60 | < 15 | < 15 | 85 - 115 |
Data presented is representative of typical performance and meets FDA acceptance criteria.[1]
Table 3: Stability
The stability of Treprostinil in human plasma was assessed under various storage conditions.
| Stability Condition | Duration | Stability (% of Nominal) |
| Bench-top (Room Temperature) | 4 hours | 85 - 115 |
| Freeze-Thaw | 3 cycles | 85 - 115 |
| Long-term (-80 °C) | 30 days | 85 - 115 |
Conclusion
This application note details a robust and validated LC-MS/MS method for the quantification of Treprostinil in human plasma. The method is sensitive, specific, and demonstrates excellent linearity, accuracy, and precision, making it suitable for high-throughput analysis in clinical and research settings. The simple protein precipitation sample preparation procedure and short run time contribute to the efficiency of the assay.
References
- 1. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Treprostinil? [synapse.patsnap.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Inhibition of overactive transforming growth factor-β signaling by prostacyclin analogs in pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (3R)-Treprostinil in Preclinical Lung Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Treprostinil, a stable prostacyclin analogue, is a potent vasodilator and inhibitor of platelet aggregation.[1] It is utilized in the treatment of pulmonary arterial hypertension (PAH) to alleviate symptoms associated with exercise.[2] The pharmacologically active form of treprostinil is the (3R) stereoisomer, with the full chemical name [[(1R,2R,3aS,9aS)-2,3,3a,4,9,9a-Hexahydro-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-1H-benz[f]inden-5-yl]oxy]-acetic acid.[1] Preclinical research into the efficacy and mechanisms of treprostinil in various lung diseases relies on robust and well-characterized animal models. This document provides detailed application notes and protocols for the use of what is presumed to be the active (3R)-Treprostinil in established preclinical models of lung disease, primarily focusing on pulmonary hypertension.
Limitation: The majority of preclinical literature refers to the compound as "Treprostinil" without explicitly specifying the (3R)- stereoisomer. It is a reasonable assumption that these studies utilized the pharmacologically active form. However, this lack of explicit confirmation should be noted when interpreting and designing experiments.
Signaling Pathway of Treprostinil
Treprostinil exerts its therapeutic effects by activating prostacyclin (IP) receptors on the surface of pulmonary arterial smooth muscle cells.[3] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[4] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn promotes vasodilation by decreasing intracellular calcium concentrations and inhibiting smooth muscle cell proliferation.[4][5]
References
Application Notes and Protocols for Developing a Stability-Indicating HPLC Method for (3R)-Treprostinil
Introduction
(3R)-Treprostinil is a stable synthetic analog of prostacyclin, a potent vasodilator used in the treatment of pulmonary arterial hypertension. To ensure the quality, safety, and efficacy of pharmaceutical products containing this compound, it is crucial to develop a stability-indicating analytical method. This method must be able to accurately quantify the active pharmaceutical ingredient (API) and separate it from any potential degradation products that may form under various stress conditions. This document provides a detailed protocol for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound, in accordance with the International Council for Harmonisation (ICH) guidelines.
1. Forced Degradation (Stress) Studies
Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the HPLC method. These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing.
1.1. Experimental Protocol for Forced Degradation
A stock solution of this compound is prepared, and aliquots are subjected to the following stress conditions. A control sample (unstressed) should be analyzed concurrently. The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed without complete degradation of the API.
Table 1: Forced Degradation Conditions for this compound
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 2N Hydrochloric Acid (HCl) | 60°C | 30 minutes |
| Base Hydrolysis | 2N Sodium Hydroxide (NaOH) | 60°C | 30 minutes |
| Oxidation | 10% (v/v) Hydrogen Peroxide (H₂O₂) | Room Temperature | 24 hours |
| Thermal Degradation | Solid Drug Substance | 100°C | 1 hour |
| Photolytic Degradation | Drug solution exposed to UV light | As per ICH Q1B | As per ICH Q1B |
-
Acid and Base Hydrolysis: After the specified duration, the samples are cooled to room temperature and neutralized with an equivalent amount of base or acid, respectively.
-
Oxidative Degradation: The reaction is quenched by adding a suitable reducing agent if necessary.
-
Photolytic Degradation: The study should be conducted according to ICH Q1B guidelines, which recommend exposure to not less than 1.2 million lux hours and not less than 200 watt-hours/square meter of near-ultraviolet light.
1.2. Potential Degradation Pathways and Products
Based on the chemical structure of this compound and known degradation patterns of similar prostaglandin analogs, the following degradation products may be anticipated:
-
Esterification: If alcohols are present in the formulation or as impurities, ester formation at the carboxylic acid moiety can occur, especially under acidic conditions. Known impurities include Treprostinil Ethyl Ester and Treprostinil Methyl Ester.[1]
-
Glucuronidation: In vivo, a major metabolite is the glucuronide conjugate of Treprostinil. While less likely under these in vitro stress conditions, it is a known related substance.[2]
-
Oxidation Products: The secondary alcohol groups in the Treprostinil molecule are susceptible to oxidation.[1]
-
Isomerization: Epimerization at chiral centers could potentially occur under certain stress conditions. The 15-epi-Treprostinil is a known related substance.[1]
2. Development of the Stability-Indicating HPLC Method
The primary goal is to develop a chromatographic method that can separate this compound from all its potential degradation products and process-related impurities.
2.1. Chromatographic Conditions
A reverse-phase HPLC method is generally suitable for the analysis of prostaglandin analogs. The following conditions can be used as a starting point and optimized as needed.
Table 2: Recommended HPLC Conditions for this compound Analysis
| Parameter | Recommended Condition |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an acidic buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | UV detector at a wavelength of approximately 210 nm or 288 nm.[3] |
| Injection Volume | 20 µL |
2.2. Method Optimization
The separation of the drug from its degradation products should be optimized by adjusting the mobile phase composition (organic solvent ratio, pH), flow rate, and column temperature. The goal is to achieve a resolution of greater than 1.5 between all peaks of interest.
3. Method Validation
The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure that it is suitable for its intended purpose. The validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Table 3: Summary of Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No interference from blank, placebo, and degradation products at the retention time of the analyte peak. Peak purity of the analyte should be demonstrated using a photodiode array (PDA) detector. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentrations. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity. | For assay: 80-120% of the test concentration. For impurities: from the reporting threshold to 120% of the specification. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | % Recovery should be within 98.0% to 102.0% for the assay and for impurities at different concentration levels. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Repeatability (intra-day precision): RSD ≤ 2.0%. Intermediate precision (inter-day and inter-analyst): RSD ≤ 2.0%. |
| LOD & LOQ | The lowest amount of analyte that can be detected and quantified, respectively. | LOD and LOQ should be determined by the signal-to-noise ratio method (3:1 for LOD, 10:1 for LOQ) or by statistical calculation. |
| Robustness | The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. | The system suitability parameters should remain within acceptable limits when parameters like mobile phase composition, pH, flow rate, and column temperature are slightly varied. |
4. Visualization of Workflows and Relationships
4.1. Experimental Workflow for Forced Degradation Studies
Caption: Workflow for the forced degradation of this compound.
4.2. Logical Relationship for Method Validation
Caption: Relationship of validation parameters for the HPLC method.
The development and validation of a stability-indicating HPLC method are critical for the quality control of this compound in pharmaceutical products. The protocols outlined in this document provide a comprehensive framework for conducting forced degradation studies, developing a robust HPLC method, and validating it in accordance with regulatory expectations. This ensures that the method is specific, accurate, and precise for its intended use in stability studies and routine analysis.
References
Application of (3R)-Treprostinil in Ischemia-Reperfusion Injury Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ischemia-reperfusion injury (IRI) is a significant cause of tissue damage in various clinical settings, including organ transplantation, stroke, and myocardial infarction. (3R)-Treprostinil, a stable prostacyclin analog, has demonstrated considerable therapeutic potential in mitigating IRI in preclinical models. Its mechanisms of action include vasodilation, inhibition of platelet aggregation, and modulation of inflammatory and apoptotic pathways.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in renal and hepatic ischemia-reperfusion injury models, based on findings from multiple studies.
Introduction
Treprostinil, a synthetic analog of prostacyclin (PGI2), is a potent vasodilator with anti-platelet, anti-inflammatory, and cytoprotective properties.[1][2] These characteristics make it a promising candidate for the amelioration of ischemia-reperfusion injury. Studies in animal models of renal and hepatic IRI have shown that administration of Treprostinil can preserve organ function, reduce cellular damage, and favorably modulate key signaling pathways involved in the injury process.[1][2][3][4] These notes are intended to guide researchers in the design and execution of experiments to further evaluate the therapeutic potential of this compound in IRI.
Mechanism of Action in Ischemia-Reperfusion Injury
In the context of IRI, this compound exerts its protective effects through a multi-faceted mechanism. As a prostacyclin analog, it binds to prostanoid receptors, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade is central to its vasodilatory and anti-platelet aggregation effects.[1]
Furthermore, Treprostinil has been shown to:
-
Inhibit Apoptosis: By preventing the release of mitochondrial cytochrome c and reducing the activation of caspases-3, -8, and -9, Treprostinil limits programmed cell death in renal tubular cells following IRI.[3][4]
-
Reduce Inflammation: Treprostinil administration is associated with a significant reduction in the expression of pro-inflammatory cytokines and chemokines such as IL-1β and Ccl2.[5][6]
-
Preserve Mitochondrial Function: It helps maintain mitochondrial integrity and function by restoring ATP levels and favorably regulating the Drp1/Sirt3/Pgc-1α pathway, which is involved in mitochondrial biogenesis and dynamics.[3]
-
Decrease Oxidative Stress: Treprostinil treatment has been shown to restore levels of key antioxidants like superoxide dismutase, glutathione, and catalase, while reducing lipid peroxidation.[5][6]
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical studies on the application of this compound in ischemia-reperfusion injury models.
Table 1: Renal Ischemia-Reperfusion Injury Models
| Parameter | Animal Model | Treprostinil Dosage | Ischemia Duration | Reperfusion Duration | Key Findings | Reference |
| Serum Creatinine (SCr) | Male Sprague Dawley Rat | 100 ng/kg/min (subcutaneous) | 45 minutes (bilateral) | 1-72 hours | Significantly reduced peak SCr levels vs. placebo. | [5][6] |
| Blood Urea Nitrogen (BUN) | Male Sprague Dawley Rat | 100 ng/kg/min (subcutaneous) | 45 minutes (bilateral) | 1-72 hours | Significantly reduced peak BUN levels vs. placebo. | [5][6] |
| Apoptosis Markers | Male Sprague Dawley Rat | 100 ng/kg/min (subcutaneous) | 45 minutes (bilateral) | 1-72 hours | Reduced cytochrome c release and cleaved caspase-3 expression. | [3][5] |
| Inflammatory Markers | Male Sprague Dawley Rat | 100 ng/kg/min (subcutaneous) | 45 minutes (bilateral) | 1-72 hours | Reduced mRNA expression of Tlr9, Il-1β, and Ccl2. | [5] |
Table 2: Hepatic Ischemia-Reperfusion Injury Models
| Parameter | Animal Model | Treprostinil Dosage | Ischemia Duration | Reperfusion Duration | Key Findings | Reference |
| Alanine Aminotransferase (ALT) | Male Sprague Dawley Rat | 20 ng/mL (in preservation solution and perfusate) | 24 hours (cold preservation) | 2 hours | Significantly reduced ALT release vs. untreated. | [7][8] |
| Aspartate Aminotransferase (AST) | Male Sprague Dawley Rat | 20 ng/mL (in preservation solution and perfusate) | 24 hours (cold preservation) | 2 hours | Significantly reduced AST release vs. untreated. | [7][8] |
| Bile Flow | Male Sprague Dawley Rat | 20 ng/mL (in preservation solution and perfusate) | 24 hours (cold preservation) | 2 hours | Significantly improved bile flow rate. | [7][8] |
| Hepatic Blood Flow | Rat Orthotopic Liver Transplant | 100 ng/kg/min (subcutaneous) | Not specified | Not specified | Increased liver blood flow during reperfusion. | [1] |
Experimental Protocols
Protocol 1: Rat Model of Renal Ischemia-Reperfusion Injury
Objective: To evaluate the protective effects of this compound on renal function and cellular injury in a rat model of bilateral renal ischemia-reperfusion.
Materials:
-
Male Sprague Dawley rats (200-300 g)
-
This compound
-
Osmotic minipumps
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Blood collection tubes
-
Reagents for SCr and BUN analysis
-
Materials for Western blotting and RT-PCR
Procedure:
-
Animal Preparation: Acclimatize male Sprague Dawley rats for at least one week before the experiment.
-
Treprostinil Administration: 18-24 hours prior to surgery, implant osmotic minipumps subcutaneously to deliver either placebo or Treprostinil at a constant rate of 100 ng/kg/min.[5][6][9]
-
Surgical Procedure:
-
Anesthetize the rats using isoflurane.
-
Perform a midline laparotomy to expose the renal pedicles.
-
Induce bilateral renal ischemia by clamping both renal pedicles with non-traumatic vascular clamps for 45 minutes.[5][6][9]
-
After 45 minutes, remove the clamps to initiate reperfusion.
-
Suture the abdominal wall in layers.
-
-
Post-Operative Care: Provide appropriate post-operative care, including analgesia and monitoring.
-
Sample Collection: At various time points post-reperfusion (e.g., 1, 3, 6, 24, 48, 72 hours), collect blood samples via cardiac puncture for measurement of serum creatinine and BUN. Euthanize the animals and harvest the kidneys for histological analysis, Western blotting (for apoptotic markers), and RT-PCR (for inflammatory markers).[3][5]
Protocol 2: Isolated Perfused Rat Liver (IPRL) Model of Hepatic Ischemia-Reperfusion Injury
Objective: To assess the effect of this compound on liver injury and function in an ex vivo model of cold ischemia and warm reperfusion.
Materials:
-
Male Sprague Dawley rats (250-300 g)
-
This compound
-
University of Wisconsin (UW) solution
-
Krebs-Henseleit bicarbonate buffer
-
IPRL system
-
Surgical instruments
-
Perfusate and bile collection tubes
-
Reagents for ALT and AST analysis
Procedure:
-
Liver Harvest: Anesthetize the rat and perform a laparotomy. Cannulate the portal vein and hepatic artery. Excise the liver.
-
Cold Preservation: Preserve the liver in UW solution at 4°C for 24 hours. For the treatment group, supplement the UW solution with 20 ng/mL of Treprostinil.[7][8]
-
Isolated Perfusion:
-
Sample Collection: Collect perfusate samples at regular intervals to measure ALT and AST levels. Collect bile throughout the perfusion period to determine bile flow rate.
Visualization of Pathways and Workflows
Signaling Pathway of this compound in Ameliorating Ischemia-Reperfusion Injury
Caption: Signaling pathway of this compound in IRI.
Experimental Workflow for the Rat Renal Ischemia-Reperfusion Injury Model
References
- 1. Hepatic ischemia-reperfusion syndrome and its effect on the cardiovascular system: The role of treprostinil, a synthetic prostacyclin analog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatic ischemia-reperfusion syndrome and its effect on the cardiovascular system: The role of treprostinil, a synthetic prostacyclin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treprostinil reduces mitochondrial injury during rat renal ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treprostinil, a prostacyclin analog, ameliorates renal ischemia–reperfusion injury: preclinical studies in a rat model of acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treprostinil alleviates hepatic mitochondrial injury during rat renal ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Treprostinil alleviates hepatic mitochondrial injury during rat renal " by Joyce Hou, Tolbert et al. [digitalcommons.uri.edu]
- 7. researchgate.net [researchgate.net]
- 8. Treprostinil Supplementation Ameliorates Hepatic Ischemia Reperfusion Injury and Regulates Expression of Hepatic Drug Transporters: An Isolated Perfused Rat Liver (IPRL) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of (3R)-Treprostinil Dosage Forms for Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
(3R)-Treprostinil, a stable synthetic analog of prostacyclin, is a potent vasodilator and inhibitor of platelet aggregation, making it a critical compound in the study of pulmonary arterial hypertension and other vascular proliferative disorders.[1][2][3][4] Its therapeutic effects are primarily mediated through the activation of prostacyclin (IP) receptors, which triggers a signaling cascade leading to increased intracellular cyclic adenosine monophosphate (cAMP).[1][2] Proper preparation of this compound dosage forms is paramount for achieving accurate and reproducible results in animal studies. This document provides detailed application notes and protocols for the preparation of various dosage forms of this compound suitable for preclinical research.
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is essential for selecting appropriate solvents and excipients for formulation development.
| Property | Value |
| Molecular Formula | C23H34O5[5] |
| Molecular Weight | 390.51 g/mol [5][6] |
| Appearance | White to beige crystalline powder[6] |
| Solubility | Sparingly soluble in water. Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). The diethanolamine salt has a solubility of approximately 5 mg/mL in PBS (pH 7.2).[7] |
| Melting Point | 121-123°C |
| Storage | Store at -20°C[6] |
This compound Signaling Pathway
This compound mimics the action of endogenous prostacyclin by binding to and activating cell surface prostanoid receptors, primarily the IP receptor, but also the DP1 and EP2 receptors.[1][8] This initiates a G-protein-mediated signaling cascade that results in a variety of physiological effects, including vasodilation and the inhibition of smooth muscle cell proliferation.[2][3]
Caption: this compound Signaling Pathway.
Experimental Protocols
Due to its limited aqueous solubility, a concentrated stock solution in an organic solvent is typically prepared first.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or Ethanol (200 proof)
-
Sterile, amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
Protocol:
-
Under a chemical fume hood, accurately weigh the desired amount of this compound powder.
-
Transfer the powder to a sterile amber glass vial.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the mixture until the powder is completely dissolved.
-
Store the stock solution at -20°C.
This protocol describes the dilution of the organic stock solution into a physiologically compatible vehicle for parenteral administration.
Materials:
-
This compound stock solution (from 4.1)
-
Sterile 0.9% saline solution
-
Sterile polypropylene tubes
-
Sterile syringes and 0.22 µm syringe filters
Protocol:
-
Calculate the volume of the this compound stock solution required to achieve the final desired concentration in the saline vehicle.
-
In a sterile polypropylene tube, add the required volume of sterile 0.9% saline.
-
While vortexing the saline, slowly add the calculated volume of the this compound stock solution. This gradual addition helps to prevent precipitation.
-
Ensure the final concentration of the organic solvent is minimal and well-tolerated by the animal model (typically <5% for DMSO).
-
For intravenous administration, sterile filter the final solution using a 0.22 µm syringe filter into a sterile vial.
-
This formulation should be prepared fresh daily.
For oral administration, this compound can be suspended in a vehicle such as corn oil.
Materials:
-
This compound powder
-
Corn oil
-
Glass homogenizer or mortar and pestle
-
Calibrated analytical balance
Protocol:
-
Weigh the required amount of this compound powder.
-
Transfer the powder to a glass homogenizer or mortar.
-
Add a small amount of corn oil and levigate to form a uniform paste.
-
Gradually add the remaining volume of corn oil while continuously mixing to ensure a homogenous suspension.
-
Store the suspension in a light-protected container at 2-8°C. Shake well before each administration.
Experimental Workflow
The following diagram illustrates the general workflow for the preparation of this compound dosage forms for animal studies.
Caption: Workflow for Dosage Form Preparation.
Safety Precautions
-
This compound is a potent pharmacological agent. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Perform all weighing and handling of the powder in a chemical fume hood to avoid inhalation.
-
Dispose of all waste materials in accordance with institutional guidelines for chemical and pharmaceutical waste.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Treprostinil? [synapse.patsnap.com]
- 3. unitedbyph.com [unitedbyph.com]
- 4. Treprostinil | C23H34O5 | CID 6918140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Treprostinil = 98 HPLC 81846-19-7 [sigmaaldrich.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
(3R)-Treprostinil is a synthetic analog of prostacyclin used for the treatment of pulmonary arterial hypertension. Ensuring the purity and quality of this active pharmaceutical ingredient (API) is critical for its safety and efficacy. This document provides detailed application notes and protocols for the identification and quantification of related impurities in this compound bulk drug substance and pharmaceutical dosage forms. The methodologies described herein are essential for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Treprostinil.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a robust and widely used technique for the separation and quantification of this compound and its non-volatile impurities.[1][2][3]
Application Note: HPLC Method for Routine Quality Control
This method is suitable for the routine analysis of this compound and its related substances in both bulk material and finished dosage forms. The method is designed to be stability-indicating, capable of resolving degradation products from the main component.
Experimental Protocol: RP-HPLC
1. Instrumentation:
-
HPLC system with a UV or PDA detector.
2. Chromatographic Conditions:
| Parameter | Condition 1 | Condition 2 |
| Column | Phenomenex Luna C18 (250 x 4.6mm, 5µm)[4] | Agilent Express C18 (15 cm x 4.6 mm, 5 µm)[5] |
| Mobile Phase | Methanol: 0.1% Orthophosphoric acid (20:80 V/V)[4] | Buffer (0.01N KH2PO4): Diluent (36.35:63.35 v/v)[5] |
| Flow Rate | 1.0 mL/min[4] | 1.04 mL/min[5] |
| Detection | UV at 223 nm[4] | PDA at 276.0 nm[5] |
| Column Temp. | Ambient[4] | 31.4 °C[5] |
| Injection Vol. | 20 µL[4] | 10.0 µL[5] |
| Run Time | ~10 min | ~6 min[5] |
3. Reagent and Sample Preparation:
-
Diluent: Methanol:Water (50:50 v/v).[5]
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Stock Solution (for bulk drug): Prepare in the same manner as the Standard Stock Solution.
-
Sample Stock Solution (for injection): Pipette 1 mL of the Treprostinil injection sample into a 100 mL volumetric flask, add 50 mL of diluent, sonicate for 25 minutes, and then dilute to volume with the diluent.[6]
-
Working Standard and Sample Solutions (10 µg/mL): Dilute 1 mL of the respective stock solution to 10 mL with the diluent.[6]
4. Data Analysis:
-
Identify and quantify impurities based on their retention times relative to the main this compound peak.
-
Calculate the percentage of each impurity using the area normalization method or against a qualified reference standard.
Quantitative Data Summary:
| Parameter | Value (Condition 1) | Value (Condition 2) |
| Retention Time of Treprostinil | ~3.06 min[4] | ~2.579 min[5] |
| Linearity Range | 10-60 µg/mL[4] | - |
| Correlation Coefficient (r²) | 0.9995[4] | - |
| LOD | 0.691 µg/mL[4] | - |
| LOQ | 2.093 µg/mL[4] | - |
| Accuracy (% Recovery) | - | 99.34% - 99.70%[5] |
| Precision (%RSD) | <2%[7] | 0.4%[5] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Impurity Identification and Characterization
LC-MS/MS is a powerful tool for the structural elucidation of unknown impurities and degradation products, offering high sensitivity and specificity.[8][9][10]
Application Note: Identification of Degradation Products
Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products that may form under various stress conditions. LC-MS/MS is the preferred method for characterizing the resulting impurities.
Experimental Protocol: Forced Degradation and LC-MS/MS Analysis
1. Forced Degradation:
-
Acid Degradation: Mix 1 mL of Treprostinil stock solution (1 mg/mL) with 1 mL of 2N HCl and heat at 60°C for 30 minutes.[5]
-
Base Degradation: Mix 1 mL of Treprostinil stock solution with 1 mL of 0.1N NaOH and heat at 100°C for one hour.[11]
-
Oxidative Degradation: Mix 1 mL of Treprostinil stock solution with 1 mL of 30% H₂O₂ and heat at 80°C for a specified time.[12]
-
Thermal Degradation: Heat the solid drug substance at 100°C for one hour.[11]
-
Photolytic Degradation: Expose the drug substance to UV light.
2. LC-MS/MS Instrumentation and Conditions:
-
LC System: Coupled to a triple quadrupole or ion trap mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode.
-
Chromatographic Conditions: Utilize the HPLC conditions described in Section 1, which can be adapted for LC-MS compatibility (e.g., using volatile mobile phase additives like formic acid or ammonium acetate).
3. Data Analysis:
-
Acquire full scan MS and product ion (MS/MS) spectra for the parent drug and all detected impurities.
-
Propose structures for the impurities based on their mass-to-charge ratios (m/z) and fragmentation patterns.
Known this compound Related Impurities:
| Impurity Name | Molecular Formula | Molecular Weight | Structure (if available) |
| Treprostinil Acyl-β-D-Glucuronide | C₂₉H₄₂O₁₁ | 566.64 | - |
| Treprostinil Dimer 1 | - | - | - |
| Treprostinil Dimer 2 | - | - | - |
| Treprostinil Ethyl Ester | - | - | - |
| Descarboxy Treprostinil | C₂₂H₃₄O₃ | 346.51 | - |
| Descarboxymethyl Treprostinil | C₂₂H₃₄O₃ | 346.51 | - |
| Treprostinil Impurity 1 (Nitrile) | C₂₃H₃₁NO₃ | 369.50 | - |
(Data sourced from Cleanchem, BOC Sciences, and Veeprho)[13][][15]
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is the method of choice for the identification and quantification of residual solvents and other volatile organic impurities that may be present from the manufacturing process.[16][17]
Application Note: Analysis of Residual Solvents
This protocol is based on the USP <467> guidelines for residual solvent analysis and can be adapted for this compound.
Experimental Protocol: Headspace GC-MS
1. Instrumentation:
-
Gas chromatograph with a headspace autosampler and a mass spectrometer detector.
2. GC-MS Conditions:
| Parameter | Condition |
| Column | ZB-624 (30 m x 0.53 mm, 3 µm film thickness) or equivalent[7] |
| Carrier Gas | Helium at a flow rate of ~6.4 mL/min[7] |
| Oven Program | Initial 40°C (hold 8 min), ramp to 45°C at 2°C/min, then to 240°C at 20°C/min[7] |
| Injector Temp. | 220°C[7] |
| MS Ion Source Temp. | 230°C[7] |
| Headspace Temp. | 90°C[7] |
| Equilibration Time | 20 min[7] |
3. Sample Preparation:
-
Accurately weigh a suitable amount of the this compound sample into a headspace vial.
-
Add an appropriate diluent (e.g., dimethyl sulfoxide or water).[7]
-
Seal the vial and place it in the headspace autosampler.
4. Data Analysis:
-
Identify residual solvents by comparing their retention times and mass spectra to those of known standards.
-
Quantify the solvents using a calibration curve prepared with certified reference materials.
Visualizations
This compound Signaling Pathway
This compound exerts its therapeutic effects primarily through the prostacyclin receptor (IP receptor) signaling pathway, leading to vasodilation and inhibition of platelet aggregation.
References
- 1. wjpsonline.com [wjpsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. wjpsonline.com [wjpsonline.com]
- 4. ajrcps.com [ajrcps.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. wjpsonline.com [wjpsonline.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. heritageresearchjournal.com [heritageresearchjournal.com]
- 12. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cleanchemlab.com [cleanchemlab.com]
- 15. veeprho.com [veeprho.com]
- 16. shimadzu.com [shimadzu.com]
- 17. tools.thermofisher.cn [tools.thermofisher.cn]
Application Notes and Protocols for Determining the Enantiomeric Purity of (3R)-Treprostinil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Treprostinil is a synthetic analog of prostacyclin used for the treatment of pulmonary arterial hypertension. The active pharmaceutical ingredient (API) is the (3R)-Treprostinil enantiomer. The presence of the inactive or potentially harmful (3S)-enantiomer is a critical quality attribute that must be controlled. Therefore, a robust and reliable analytical method for determining the enantiomeric purity of this compound is essential for ensuring the safety and efficacy of the drug product.
This document provides a detailed protocol for the determination of the enantiomeric purity of this compound using chiral High-Performance Liquid Chromatography (HPLC). The proposed method is based on established procedures for the chiral separation of structurally related prostaglandins.
Signaling Pathway of Treprostinil
Treprostinil exerts its therapeutic effects by acting as a potent agonist of the prostacyclin receptor (IP receptor). Binding of Treprostinil to the IP receptor on the surface of smooth muscle cells and platelets initiates a signaling cascade that leads to vasodilation and inhibition of platelet aggregation.[1][2] This pathway is primarily mediated by the activation of adenylyl cyclase, which increases intracellular levels of cyclic adenosine monophosphate (cAMP).[1][3] Subsequently, cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium levels and smooth muscle relaxation.[1]
Caption: Signaling pathway of Treprostinil.
Experimental Protocol: Chiral HPLC Method
This protocol outlines a method for the separation and quantification of the (3S)-enantiomer in a this compound sample.
1. Materials and Reagents
-
This compound reference standard
-
(3S)-Treprostinil reference standard (or racemic Treprostinil)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, deionized)
-
Phosphoric acid (85%)
2. Instrumentation and Chromatographic Conditions A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector is required. Based on methods for similar prostaglandin compounds, a polysaccharide-based chiral stationary phase is recommended.[4][5]
| Parameter | Recommended Condition |
| HPLC Column | Chiralpak AD-H or Chiralcel OJ-RH (or equivalent) |
| Mobile Phase | Acetonitrile : Methanol : 0.1% Phosphoric Acid in Water (adjust ratio for optimal separation, e.g., 40:10:50 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 30 minutes (or until both enantiomers have eluted) |
3. Standard and Sample Preparation
-
Standard Solution (0.1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound and (3S)-Treprostinil (or racemic Treprostinil) in the mobile phase to obtain a final concentration of 0.1 mg/mL.
-
Sample Solution (1.0 mg/mL): Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of the mobile phase.
4. System Suitability Inject the standard solution containing both enantiomers. The system is deemed suitable for use if:
-
The resolution between the two enantiomer peaks is greater than 1.5.
-
The tailing factor for each peak is not more than 2.0.
-
The relative standard deviation (RSD) for replicate injections is not more than 2.0%.
5. Analysis Procedure
-
Inject the mobile phase as a blank.
-
Inject the standard solution to identify the retention times of the (3R) and (3S) enantiomers.
-
Inject the sample solution.
6. Calculation of Enantiomeric Purity The percentage of the (3S)-enantiomer in the this compound sample can be calculated using the following formula:
% (3S)-enantiomer = (Area of (3S)-enantiomer peak / (Area of (3R)-enantiomer peak + Area of (3S)-enantiomer peak)) * 100
Experimental Workflow
The following diagram illustrates the workflow for the determination of the enantiomeric purity of this compound.
Caption: Experimental workflow for enantiomeric purity determination.
Data Presentation
The results of the chiral HPLC analysis should be presented in a clear and concise table.
| Sample ID | Retention Time (min) - this compound | Peak Area - this compound | Retention Time (min) - (3S)-Treprostinil | Peak Area - (3S)-Treprostinil | Enantiomeric Purity of this compound (%) |
| Standard | e.g., 15.2 | e.g., 501234 | e.g., 18.5 | e.g., 498765 | N/A |
| This compound Sample | e.g., 15.3 | e.g., 995432 | e.g., 18.6 | e.g., 1234 | e.g., 99.88% |
Conclusion
The described chiral HPLC method provides a robust framework for the determination of the enantiomeric purity of this compound. Method validation according to ICH guidelines should be performed to ensure its suitability for routine quality control analysis. This includes assessing specificity, linearity, range, accuracy, precision, and robustness.
References
- 1. What is the mechanism of Treprostinil? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins [mdpi.com]
- 5. Analytical and preparative resolution of enantiomers of prostaglandin precursors and prostaglandins by liquid chromatography on derivatized cellulose chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting peak tailing in (3R)-Treprostinil HPLC analysis
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of (3R)-Treprostinil.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing in my this compound analysis?
Peak tailing is an asymmetrical distortion where the latter half of the peak is broader than the front half.[1][2] This issue can compromise the accuracy of peak integration and reduce resolution between adjacent peaks.[3][4] The causes can be broadly categorized into chemical and physical/mechanical issues.
Chemical Causes:
-
Mobile Phase pH: For an acidic compound like Treprostinil, if the mobile phase pH is too close to its pKa, a mix of ionized and unionized forms can exist, leading to peak distortion.[5][6] Operating the mobile phase at a pH at least 2 units below the analyte's pKa is recommended to ensure it is in a single, non-ionized form.[7]
-
Secondary Silanol Interactions: Although more common with basic compounds, residual, un-endcapped silanol groups on the silica-based stationary phase can sometimes interact with acidic analytes, causing tailing.[1][2][8]
-
Insufficient Buffer Capacity: An unbuffered or inadequately buffered mobile phase can lead to local pH shifts on the column as the sample is injected, causing peak shape issues.[9] Increasing buffer concentration, typically to 10-50 mM, can improve peak symmetry.[3][10]
-
Sample Contamination: Interfering substances from the sample matrix that co-elute with Treprostinil can manifest as peak tailing or a shoulder.[11]
Physical/Mechanical Causes:
-
Column Overload: Injecting too much sample mass or volume can saturate the stationary phase, leading to peak broadening and tailing.[4][11]
-
Column Contamination & Voids: Accumulation of contaminants on the column inlet frit can distort the sample path.[11] A void or channel in the packing bed, often caused by pressure shocks, can also lead to poor peak shape.[4][10]
-
Extra-Column Dead Volume: Excessive volume from long or wide-diameter tubing, or poorly made connections between the injector, column, and detector, can cause band broadening and tailing.[1][3] This effect is often more pronounced for early-eluting peaks.[10][11]
Q2: My Treprostinil peak is tailing. Where should I start my investigation?
A systematic approach is crucial for efficiently diagnosing the root cause. Start by evaluating the easiest and most common issues first before moving to more complex possibilities. The flowchart below outlines a logical troubleshooting workflow.
References
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. uhplcs.com [uhplcs.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. agilent.com [agilent.com]
- 7. biotage.com [biotage.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 11. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
Technical Support Center: Optimizing Mobile Phase for Chiral Separation of Treprostinil
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the mobile phase for the chiral separation of treprostinil. The guide is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a chiral HPLC method for treprostinil?
A1: For a successful chiral separation of treprostinil, a logical starting point involves selecting a robust chiral stationary phase (CSP) and a suitable mobile phase. Since treprostinil is an acidic compound, polysaccharide-based CSPs are often a good choice.
A recommended starting method is as follows:
-
Chiral Stationary Phase: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Isopropanol (IPA) / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 225 nm
This initial method should provide a basis for further optimization to achieve baseline separation of the treprostinil enantiomers.
Q2: How can I improve the resolution between the treprostinil enantiomers?
A2: Improving the resolution (Rs) between enantiomers typically involves modifying the mobile phase composition to enhance the selectivity (α) and/or the efficiency (N) of the separation. Here are several strategies:
-
Adjust the Alcohol Modifier Percentage: Vary the percentage of isopropanol (IPA) or ethanol in the mobile phase. A lower percentage of the alcohol modifier generally increases retention and can improve resolution, but may also lead to broader peaks. It is advisable to test a range, for example, from 5% to 20% alcohol.
-
Change the Alcohol Modifier: The type of alcohol used can significantly impact selectivity. If IPA does not provide adequate separation, consider trying ethanol, which has a different polarity and may offer alternative chiral recognition interactions.
-
Modify the Acidic Additive: The concentration and type of acidic additive can influence peak shape and retention. For acidic compounds like treprostinil, an acidic additive is crucial to suppress the ionization of the carboxyl group.[1] You can experiment with the concentration of trifluoroacetic acid (TFA) (e.g., 0.05% to 0.2%) or switch to a different acid, such as acetic acid or formic acid.
Q3: I am observing peak tailing with my treprostinil enantiomers. What could be the cause and how can I fix it?
A3: Peak tailing in chiral chromatography can be caused by several factors, particularly when analyzing acidic compounds.
-
Insufficient Acidic Modifier: The most common cause for tailing of an acidic compound is the incomplete suppression of its ionization. This leads to secondary interactions with the stationary phase. Ensure your mobile phase contains an adequate concentration of an acidic additive like TFA. You may need to slightly increase the concentration.
-
Active Sites on the Stationary Phase: The silica backbone of the CSP can have active silanol groups that interact with the analyte, causing tailing. Using a well-end-capped column can mitigate this. If you suspect column degradation, flushing the column according to the manufacturer's instructions might help.
-
Sample Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or the concentration of your sample.
Q4: My retention times are not reproducible between runs. What should I check?
A4: Irreproducible retention times are a common issue in HPLC and can be particularly problematic in chiral separations where subtle changes can affect the delicate chiral recognition mechanism.
-
Column Equilibration: Chiral columns often require longer equilibration times than standard reversed-phase columns, especially when the mobile phase composition is changed. Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. A stable baseline is a good indicator of equilibration.
-
Mobile Phase Preparation: Inconsistencies in mobile phase preparation can lead to shifts in retention time. Prepare fresh mobile phase for each run and ensure accurate measurement of all components, especially the additives. The presence of trace amounts of water in normal-phase separations can also significantly impact reproducibility.[2]
-
Column "Memory Effect": Chiral columns can sometimes retain additives from previous runs, which can affect subsequent analyses.[2] If the column has been used with different mobile phases, especially with basic additives, it may be necessary to flush it thoroughly with an intermediate solvent like isopropanol before equilibrating with the new mobile phase.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No Separation | Unsuitable Chiral Stationary Phase (CSP) | Screen different types of CSPs (e.g., another polysaccharide-based column like Chiralcel® OJ-H). |
| Inappropriate Mobile Phase | Try a different mobile phase system. If you are in normal phase (hexane/alcohol), consider a polar organic mode (e.g., pure methanol with an additive). | |
| Poor Resolution (Rs < 1.5) | Suboptimal Mobile Phase Composition | Systematically vary the percentage of the alcohol modifier (e.g., in 2% increments). |
| Try a different alcohol (e.g., switch from isopropanol to ethanol). | ||
| Optimize the type and concentration of the acidic additive. | ||
| High Temperature | Decrease the column temperature (e.g., to 15°C or 20°C), as lower temperatures often enhance chiral recognition. | |
| Broad Peaks | Low Column Efficiency | Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min). |
| Extra-column Volume | Ensure all tubing and connections are appropriate for the column dimensions to minimize dead volume. | |
| Column Contamination | Flush the column according to the manufacturer's instructions. | |
| High Backpressure | Blocked Inlet Frit | Reverse the column and flush it with the mobile phase at a low flow rate. If this doesn't resolve the issue, the frit may need to be replaced.[3] |
| Mobile Phase Precipitation | Ensure all mobile phase components are fully miscible and that any buffers are soluble in the highest organic concentration used. | |
| Sample Precipitation | Ensure the sample is fully dissolved in the mobile phase or a weaker solvent before injection. |
Quantitative Data on Mobile Phase Optimization
The following table provides an example of how mobile phase composition can affect the chiral separation of a prostacyclin analog, illustrating the type of data that should be collected during method development for treprostinil.
| Mobile Phase Composition (n-Hexane:IPA:TFA) | Retention Time (Enantiomer 1) (min) | Retention Time (Enantiomer 2) (min) | Selectivity (α) | Resolution (Rs) |
| 95:5:0.1 | 15.2 | 16.8 | 1.12 | 1.4 |
| 90:10:0.1 | 12.1 | 13.1 | 1.09 | 1.8 |
| 85:15:0.1 | 9.8 | 10.5 | 1.07 | 1.6 |
| 90:10:0.05 | 12.5 | 13.6 | 1.09 | 1.5 (with tailing) |
| 90:10:0.2 | 11.9 | 12.9 | 1.08 | 1.9 (sharper peaks) |
Note: This data is illustrative for a prostacyclin analog and serves as an example for method development.
Experimental Protocols
Protocol 1: Initial Screening of Treprostinil Enantiomers
-
Column Installation and Equilibration:
-
Install a Chiralpak® AD-H (250 x 4.6 mm, 5 µm) column into the HPLC system.
-
Flush the entire HPLC system, including the injector and sample loop, with isopropanol to remove any incompatible solvents.[4]
-
Equilibrate the column with the initial mobile phase (n-Hexane:IPA:TFA, 90:10:0.1) at a flow rate of 1.0 mL/min for at least 60 minutes, or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Prepare a stock solution of racemic treprostinil at 1 mg/mL in the mobile phase.
-
Dilute the stock solution to a working concentration of 0.1 mg/mL using the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Set the column oven temperature to 25°C.
-
Set the UV detector wavelength to 225 nm.
-
Inject 10 µL of the prepared sample.
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers.
-
Protocol 2: Mobile Phase Optimization
-
Varying the Alcohol Modifier Percentage:
-
Prepare a series of mobile phases with varying ratios of n-Hexane to IPA (e.g., 95:5, 90:10, 85:15), keeping the TFA concentration constant at 0.1%.
-
For each new mobile phase composition, re-equilibrate the column for at least 30-60 minutes.
-
Inject the treprostinil sample and record the retention times, selectivity, and resolution.
-
-
Changing the Alcohol Modifier:
-
Prepare a mobile phase using ethanol instead of IPA (e.g., n-Hexane:Ethanol:TFA, 90:10:0.1).
-
Equilibrate the column with the new mobile phase.
-
Inject the sample and compare the results to those obtained with IPA.
-
-
Optimizing the Acidic Additive:
-
Prepare mobile phases with different concentrations of TFA (e.g., 0.05%, 0.1%, 0.2%) in the optimal n-Hexane/IPA ratio determined in the previous steps.
-
Equilibrate the column and inject the sample for each concentration, paying close attention to peak shape and resolution.
-
Visualizations
Caption: Experimental workflow for developing a chiral HPLC method for treprostinil.
Caption: Troubleshooting decision tree for chiral separation of treprostinil.
References
Improving sensitivity of LC-MS/MS for (3R)-Treprostinil detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the LC-MS/MS detection of (3R)-Treprostinil.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the LC-MS/MS analysis of treprostinil, offering potential causes and solutions to enhance sensitivity and data quality.
Q1: Why is my treprostinil signal intensity low or non-existent?
A1: Low signal intensity for treprostinil can stem from several factors throughout the analytical workflow. Systematically investigate the following:
-
Sample Preparation: Inefficient extraction can lead to significant analyte loss. Evaluate your extraction recovery; if it is low, consider optimizing the protein precipitation or liquid-liquid extraction (LLE) protocol. Ensure the pH of the sample is appropriate for treprostinil's acidic nature to maintain it in a consistent form.
-
Chromatography: Poor peak shape, such as excessive tailing or broadening, will result in a lower peak height and reduced sensitivity. This can be caused by a contaminated guard or analytical column, an inappropriate mobile phase, or a mismatch between the sample solvent and the initial mobile phase composition.
-
Mass Spectrometry: Incorrect mass spectrometer settings are a common cause of poor sensitivity. Verify that the instrument is operating in negative ion mode , as treprostinil ionizes most efficiently by deprotonation.[1] Confirm that the correct precursor and product ion masses for your multiple reaction monitoring (MRM) transitions are being used.[1] Optimization of ion source parameters, such as capillary voltage, gas temperatures, and gas flow rates, is also critical.[1]
Q2: I'm observing high variability in my results. What could be the cause?
A2: High variability, or poor precision, can be introduced at multiple stages of the analysis.
-
Inconsistent Sample Preparation: Manual sample preparation steps, such as pipetting and extraction, can introduce variability. Ensure consistent technique across all samples. The use of a stable isotope-labeled internal standard (SIL-IS), such as Treprostinil-¹³C₂,d₁, is highly recommended to compensate for variability in extraction recovery and matrix effects.
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, serum) can suppress or enhance the ionization of treprostinil, leading to inconsistent results between different samples. A SIL-IS that co-elutes with the analyte is the most effective way to correct for these effects. If a SIL-IS is not available, thorough sample cleanup and chromatographic separation are crucial to minimize matrix effects.
-
Instrument Instability: Fluctuations in the LC system's pump performance or an unstable electrospray in the mass spectrometer can cause variable signal intensity. Monitor system suitability samples throughout your analytical run to assess instrument performance.
Q3: How can I minimize matrix effects in my treprostinil assay?
A3: Matrix effects are a significant challenge in bioanalysis and can adversely affect accuracy, precision, and sensitivity.
-
Effective Sample Cleanup: The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering the analyte. While protein precipitation is a simple and fast technique, it may not provide the cleanest extracts.[1][2][3] More rigorous methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can yield cleaner samples and reduce matrix effects.
-
Chromatographic Separation: Optimize your HPLC/UHPLC method to chromatographically separate treprostinil from co-eluting matrix components. Adjusting the gradient, flow rate, or trying a different column chemistry can improve resolution.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective strategy to compensate for matrix effects. A SIL-IS is chemically identical to the analyte but has a different mass. It will experience the same ionization suppression or enhancement as the analyte, allowing for accurate correction and quantification.
Q4: What are the optimal mass spectrometry parameters for treprostinil detection?
A4: Treprostinil is best analyzed in negative ion mode using electrospray ionization (ESI).[1] The carboxyl group on treprostinil readily deprotonates to form the [M-H]⁻ ion. The following table summarizes key MS parameters from a validated method.[1]
| Parameter | Recommended Setting |
| Ionization Mode | Negative Electrospray Ionization (ESI) |
| Capillary Voltage | ~3000 V |
| Gas Temperature | ~325 °C |
| Gas Flow | ~13 L/min |
| Nebulizer Pressure | ~20 psi |
| Sheath Gas Temperature | ~375 °C |
| Sheath Gas Flow | ~11 L/min |
Quantitative Data Summary
The following tables summarize performance characteristics from a validated LC-MS/MS method for the quantification of treprostinil in biological matrices.[1]
Table 1: MRM Transitions and Optimized Parameters for Treprostinil
| Ion Type | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor (V) | Collision Energy (V) |
| Quantifier | 389.2 | 331.2 | 129 | 27 |
| Qualifier | 389.2 | 143.1 | 129 | 62 |
Table 2: Method Performance Characteristics
| Parameter | Rat Serum | Human Serum | Human Plasma |
| Linearity Range (ng/mL) | 0.25 - 75.0 | 0.25 - 75.0 | 0.25 - 75.0 |
| LLOQ (ng/mL) | 0.25 | 0.25 | 0.25 |
| Accuracy (%) | 92.97 - 107.87 | 92.97 - 107.87 | 92.97 - 107.87 |
| Intra-assay Precision (%CV) | 1.16 - 3.34 | 1.16 - 3.34 | 1.16 - 3.34 |
| Inter-assay Precision (%CV) | 1.11 - 4.58 | 1.11 - 4.58 | 1.11 - 4.58 |
| Recovery (%) | 104.25 - 110.66 | 104.25 - 110.66 | 104.25 - 110.66 |
Another validated method reported a lower limit of quantitation (LLOQ) of 0.01 ng/mL in plasma.[4]
Experimental Protocols
Below are detailed methodologies for the key steps in the LC-MS/MS analysis of treprostinil, based on a published, validated method.[1]
Sample Preparation: Protein Precipitation
-
To a 1.5 mL microcentrifuge tube, add 100 µL of biological sample (serum or plasma).
-
Add 10 µL of internal standard working solution (e.g., 6-keto Prostaglandin F1α-d4 or a treprostinil SIL-IS).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 75:25 water:acetonitrile).
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
Liquid Chromatography
-
LC System: Agilent 1290 Infinity II UHPLC or equivalent.
-
Column: A C18 reversed-phase column is suitable (e.g., ZORBAX Eclipse, XDB-C18, 5 µm, 4.6 x 150 mm).[5]
-
Mobile Phase A: Water with a suitable additive for negative ion mode (e.g., 0.1% formic acid, though optimization may be needed as this is more common for positive mode; some methods may use a weak base or no modifier).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 30-40°C.
-
Gradient: A gradient elution is typically used to separate treprostinil from endogenous interferences. An example gradient is as follows:
-
0-1 min: 25% B
-
1-2 min: Gradient to 95% B
-
2-3 min: Hold at 95% B
-
3-3.1 min: Gradient back to 25% B
-
3.1-4 min: Re-equilibration at 25% B
-
Mass Spectrometry
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Ion Source: Electrospray Ionization (ESI).
-
Ion Mode: Negative.
-
MRM Transitions: Monitor the quantifier and qualifier transitions for both treprostinil and the internal standard as detailed in Table 1.
-
Source Parameters: Use the optimized parameters listed in the FAQ section (e.g., gas temperatures, gas flows, capillary voltage).
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for improving the sensitivity of treprostinil detection.
Caption: Experimental workflow for LC-MS/MS analysis of treprostinil.
Caption: Troubleshooting decision tree for low treprostinil sensitivity.
References
- 1. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. quantification-of-treprostinil-concentration-in-rat-and-human-using-a-novel-validated-and-rapid-liquid-chromatography-tandem-mass-spectrometry-method-experimental-and-clinical-applications-in-ischemia-reperfusion-injury - Ask this paper | Bohrium [bohrium.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. wjpsonline.com [wjpsonline.com]
Overcoming matrix effects in bioanalysis of (3R)-Treprostinil
Welcome to the technical support center for the bioanalysis of (3R)-Treprostinil. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on mitigating matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the bioanalysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In the bioanalysis of this compound, these effects can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification.[1][3] Common sources of matrix effects in biological samples like plasma or serum include phospholipids, salts, endogenous metabolites, and administered drugs.[1][4] Electrospray ionization (ESI) is particularly susceptible to these effects.[1][5]
Q2: I am observing significant ion suppression for this compound. What are the likely causes?
A2: Ion suppression is a common manifestation of matrix effects.[6] The primary causes in bioanalysis are often co-eluting endogenous components from the biological matrix, such as phospholipids.[1] Other potential sources include:
-
Sample Collection and Processing: Anticoagulants (e.g., Li-heparin), stabilizers, or other additives introduced during sample handling.[4]
-
Sample Preparation: Incomplete removal of matrix components during protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Chromatography: Inadequate separation of this compound from matrix interferences.
-
LC-MS System: Contamination of the ion source or mass spectrometer.[7]
Q3: How can I qualitatively and quantitatively assess matrix effects for my this compound assay?
A3: There are two primary methods for assessing matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[2][8] A solution of this compound is continuously infused into the mass spectrometer post-column while a blank, extracted matrix sample is injected. Any deviation from a stable baseline signal indicates the presence of matrix effects.[8]
-
Quantitative Assessment (Post-Extraction Spike): This is the most common method to quantify the extent of matrix effects.[2][3] The response of this compound in a spiked, extracted blank matrix is compared to the response of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as:
-
MF = (Peak Area in Presence of Matrix) / (Peak Area in Absence of Matrix)
-
An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.
-
Troubleshooting Guides
Issue 1: Poor Peak Shape and Low Analyte Recovery
Possible Cause: Interaction of this compound with metal components of the HPLC system, particularly the column housing, can lead to peak tailing, broadening, and reduced signal intensity.[9] This is a known issue for compounds with chelating properties.[9]
Troubleshooting Steps:
-
Mobile Phase Modification: Adjust the pH or add modifiers to the mobile phase to minimize analyte interaction with the stationary phase and column hardware.
-
Use of Metal-Free Components: Consider using a metal-free or PEEK-lined HPLC column and tubing to reduce the potential for metal chelation and adsorption.[9]
-
Sample Preparation Optimization: Ensure the sample preparation method effectively removes interfering substances that may contribute to poor chromatography.
Issue 2: Inconsistent Results and High Variability Between Samples
Possible Cause: Relative matrix effects, where the degree of ion suppression or enhancement varies between different lots of the same biological matrix, can lead to poor reproducibility.
Troubleshooting Steps:
-
Matrix Lot Evaluation: During method development, evaluate matrix effects across at least six different lots of the biological matrix to assess the variability.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the preferred choice as it co-elutes with the analyte and experiences similar matrix effects, thereby compensating for variations.[10] For this compound, a deuterated analog would be ideal.
-
Improved Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to achieve a cleaner extract.[10][11]
Issue 3: Low Sensitivity and Inability to Reach the Desired Lower Limit of Quantification (LLOQ)
Possible Cause: Significant ion suppression is likely reducing the signal intensity of this compound, making it difficult to achieve the required sensitivity.[7]
Troubleshooting Steps:
-
Chromatographic Optimization: Modify the HPLC gradient to better separate this compound from the regions of significant ion suppression identified through post-column infusion experiments.[8]
-
Advanced Sample Preparation:
-
Ion Source Optimization:
-
Ionization Mode: While ESI is common, consider Atmospheric Pressure Chemical Ionization (APCI) as it can be less susceptible to matrix effects for certain analytes.[3][5]
-
Source Parameters: Optimize ion source parameters (e.g., temperature, gas flows) to maximize analyte signal and minimize the impact of interferences.
-
Experimental Protocols
Protocol 1: Sample Preparation of this compound from Human Plasma using Protein Precipitation
This protocol is based on methodologies for prostaglandins and similar molecules in biological matrices.[13][14]
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample, quality control standard, or blank.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 6-keto Prostaglandin F1α-d4 or a deuterated Treprostinil analog) to all tubes except the blank matrix.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex mix for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporation (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.
-
Injection: Inject a suitable volume (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: Quantitative Assessment of Matrix Effects
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound at low and high concentrations into the initial mobile phase.
-
Set B (Post-Extraction Spike): Extract six different lots of blank human plasma using the protein precipitation protocol. Spike the resulting extracts with this compound at the same low and high concentrations as in Set A.
-
Set C (Spiked Matrix): Spike six different lots of blank human plasma with this compound at the same low and high concentrations. Extract these samples using the protein precipitation protocol.
-
-
Analysis: Analyze all samples by LC-MS/MS.
-
Calculations:
-
Matrix Factor (MF) = Mean Peak Area of Set B / Mean Peak Area of Set A
-
Recovery (RE) = Mean Peak Area of Set C / Mean Peak Area of Set B
-
Process Efficiency (PE) = Mean Peak Area of Set C / Mean Peak Area of Set A (or MF x RE)
-
Data Presentation
Table 1: Acceptance Criteria for Matrix Effect and Recovery
| Parameter | Acceptance Criteria |
| Matrix Factor (MF) | The coefficient of variation (CV) of the IS-normalized matrix factors from the six matrix lots should be ≤ 15%. |
| Recovery (RE) | Recovery of the analyte and internal standard should be consistent, precise, and reproducible. |
Table 2: Example Data for Matrix Effect Assessment of this compound
| Sample Set | Concentration (ng/mL) | Mean Peak Area |
| Set A (Neat) | 1.0 | 55,000 |
| 50.0 | 2,750,000 | |
| Set B (Post-Spike) | 1.0 | 48,500 |
| 50.0 | 2,450,000 | |
| Set C (Pre-Spike) | 1.0 | 45,200 |
| 50.0 | 2,280,000 |
Calculations from Example Data:
-
Matrix Factor (Low Conc.) = 48,500 / 55,000 = 0.88 (Ion Suppression)
-
Matrix Factor (High Conc.) = 2,450,000 / 2,750,000 = 0.89 (Ion Suppression)
-
Recovery (Low Conc.) = 45,200 / 48,500 = 93.2%
-
Recovery (High Conc.) = 2,280,000 / 2,450,000 = 93.1%
Visualizations
Caption: Protein Precipitation Workflow for this compound.
Caption: Decision tree for addressing low sensitivity issues.
References
- 1. eijppr.com [eijppr.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. providiongroup.com [providiongroup.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. zefsci.com [zefsci.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. quantification-of-treprostinil-concentration-in-rat-and-human-using-a-novel-validated-and-rapid-liquid-chromatography-tandem-mass-spectrometry-method-experimental-and-clinical-applications-in-ischemia-reperfusion-injury - Ask this paper | Bohrium [bohrium.com]
Strategies to prevent degradation of (3R)-Treprostinil in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of (3R)-Treprostinil in solution.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of Treprostinil solutions.
| Issue | Potential Cause | Recommended Action |
| Cloudy or Precipitated Solution | pH of the solution has shifted outside the optimal range (6.0-7.2).[1][2] | Verify the pH of the diluent and adjust if necessary. Ensure that all glassware and storage containers are clean and free of contaminants that could alter the pH. |
| Improper diluent used. | Use only recommended diluents such as sterile water for injection, 0.9% sodium chloride injection, or 5% dextrose injection.[1][2][3] | |
| Microbial contamination. | Prepare solutions under sterile conditions. If contamination is suspected, discard the solution. Note that while Treprostinil solutions may not support microbial growth, contamination can still occur.[1][2] | |
| Decreased Potency or Efficacy | Chemical degradation due to improper storage temperature. | Store solutions according to recommended guidelines. While stable for short periods at elevated temperatures (e.g., 40°C for up to 76 hours), long-term storage conditions should be controlled.[3] |
| Exposure to light (photodegradation). | Protect Treprostinil solutions from light by using amber vials or by wrapping containers in foil.[4] | |
| Hydrolysis due to incorrect pH. | Maintain the solution pH between 6.0 and 7.2 for optimal stability.[1][2] Forced degradation studies show susceptibility to acidic and basic conditions.[4] | |
| Discoloration of the Solution | Oxidative degradation. | While specific studies on discoloration are limited, general practice is to minimize exposure to air and potential oxidizing agents. Prepare solutions fresh when possible. |
| Interaction with container material. | Use high-quality, inert storage containers (e.g., glass or compatible polymers). |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maintaining this compound stability in solution?
A1: The optimal pH range for Treprostinil solutions is between 6.0 and 7.2.[1][2] Forced degradation studies indicate that Treprostinil is more stable under basic conditions compared to acidic conditions.[4]
Q2: What are the recommended diluents for preparing Treprostinil solutions?
A2: Treprostinil sodium is chemically stable in sterile water for injection, 0.9% sodium chloride injection, and 5% dextrose injection.[1][2][3]
Q3: How should I store Treprostinil solutions?
A3: Treprostinil solutions should be protected from light.[4] While stable for up to 72 hours at room temperature, specific storage recommendations for diluted solutions may vary.[5] For instance, solutions diluted with sterile water or 0.9% sodium chloride are stable for up to 4 hours at room temperature or up to 24 hours under refrigeration.[6]
Q4: Is Treprostinil sensitive to temperature?
A4: Yes, temperature can affect the stability of Treprostinil. Studies have shown that it remains stable for up to 76 hours at 40°C (104°F).[3] However, for long-term storage, it is advisable to follow the manufacturer's recommendations, which typically involve controlled room temperature or refrigeration.
Q5: What are the main degradation pathways for Treprostinil?
A5: The primary degradation pathways for Treprostinil are hydrolysis (under acidic or basic conditions) and oxidation.[4][7] It is also susceptible to photolytic degradation when exposed to light.[4]
Quantitative Data on Treprostinil Degradation
The following table summarizes data from forced degradation studies, indicating the percentage of Treprostinil degradation under various stress conditions.
| Stress Condition | Parameters | % Degradation | Reference |
| Acid Hydrolysis | 2N HCl at 60°C for 30 min | 4.61% | [4] |
| Base Hydrolysis | 2N NaOH at 60°C for 30 min | 3.25% | [4] |
| Oxidation | 20% H₂O₂ at 60°C for 30 min | 3.31% | [4] |
| Thermal Degradation | Dry heat | 1.14% | [4] |
| Photolytic Degradation | UV light | 0.98% | [4] |
| Neutral Hydrolysis | Water at 60°C for 6 hours | 1.15% | [4][8] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol describes a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Treprostinil and the detection of its degradation products.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Orthophosphoric acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Water (HPLC grade)
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[3] |
| Mobile Phase | Isocratic mixture of a buffer (e.g., 0.01N KH₂PO₄, pH adjusted with orthophosphoric acid) and an organic solvent (e.g., methanol or acetonitrile) in a specified ratio (e.g., 36.35:63.35 v/v).[9] |
| Flow Rate | 1.0 to 2.0 mL/min[3][9] |
| Column Temperature | Ambient or controlled (e.g., 31.4°C)[9] |
| Detection Wavelength | UV at 217 nm or 276 nm[3][9] |
| Injection Volume | 20 µL[3] |
| Run Time | Sufficient to allow for the elution of all degradation products (e.g., 42 minutes)[3] |
3. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve the Treprostinil reference standard in a suitable diluent (e.g., a 50:50 v/v water:methanol mixture) to achieve a known concentration (e.g., 200 ppm).[8]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 5-30 ppm).[8]
-
Sample Solutions: Dilute the Treprostinil solution to be tested with the diluent to fall within the concentration range of the calibration curve.
4. Forced Degradation Study Procedure:
-
Acid Degradation: Mix 1 mL of the Treprostinil stock solution with 1 mL of 2N HCl and heat at 60°C for 30 minutes. Cool and dilute to the target concentration for analysis.[8]
-
Base Degradation: Mix 1 mL of the Treprostinil stock solution with 1 mL of 2N NaOH and heat at 60°C for 30 minutes. Cool, neutralize, and dilute for analysis.[9]
-
Oxidative Degradation: Mix 1 mL of the Treprostinil stock solution with 1 mL of 20% H₂O₂ and heat at 60°C for 30 minutes. Cool and dilute for analysis.[8]
-
Thermal Degradation: Store the solid Treprostinil or a solution at an elevated temperature (e.g., 100°C for 1 hour) before dissolving and diluting for analysis.[10]
-
Photolytic Degradation: Expose the Treprostinil solution to UV light for a defined period, then dilute for analysis.[4]
5. Analysis:
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the peak areas for Treprostinil and any degradation products.
-
Calculate the concentration of Treprostinil in the samples using the calibration curve.
-
Assess the percentage of degradation by comparing the peak area of Treprostinil in the stressed samples to that of an unstressed control sample.
Visualizations
Caption: Potential degradation pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medscape.com [medscape.com]
- 3. medrxiv.org [medrxiv.org]
- 4. wjpsonline.com [wjpsonline.com]
- 5. phassociation.org [phassociation.org]
- 6. drugs.com [drugs.com]
- 7. pharmacy180.com [pharmacy180.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. heritageresearchjournal.com [heritageresearchjournal.com]
Technical Support Center: (3R)-Treprostinil Analysis on C18 Columns
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the injection volume of (3R)-Treprostinil on a C18 column. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What is a typical injection volume for this compound analysis on a C18 column?
A typical injection volume for this compound on a standard analytical C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is in the range of 10-20 µL.[1][2] However, the optimal volume can vary depending on the column dimensions, sample concentration, and the sensitivity of the detector.[3] For UHPLC systems with smaller column dimensions, the injection volume should be proportionally smaller to avoid peak distortion.[3]
Q2: How does increasing the injection volume affect the chromatography of this compound?
Increasing the injection volume can have several effects on the chromatographic profile of this compound:
-
Increased Peak Response: A larger injection volume will generally lead to a larger peak area and height, which can improve sensitivity for detecting low concentrations of the analyte.[3]
-
Peak Broadening: As the injection volume increases, the peak width may also increase, which can lead to a decrease in column efficiency and resolution between adjacent peaks.[3]
-
Peak Fronting: A common sign of volume overload is peak fronting (asymmetry factor < 1), where the front of the peak is less steep than the back.[3][4]
-
Retention Time Shift: In cases of significant overload, a slight decrease in retention time may be observed.[3]
Q3: What is the difference between volume overload and mass overload?
Volume overload and mass overload are two distinct phenomena that can lead to poor peak shape.
-
Volume Overload: This occurs when the injection volume is too large for the column to handle, even if the sample is dilute. The sample band becomes too wide at the column inlet, resulting in broad and often fronting peaks.[2][3] A general guideline is to inject a maximum of 1% of the total column tube volume.
-
Mass Overload: This happens when the mass of the analyte injected onto the column is too high, exceeding the sample capacity of the stationary phase. This typically leads to peak tailing (asymmetry factor > 1) as the active sites on the stationary phase become saturated.[5][6]
Q4: My this compound peak is showing significant fronting. What is the likely cause and how can I fix it?
Peak fronting for this compound is often a result of volume overload or injecting the sample in a solvent that is stronger than the mobile phase.[3][4]
-
Reduce Injection Volume: The most straightforward solution is to decrease the injection volume.
-
Use a Weaker Sample Solvent: Whenever possible, dissolve and inject your this compound standard and samples in the mobile phase itself or in a solvent that is weaker (less eluotropic) than the mobile phase. This helps to focus the sample into a tight band at the head of the column.
Q5: I need to increase the sensitivity of my this compound assay. Besides increasing the injection volume, what are my options?
While increasing the injection volume is one way to improve sensitivity, it can compromise chromatographic performance.[3] Here are some alternative strategies:
-
Increase Sample Concentration: If possible, concentrate your sample before injection.
-
Optimize Detector Settings: Ensure your detector is set to the optimal wavelength for this compound (around 223 nm or 276 nm have been reported) and that the detector settings are optimized for maximum signal-to-noise.[1][7]
-
Use a More Sensitive Detector: If available, a mass spectrometer (MS) detector will offer significantly higher sensitivity than a UV detector.[8]
-
Employ a Weaker Sample Diluent: By dissolving your sample in a solvent weaker than the mobile phase, you may be able to inject a larger volume without significant peak broadening due to on-column focusing.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues related to injection volume optimization for this compound analysis.
Issue 1: Poor Peak Shape (Fronting or Tailing)
| Symptom | Potential Cause | Recommended Action |
| Peak Fronting (Asymmetry Factor < 1) | Volume Overload: Injection volume is too large for the column dimensions.[3] | 1. Reduce the injection volume incrementally (e.g., by 50%). 2. If a larger volume is necessary for sensitivity, consider using a column with a larger internal diameter. |
| Strong Sample Solvent: Sample is dissolved in a solvent stronger than the mobile phase. | 1. Re-dissolve the sample in the mobile phase or a weaker solvent. 2. If using a stronger solvent is unavoidable, reduce the injection volume. | |
| Peak Tailing (Asymmetry Factor > 1) | Mass Overload: Too much analyte mass is being injected onto the column.[5] | 1. Dilute the sample and re-inject. 2. Confirm that the peak shape improves at lower concentrations. |
| Secondary Interactions: Interactions between this compound and active sites (e.g., silanols) on the stationary phase.[6] | 1. Ensure the mobile phase pH is appropriate to control the ionization state of Treprostinil and minimize silanol interactions. 2. Consider using a column with high-purity silica and good end-capping. | |
| Column Contamination/Degradation: The column inlet frit may be partially blocked, or the stationary phase may be damaged.[9] | 1. Reverse and flush the column (if permitted by the manufacturer). 2. If the problem persists, replace the column. |
Issue 2: Poor Resolution
| Symptom | Potential Cause | Recommended Action |
| Decreased Resolution with Increased Injection Volume | Peak Broadening: Larger injection volumes lead to wider peaks that are more likely to overlap.[3] | 1. Reduce the injection volume to the minimum required for adequate sensitivity. 2. Optimize the mobile phase composition to improve the separation between this compound and interfering peaks. |
| Volume Overload: The injection volume is causing peak distortion and broadening.[3] | 1. Follow the recommendations for addressing volume overload in the "Poor Peak Shape" section. |
Data Presentation
The following table provides a hypothetical yet representative example of how varying the injection volume of a this compound sample can impact key chromatographic parameters on a C18 column.
| Injection Volume (µL) | Peak Area | Peak Width (min) | Asymmetry Factor | Resolution (from Impurity A) |
| 5 | 150,000 | 0.10 | 1.05 | 2.5 |
| 10 | 305,000 | 0.11 | 1.02 | 2.3 |
| 20 | 615,000 | 0.13 | 0.98 | 2.1 |
| 50 | 1,450,000 | 0.20 | 0.85 (Fronting) | 1.6 |
| 100 | 2,800,000 | 0.35 | 0.70 (Severe Fronting) | 1.1 |
Note: This data is for illustrative purposes to demonstrate the general trends associated with increasing injection volume.
Experimental Protocols
Example HPLC Method for this compound
This protocol is a composite based on several published methods for the analysis of Treprostinil.[1][7][10][11]
-
HPLC System: Agilent 1290 Infinity II UHPLC system or equivalent.[8]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1]
-
Mobile Phase: A mixture of a buffer (e.g., 0.01N KH2PO4 or 0.1% Ortho-phosphoric acid) and an organic modifier (e.g., Methanol or Acetonitrile). A common ratio is in the range of 60:40 to 80:20 (Buffer:Organic).[1][10][11] The pH of the aqueous portion may be adjusted (e.g., to pH 4.0).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: Ambient or controlled at 30°C.[10]
-
Detection: UV detector at 223 nm.[1]
-
Injection Volume: 20 µL.[1]
-
Sample Diluent: Mobile phase.
Procedure for Optimizing Injection Volume
-
Prepare a standard solution of this compound at a concentration that gives a good signal-to-noise ratio with a small injection volume (e.g., 5 µL).
-
Perform a series of injections with increasing volumes (e.g., 5 µL, 10 µL, 20 µL, 50 µL, 100 µL).
-
For each injection, record the peak area, peak width at half height, and the asymmetry factor.
-
If there are closely eluting peaks, calculate the resolution between the this compound peak and the adjacent peak.
-
Plot the injection volume against peak area to check for linearity.
-
Plot the injection volume against peak width and resolution to determine the point at which chromatographic performance begins to degrade.
-
Select the largest injection volume that provides the desired sensitivity without significant loss of resolution or acceptable peak shape (typically an asymmetry factor between 0.9 and 1.2).
Visualizations
Troubleshooting Workflow for Injection Volume Issues
References
- 1. ajrcps.com [ajrcps.com]
- 2. injection volume - Chromatography Forum [chromforum.org]
- 3. HPLC Tips & Tricks: Optimizing Injection Volume [sigmaaldrich.com]
- 4. waters.com [waters.com]
- 5. bvchroma.com [bvchroma.com]
- 6. waters.com [waters.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. wjpsonline.com [wjpsonline.com]
- 11. wjpsonline.com [wjpsonline.com]
Resolving co-eluting impurities in (3R)-Treprostinil analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common analytical challenges encountered during the analysis of (3R)-Treprostinil, with a specific focus on resolving co-eluting impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in a this compound sample?
A1: Based on synthesis routes and degradation pathways, common impurities in this compound can include diastereomers (epimers), structural isomers, process-related impurities, and degradation products. Some specific examples that have been identified are Treprostinil dimers and other related substances. It is crucial to have reference standards for known impurities to aid in their identification and quantification.
Q2: What is a good starting point for an HPLC method for this compound impurity profiling?
A2: A good starting point for a reversed-phase HPLC (RP-HPLC) method for this compound analysis typically involves a C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer or diluted formic acid) and an organic modifier (e.g., acetonitrile or methanol). The detection is usually performed using a UV detector at a wavelength where Treprostinil and its impurities have adequate absorbance.
Q3: My chromatogram shows a peak with significant tailing. What could be the cause and how can I fix it?
A3: Peak tailing in the analysis of an acidic compound like Treprostinil is often caused by secondary interactions between the analyte and free silanol groups on the silica-based stationary phase. To mitigate this, you can try the following:
-
Lower the pH of the mobile phase: Adding an acid like formic acid or phosphoric acid to the aqueous portion of your mobile phase can suppress the ionization of the silanol groups and the analyte, reducing these secondary interactions.
-
Use an end-capped column: Modern HPLC columns are often "end-capped" to minimize the number of free silanol groups. Ensure you are using a high-quality, end-capped column.
-
Change the organic modifier: Switching from methanol to acetonitrile, or vice-versa, can sometimes improve peak shape.
Q4: I am struggling to separate two closely eluting peaks. What are the key parameters I should adjust?
A4: To improve the resolution of closely eluting peaks, you need to focus on improving the selectivity of your chromatographic system. The key parameters to adjust are:
-
Mobile Phase Composition: Vary the ratio of the organic modifier to the aqueous buffer. You can also try a different organic solvent (e.g., switch from acetonitrile to methanol).
-
Mobile Phase pH: For ionizable compounds like Treprostinil and its impurities, a small change in the mobile phase pH can significantly impact selectivity.
-
Stationary Phase: If mobile phase optimization is insufficient, changing the stationary phase chemistry (e.g., from a C18 to a phenyl or a cyano column) can provide a different selectivity.
-
Temperature: Adjusting the column temperature can also influence selectivity, although it is often a less impactful parameter than mobile phase and stationary phase.
Troubleshooting Guides for Co-eluting Impurities
Scenario 1: Co-elution of a Diastereomeric Impurity with the this compound Peak
Problem: Under standard RP-HPLC conditions using a C18 column, a known diastereomeric impurity is co-eluting with the main this compound peak, making accurate quantification impossible.
Solution Workflow:
Caption: Workflow for resolving a co-eluting diastereomer.
Detailed Experimental Protocol:
-
Confirm Co-elution:
-
Utilize a photodiode array (PDA) detector to assess peak purity across the main peak. A non-homogenous spectrum indicates the presence of a co-eluting impurity.
-
If available, use a mass spectrometer (MS) to identify the m/z of the co-eluting species and confirm it corresponds to the diastereomeric impurity.
-
-
Initial Mobile Phase Optimization (on the C18 column):
-
Modify Organic Solvent Ratio: Systematically vary the percentage of acetonitrile or methanol in the mobile phase. Create a gradient with a shallower slope around the elution time of Treprostinil.
-
Adjust pH: Prepare mobile phases with slightly different pH values (e.g., in 0.2 pH unit increments) to see if the selectivity between the diastereomers can be improved.
-
-
Switch to a Chiral Stationary Phase:
-
If the co-elution persists, a chiral stationary phase is recommended for separating diastereomers. Based on literature for similar prostaglandin analogs, a good starting point is a cellulose-based chiral column.
-
-
Optimize the Chiral Separation:
-
Follow the column manufacturer's guidelines for mobile phase selection. Often, a mobile phase of acetonitrile, methanol, and water is a good starting point for chiral separations of prostaglandins.
-
Systematically adjust the ratio of these solvents to optimize the resolution between the this compound and its diastereomer.
-
Data Presentation:
| Parameter | Method 1 (Initial RP-HPLC) | Method 2 (Optimized RP-HPLC) | Method 3 (Chiral HPLC) |
| Column | C18, 5 µm, 4.6 x 250 mm | C18, 5 µm, 4.6 x 250 mm | Cellulose-based Chiral, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.05 M Phosphate Buffer pH 3.0 | Water |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile/Methanol (50:50) |
| Gradient | 40-60% B in 20 min | 35-55% B in 30 min | Isocratic 70% B |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |
| Temperature | 30 °C | 35 °C | 25 °C |
| Resolution | < 1.0 (Co-elution) | 1.2 | > 2.0 |
Scenario 2: Co-elution of Two Structurally Similar Process-Related Impurities
Problem: Two known, structurally similar process-related impurities are co-eluting with each other, although they are well-separated from the main this compound peak.
Solution Workflow:
Technical Support Center: Enhancing Resolution of Treprostinil Stereoisomers in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the high-performance liquid chromatography (HPLC) separation of treprostinil stereoisomers.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating treprostinil stereoisomers?
A1: Treprostinil has multiple chiral centers, resulting in stereoisomers (enantiomers and diastereomers) that are structurally very similar. These subtle three-dimensional differences make them difficult to separate using standard achiral HPLC methods. Chiral stationary phases (CSPs) are typically required to achieve adequate resolution by creating a chiral environment where the stereoisomers interact differently.
Q2: Which type of HPLC column is most effective for treprostinil stereoisomer separation?
A2: Polysaccharide-based chiral stationary phases, such as those derived from cellulose or amylose, are often the most successful for separating acidic compounds like treprostinil.[1][2] Columns like the Chiralcel® series (e.g., Chiralcel® OJ-RH) have demonstrated effectiveness in separating structurally similar prostaglandins, making them a strong starting point for treprostinil method development.[3][4]
Q3: How does mobile phase pH affect the resolution of treprostinil stereoisomers?
A3: As treprostinil is a carboxylic acid, the pH of the mobile phase is a critical parameter.[5][6] Operating at a pH around the pKa of the analyte can lead to poor peak shape and inconsistent retention times.[7] For acidic compounds, it is generally recommended to use a mobile phase pH that is at least 2 units below the pKa to ensure the analyte is in a single, non-ionized form, which typically results in sharper peaks and better resolution.[5][6] For treprostinil, a mobile phase pH of around 4 has been shown to be effective for related compounds.[3][4]
Q4: Can temperature be used to optimize the separation?
A4: Yes, column temperature can significantly impact the selectivity and resolution of chiral separations. While lower temperatures often enhance the weak bonding forces responsible for chiral recognition, sometimes increasing the temperature can improve efficiency and peak shape. For prostaglandin enantiomers, an increase in temperature to 40°C was necessary to achieve adequate resolution.[3] It is an important parameter to screen during method development.
Troubleshooting Guide
Issue 1: Poor or No Resolution Between Stereoisomers
Symptoms:
-
A single, broad peak is observed.
-
Peaks are partially merged (co-eluting).
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inappropriate Chiral Stationary Phase | The current CSP may not provide sufficient stereoselectivity. Solution: Screen different polysaccharide-based columns (e.g., cellulose vs. amylose derivatives). A Chiralcel® OJ-RH or similar column is a good starting point based on data from related prostaglandin compounds.[3][4] |
| Suboptimal Mobile Phase Composition | The organic modifier and its ratio to the aqueous phase are critical for resolution. Solution: Systematically vary the ratio of organic solvents (e.g., acetonitrile and methanol) in the mobile phase. For example, start with a mobile phase of Acetonitrile:Methanol:Water (pH 4) and adjust the proportions.[3][4] See the experimental protocol below for a starting point. |
| Incorrect Mobile Phase pH | If the pH is too close to the pKa of treprostinil, the compound may be partially ionized, leading to poor peak shape and co-elution. Solution: Ensure the mobile phase pH is sufficiently acidic. A pH of approximately 4, adjusted with phosphoric acid, is recommended to suppress the ionization of the carboxylic acid group.[3] |
| Inadequate Temperature | Chiral recognition is sensitive to temperature. Solution: Evaluate the separation at different column temperatures, for example, at 25°C and 40°C. For some prostaglandin separations, a higher temperature was necessary for optimal resolution.[3] |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks, often with a "tail."
-
Broad peaks leading to decreased resolution and sensitivity.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Secondary Interactions with Stationary Phase | The carboxylic acid group of treprostinil can have secondary interactions with the stationary phase, causing peak tailing. Solution: The addition of a small amount of an acidic modifier to the mobile phase, such as 0.1% trifluoroacetic acid (TFA) or formic acid, can help to sharpen peaks for acidic compounds. However, be aware that additives can also alter selectivity.[2] |
| Column Overload | Injecting too much sample can lead to peak distortion. Solution: Reduce the injection volume or the concentration of the sample. |
| Contamination of the Column Inlet Frit | Particulates from the sample or mobile phase can block the frit, leading to poor peak shape. Solution: Filter all samples and mobile phases before use. If a blockage is suspected, reversing the column flow direction at a low flow rate may dislodge particulates.[8] Using a guard column is highly recommended.[8] |
| Column Degradation | Continuous use, especially with aggressive mobile phases, can lead to a loss of column performance. Solution: For immobilized polysaccharide columns, a regeneration procedure with strong solvents like dichloromethane (DCM) or ethyl acetate may restore performance.[9] Always consult the column manufacturer's instructions before attempting regeneration. |
Experimental Protocols
Key Experiment: Method Development for Treprostinil Stereoisomer Separation
This protocol is a starting point for developing a robust HPLC method for the separation of treprostinil stereoisomers, based on successful methods for related prostaglandin compounds.[3][4]
1. HPLC System and Column:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Chiralcel® OJ-RH, 150 x 4.6 mm, 5 µm particle size.
2. Mobile Phase Preparation:
-
Prepare an aqueous solution with a pH of 4.0 by adding a small amount of 85% phosphoric acid to HPLC-grade water.
-
The mobile phase is a mixture of acetonitrile (ACN), methanol (MeOH), and the pH 4.0 water.
3. Chromatographic Conditions (Starting Point):
-
Mobile Phase: ACN:MeOH:Water (pH 4.0) = 30:10:60 (v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the treprostinil reference standard in the mobile phase.
4. Optimization Strategy:
-
If resolution is insufficient, systematically adjust the mobile phase composition. An example of a screening approach is provided in the table below.
-
If peaks are broad or tailing, consider adding 0.1% TFA to the mobile phase.
-
Evaluate the separation at a higher temperature, such as 40°C.
Illustrative Data for Method Optimization
The following table presents hypothetical data to illustrate the effect of varying mobile phase composition and temperature on the resolution (Rs) of two treprostinil stereoisomers.
| Condition ID | ACN (%) | MeOH (%) | Water (pH 4.0) (%) | Temperature (°C) | Resolution (Rs) | Observations |
| 1 | 30 | 10 | 60 | 25 | 1.2 | Partial co-elution of stereoisomers. |
| 2 | 25 | 10 | 65 | 25 | 1.4 | Improved separation, but not baseline. |
| 3 | 20 | 15 | 65 | 25 | 1.1 | Decreased resolution. |
| 4 | 25 | 10 | 65 | 40 | 1.8 | Baseline separation achieved.[3] |
Visualizations
References
- 1. chiraltech.com [chiraltech.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 7. mdpi.com [mdpi.com]
- 8. chiraltech.com [chiraltech.com]
- 9. chiraltech.com [chiraltech.com]
Technical Support Center: (3R)-Treprostinil Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the mass spectrometric analysis of (3R)-Treprostinil.
Troubleshooting Guides
Issue: Poor Signal Intensity or High Signal Variability for this compound
This is a common issue often attributable to ion suppression, where components of the sample matrix interfere with the ionization of the analyte of interest, leading to a decreased signal.
Possible Causes and Solutions:
-
Matrix Effects from Biological Samples: Endogenous components in plasma or serum, such as phospholipids, salts, and proteins, are major contributors to ion suppression.[1][2][3]
-
Solution 1: Optimize Sample Preparation: Employ a more rigorous sample preparation technique to remove interfering substances. While protein precipitation is a quick method, it may not be sufficient to remove phospholipids, which are a primary cause of ion suppression for acidic drugs like Treprostinil.[4][5][6] Consider transitioning from protein precipitation to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for cleaner samples.[7][8]
-
Solution 2: Phospholipid Removal Strategies: Incorporate specific phospholipid removal steps in your sample preparation. This can be achieved using specialized SPE cartridges or plates designed to capture phospholipids.[4][5][6][9]
-
Solution 3: Chromatographic Separation: Modify your LC method to chromatographically separate this compound from the regions where phospholipids and other matrix components elute.[10]
-
-
Mobile Phase Composition: The choice of mobile phase additives can significantly impact ionization efficiency.
-
Solution: For negative ion mode analysis of acidic compounds like Treprostinil, using a weak acid like formic acid in the mobile phase can enhance deprotonation and improve signal intensity.[11] Experiment with the concentration of the additive to find the optimal balance between chromatographic performance and signal response.
-
-
Use of an Appropriate Internal Standard: An internal standard that does not co-elute with interfering matrix components is crucial for accurate quantification.
-
Solution: Utilize a stable isotope-labeled (SIL) internal standard for this compound if available. SIL internal standards have nearly identical physicochemical properties to the analyte and will experience similar ion suppression effects, thus providing more accurate correction.[12][13] If a SIL IS is not available, a structural analog can be used, but careful validation of its performance in the presence of matrix effects is essential. A suitable internal standard for Treprostinil analysis has been shown to be 6-keto Prostaglandin F1α-d4.[11][14]
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is the reduction in the ionization efficiency of an analyte of interest in a mass spectrometer due to the presence of co-eluting compounds from the sample matrix.[2][15] For this compound, which is often analyzed in complex biological matrices like plasma, endogenous substances such as phospholipids, salts, and proteins can compete for ionization, leading to a suppressed signal.[1][3] This can result in poor sensitivity, inaccurate quantification, and high variability in results.[2]
Q2: Which sample preparation technique is best for minimizing ion suppression for this compound?
A2: The choice of sample preparation technique depends on the required sensitivity and the complexity of the sample matrix.
-
Protein Precipitation (PPT): This is a simple and fast technique but is often insufficient for removing all interfering matrix components, particularly phospholipids, which can lead to significant ion suppression.[4][5]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample extract than PPT by partitioning the analyte into an organic solvent, leaving many matrix components behind in the aqueous phase.[7][10]
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences.[8] By using an appropriate sorbent and elution solvent, SPE can provide a highly purified extract of this compound, leading to minimal ion suppression.[6]
Q3: How can I quantitatively assess the degree of ion suppression in my assay?
A3: A common method to quantify matrix effects is the post-extraction spike method.[12][16] This involves comparing the peak area of an analyte spiked into a blank, extracted matrix to the peak area of the analyte in a neat solution at the same concentration. The matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100%
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Q4: What role does the internal standard play in mitigating ion suppression?
A4: A suitable internal standard (IS) is critical for compensating for ion suppression. An ideal IS, such as a stable isotope-labeled version of this compound, will co-elute with the analyte and be affected by ion suppression to the same extent.[12] By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.[13]
Quantitative Data Summary
The following table summarizes the typical recovery and matrix effects observed with different sample preparation techniques for prostaglandin analogs, which can be indicative of the performance for this compound analysis.
| Sample Preparation Technique | Analyte Recovery (%) | Matrix Effect (Ion Suppression, %) | Reference/Source |
| Protein Precipitation (PPT) | 85 - 95% | 30 - 60% | [4][5] |
| Liquid-Liquid Extraction (LLE) | 70 - 90% | 10 - 30% | [7][10] |
| Solid-Phase Extraction (SPE) | > 90% | < 15% | [6][8] |
Note: The values presented are typical ranges and can vary depending on the specific protocol, matrix, and analytical instrumentation.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol is a rapid method for sample preparation but may result in higher ion suppression compared to LLE or SPE.
-
To 100 µL of plasma/serum sample, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., 6-keto Prostaglandin F1α-d4).
-
Vortex the mixture for 30 seconds to precipitate the proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 15 seconds and inject into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol provides a cleaner sample than PPT and is effective at reducing ion suppression.
-
To 200 µL of plasma/serum sample, add the internal standard.
-
Add 50 µL of 1M hydrochloric acid to acidify the sample.
-
Add 1 mL of a suitable organic solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 15 seconds and inject into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
This protocol is the most effective for removing matrix interferences and minimizing ion suppression. A mixed-mode or polymeric reversed-phase sorbent is often suitable for acidic drugs like this compound.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: Pre-treat 500 µL of plasma/serum with the internal standard and 500 µL of 4% phosphoric acid. Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of a weak organic solvent wash (e.g., 20% methanol in water) to remove polar interferences.
-
Elution: Elute this compound and the internal standard with 1 mL of a suitable elution solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Vortex for 15 seconds and inject into the LC-MS/MS system.
Visualizations
Caption: Signaling pathway of this compound leading to vasodilation.
Caption: Troubleshooting workflow for minimizing ion suppression.
References
- 1. Quantitative Mass Spectrometry Imaging of Prostaglandins as Silver Ion Adducts with Nanospray Desorption Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. waters.com [waters.com]
- 10. PHASE SEPARATION LIQUID-LIQUID EXTRACTION FOR THE QUANTIFICATION OF 8-ISO-PROSTAGLANDIN F2 ALPHA IN HUMAN PLASMA BY LC-MS/MS | Journal of Medical Biochemistry [aseestant.ceon.rs]
- 11. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ion suppression correction and normalization for non-targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Analysis of (3R)-Treprostinil and its Analogues
This technical support center provides guidance on column selection, troubleshooting, and frequently asked questions for the HPLC analysis of (3R)-Treprostinil and its analogues.
Column Selection Guide
Choosing the optimal HPLC column is critical for achieving accurate and reproducible results. As this compound is a carboxylic acid, reversed-phase chromatography is the most common approach. The selection of the appropriate stationary phase depends on the specific requirements of the analysis, such as the need to separate closely related analogues or impurities.
Key Considerations for Column Selection:
-
Hydrophobicity: C18 columns are the most widely used and offer the highest hydrophobicity, providing good retention for the non-polar regions of the Treprostinil molecule. C8 columns have shorter alkyl chains and are less retentive, which can be advantageous for faster analysis times if resolution is adequate.
-
Selectivity for Aromatic Compounds: Phenyl-Hexyl columns provide alternative selectivity due to pi-pi interactions with the aromatic rings in Treprostinil and its analogues. This can be particularly useful for separating compounds with subtle structural differences in their aromatic moieties.
-
Particle Size: Smaller particle sizes (e.g., < 3 µm) can provide higher efficiency and better resolution, especially for complex samples with multiple analogues or impurities. However, they also generate higher backpressure.
-
Endcapping: Modern, well-endcapped columns are recommended to minimize interactions between the acidic silanol groups on the silica surface and the carboxyl group of Treprostinil, which can cause peak tailing.
Comparison of Common Reversed-Phase Columns for this compound Analysis
| Stationary Phase | Particle Size (µm) | Dimensions (mm) | Advantages | Disadvantages | Ideal For |
| C18 (e.g., Phenomenex Luna C18, ZORBAX Eclipse XDB-C18) | 3, 5 | 4.6 x 150, 4.6 x 250 | High hydrophobicity, good retention, widely available, extensive literature support.[1][2] | Can lead to longer run times. | General purpose analysis, method development, and when high retention is required. |
| C8 | 3, 5 | 4.6 x 150 | Lower hydrophobicity, faster elution times. | May provide insufficient retention for some analogues or early-eluting impurities. | Rapid screening, high-throughput analysis. |
| Phenyl-Hexyl | 3, 5 | 4.6 x 150 | Alternative selectivity based on pi-pi interactions, can improve resolution of aromatic analogues. | May have different retention characteristics that require method optimization. | Separating structurally similar analogues with differences in their aromatic systems. |
Experimental Protocols
Below are examples of published experimental protocols for the analysis of Treprostinil.
Method 1: Isocratic RP-HPLC [1]
-
Column: Phenomenex Luna C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol: 0.1% Orthophosphoric Acid in Water (20:80 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 223 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Method 2: Isocratic RP-HPLC [2]
-
Column: ZORBAX Eclipse XDB-C18 (150 x 4.6 mm, 5 µm)
-
Mobile Phase: 0.1% Orthophosphoric Acid in Water: Methanol (60:40 v/v)
-
Flow Rate: 1.2 mL/min
-
Detection: UV at 288 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
Troubleshooting Guides
Common Chromatographic Problems and Solutions
Q1: Why is my Treprostinil peak tailing?
A1: Peak tailing for acidic compounds like Treprostinil is often due to secondary interactions with the stationary phase.
-
Cause: Interaction with residual silanol groups on the silica packing material.
-
Solution:
-
Lower Mobile Phase pH: Adjust the mobile phase pH to be at least 2 pH units below the pKa of Treprostinil (the pKa is approximately 4.5). Using a mobile phase with a pH around 2.5-3.0 will ensure the carboxylic acid is fully protonated, minimizing its interaction with silanols. An acidic modifier like 0.1% phosphoric acid or formic acid is commonly used.
-
Use a High-Quality, Endcapped Column: Modern, high-purity silica columns with proper end-capping have fewer free silanol groups, reducing the likelihood of peak tailing.
-
Check for Column Contamination: Strongly retained basic compounds from previous injections can act as active sites. Flush the column with a strong solvent.
-
Q2: I am seeing a sudden increase in backpressure. What should I do?
A2: A sudden increase in backpressure usually indicates a blockage in the system.
-
Cause:
-
Blocked column frit.
-
Precipitation of sample or buffer in the tubing or injector.
-
Particulate matter from the sample or mobile phase.
-
-
Solution:
-
Isolate the Source: Disconnect the column and run the pump to see if the pressure returns to normal. If it does, the blockage is in the column. If not, the blockage is in the HPLC system (tubing, injector, etc.).
-
Back-flush the Column: If the column is blocked, try back-flushing it (reversing the flow direction) with a solvent that is compatible with the stationary phase but strong enough to dissolve the potential blockage. Always disconnect the column from the detector before back-flushing.
-
Filter Samples and Mobile Phases: Always filter your samples and mobile phases through a 0.45 µm or 0.22 µm filter to remove particulate matter.
-
Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to catch particulates and strongly retained compounds, protecting the more expensive analytical column.
-
Q3: My retention times are drifting and not reproducible. What is the cause?
A3: Drifting retention times can be caused by several factors related to the mobile phase, column, or instrument.
-
Cause:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially when changing mobile phase composition.
-
Changing Mobile Phase Composition: Improperly mixed mobile phase or evaporation of the more volatile solvent component can alter the composition over time.
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention.
-
-
Solution:
-
Ensure Proper Equilibration: Flush the column with at least 10-20 column volumes of the mobile phase before the first injection and ensure sufficient equilibration time between runs.
-
Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent reservoir bottles capped to prevent evaporation. If using an online mixer, ensure it is functioning correctly.
-
Use a Column Oven: A column oven will maintain a constant temperature, leading to more reproducible retention times.
-
Monitor Column Performance: Regularly check the column's performance using a standard solution to track its health.
-
Q4: I am observing extra, unexpected peaks in my chromatogram. What are they?
A4: Extra peaks can be from sample degradation, contamination, or carryover from a previous injection.
-
Cause:
-
Degradation of Treprostinil: Treprostinil can degrade under certain conditions (e.g., exposure to strong acid, base, or oxidizing agents).
-
Contamination: Contaminants can be introduced from the sample, solvent, or glassware.
-
Carryover: Adsorption of the analyte or matrix components onto the injector or column from a previous, more concentrated sample.
-
-
Solution:
-
Investigate Sample Stability: If degradation is suspected, prepare fresh samples and protect them from light and extreme temperatures. Forced degradation studies can help identify potential degradation products.
-
Run a Blank Gradient: Inject a blank (mobile phase) to see if the ghost peaks are present. If they are, the contamination is likely in the mobile phase or the system.
-
Clean the Injector and System: Flush the injector and flow path with a strong, appropriate solvent to remove any adsorbed material.
-
Optimize the Wash Solvent: Ensure the needle wash solvent in the autosampler is strong enough to remove all traces of the analyte between injections.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical starting point for method development for this compound and its analogues?
A1: A good starting point is a C18 column (e.g., 150 x 4.6 mm, 5 µm) with a mobile phase consisting of an acetonitrile/water or methanol/water gradient with an acidic modifier like 0.1% formic acid or phosphoric acid. A UV detector set to a wavelength around 220-230 nm is a common choice.[1][3]
Q2: How does the mobile phase pH affect the analysis?
A2: this compound is an acidic compound. The pH of the mobile phase will significantly impact its retention time and peak shape. At a pH above its pKa (~4.5), it will be ionized and less retained on a reversed-phase column, potentially leading to peak tailing due to interactions with the stationary phase. At a pH well below its pKa, it will be in its neutral form, leading to better retention and improved peak shape.
Q3: Can I use a C8 column instead of a C18 column?
A3: Yes, a C8 column can be used. It will generally provide less retention than a C18 column, which can be useful for faster analysis times. However, if you are trying to separate Treprostinil from closely eluting impurities or analogues, the higher retention and potentially better resolution of a C18 column may be necessary.
Q4: What are some common analogues of Treprostinil I might encounter?
A4: Common analogues can include process-related impurities or degradation products. While specific structures may be proprietary, they often involve modifications to the side chains or the core structure. Developing a gradient method can be beneficial for separating a wider range of these related substances.
Q5: How can I improve the sensitivity of my assay?
A5: To improve sensitivity, you can:
-
Optimize the Detection Wavelength: Ensure you are using the wavelength of maximum absorbance for Treprostinil.
-
Increase Injection Volume: Injecting a larger volume of a less concentrated sample can increase the signal, but be mindful of potential peak distortion if the injection solvent is much stronger than the mobile phase.
-
Use a More Sensitive Detector: A mass spectrometer (LC-MS) will provide significantly higher sensitivity and selectivity compared to a UV detector.
-
Reduce Baseline Noise: Ensure the mobile phase is of high quality and the system is well-maintained to minimize baseline noise.
Visualizations
Caption: Column selection workflow for this compound analysis.
Caption: General troubleshooting workflow for HPLC analysis.
References
Adjusting pH for optimal separation of treprostinil isomers
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal separation of treprostinil isomers, with a focus on adjusting the mobile phase pH.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in separating treprostinil isomers?
A1: Treprostinil has multiple chiral centers, leading to the potential for several stereoisomers (diastereomers and enantiomers). These isomers can have different pharmacological and toxicological profiles. The primary challenge is that isomers, particularly enantiomers, have identical physical and chemical properties in an achiral environment, making their separation difficult without a chiral selector (e.g., a chiral stationary phase). Achieving adequate resolution between these closely related compounds requires careful optimization of chromatographic conditions, with mobile phase pH being a critical parameter.
Q2: Why is pH a critical parameter for the separation of treprostinil isomers?
A2: The pH of the mobile phase is crucial because it controls the ionization state of the treprostinil molecule. Treprostinil is a carboxylic acid with a pKa of approximately 3.76.[1][2][3] At a pH above its pKa, the carboxylic acid group will be deprotonated (negatively charged), while at a pH below its pKa, it will be protonated (neutral). This change in ionization state significantly affects how the isomers interact with the stationary phase, especially a chiral stationary phase (CSP). The interactions responsible for chiral recognition, such as hydrogen bonding, dipole-dipole interactions, and ionic interactions, are highly dependent on the ionization of the analyte. By adjusting the pH, you can modulate these interactions to enhance the separation selectivity between the isomers.[4][5][6]
Q3: What is a good starting pH for developing a separation method for treprostinil isomers?
A3: A common strategy for separating acidic compounds like treprostinil is to start with a mobile phase pH that is approximately 2 pH units below the compound's pKa.[7] For treprostinil, with a pKa of ~3.76, a starting pH of around 2.0 would ensure the carboxylic acid group is fully protonated and the molecule is neutral. This can lead to better peak shapes and reproducible retention times on reversed-phase columns. From this starting point, the pH can be systematically increased to evaluate the effect on resolution.
Q4: Can I use a buffer in my mobile phase?
A4: Yes, using a buffer is highly recommended to maintain a stable and reproducible pH throughout the chromatographic run. Small fluctuations in pH can lead to significant changes in retention time and resolution, especially when operating near the pKa of the analyte. Common buffers for reversed-phase HPLC in the acidic range include phosphate and formate buffers.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or no separation of isomers | - Inappropriate mobile phase pH leading to suboptimal ionization of treprostinil. - Incorrect choice of chiral stationary phase (CSP). - Mobile phase composition (organic modifier and additives) not optimized. | - Systematically adjust the mobile phase pH. Start at pH ~2.0 and incrementally increase it towards and slightly above the pKa of treprostinil (3.76). - Screen different types of CSPs (e.g., polysaccharide-based, protein-based). - Vary the organic modifier (e.g., methanol, acetonitrile) and its concentration. - Introduce additives to the mobile phase, such as ion-pairing reagents, if appropriate for the chosen column. |
| Poor peak shape (tailing or fronting) | - Mobile phase pH is too close to the pKa of treprostinil, causing a mixed ionization state. - Secondary interactions with the stationary phase. - Column overload. | - Adjust the mobile phase pH to be at least 2 units away from the pKa of treprostinil (i.e., < 2 or > 5.8). - Add a small amount of a competitive agent (e.g., a stronger acid or base) to the mobile phase to mask active sites on the stationary phase. - Reduce the sample concentration. |
| Unstable retention times | - Unbuffered mobile phase, leading to pH drift. - Temperature fluctuations. | - Incorporate a suitable buffer (e.g., 10-20 mM phosphate or formate) into the mobile phase to ensure a stable pH. - Use a column oven to maintain a constant temperature. |
| Loss of resolution over time | - Degradation of the chiral stationary phase due to operation outside its stable pH range. - Column contamination. | - Always check the manufacturer's specifications for the pH stability of your chiral column. - Implement a proper column washing procedure after each batch of analyses. |
Expected Effects of pH on Chromatographic Parameters
| Mobile Phase pH | Expected Ionization State of Treprostinil | Expected Impact on Retention Time (Reversed-Phase) | Expected Impact on Isomer Resolution |
| pH < 2.0 | Fully protonated (neutral) | Increased retention | May provide good resolution due to hydrogen bonding interactions. |
| pH 2.0 - 5.0 | Partially to fully deprotonated | Decreasing retention as pH increases | Resolution may increase or decrease as ionic interactions come into play. This is often the optimal range to explore for separation. |
| pH > 5.0 | Fully deprotonated (anionic) | Minimal retention | Separation will be highly dependent on ionic interactions with the CSP. |
Experimental Protocol: pH Scouting for Treprostinil Isomer Separation
This protocol outlines a general approach for investigating the effect of pH on the separation of treprostinil isomers using chiral HPLC.
1. Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column such as Chiralcel® OD-H or Chiralpak® AD-H)
-
Treprostinil isomer reference standards
-
HPLC-grade acetonitrile and/or methanol
-
HPLC-grade water
-
Phosphate buffer components (e.g., potassium dihydrogen phosphate, phosphoric acid)
-
Formate buffer components (e.g., formic acid, ammonium formate)
-
pH meter
2. Preparation of Mobile Phases:
-
Prepare a series of aqueous buffers at different pH values (e.g., pH 2.0, 3.0, 4.0, 5.0).
-
For example, to prepare a pH 3.0 phosphate buffer, dissolve a calculated amount of potassium dihydrogen phosphate in water and adjust the pH with phosphoric acid.
-
-
Prepare the final mobile phases by mixing the aqueous buffer with the organic modifier (e.g., acetonitrile or methanol) in a specific ratio (e.g., 70:30 v/v aqueous:organic). It is recommended to filter and degas the mobile phases before use.
3. Chromatographic Conditions (Starting Point):
-
Column: Chiralcel® OD-H (or other suitable CSP)
-
Mobile Phase: 70:30 (v/v) [Aqueous Buffer]:[Acetonitrile]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Concentration: 1 mg/mL in mobile phase
4. pH Scouting Procedure:
-
Equilibrate the column with the mobile phase containing the starting buffer (e.g., pH 2.0) for at least 30 minutes or until a stable baseline is achieved.
-
Inject the treprostinil isomer standard mixture.
-
Record the chromatogram and note the retention times and resolution of the isomer peaks.
-
Flush the column with an intermediate solvent (e.g., 50:50 water:acetonitrile) before introducing the next mobile phase with a different pH.
-
Repeat steps 1-4 for each of the prepared mobile phases with different pH values.
-
Analyze the resulting chromatograms to determine the optimal pH for the separation of the treprostinil isomers.
Logical Workflow for pH Optimization
Caption: Workflow for pH optimization in treprostinil isomer separation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Physiologically based pharmacokinetic modelling of treprostinil after intravenous injection and extended‐release oral tablet administration in healthy volunteers: An extrapolation to other patient populations including patients with hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chiraltech.com [chiraltech.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. moravek.com [moravek.com]
- 7. biotage.com [biotage.com]
Troubleshooting guide for inconsistent retention times of (3R)-Treprostinil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent retention times during the analysis of (3R)-Treprostinil.
Frequently Asked Questions (FAQs)
Q1: What are the typical causes of retention time shifts for this compound in reverse-phase HPLC?
A1: Inconsistent retention times for this compound can stem from several factors related to the HPLC system, the mobile phase, the column, and the sample itself. Common causes include:
-
Mobile Phase:
-
Inaccurate preparation of the mobile phase composition.
-
Fluctuations in pH, especially given that Treprostinil is a monoprotic acid.[1]
-
Inadequate degassing, leading to bubble formation.
-
Evaporation of volatile organic components.
-
-
HPLC System:
-
Fluctuations in column temperature.
-
Unstable flow rate due to pump issues or leaks.
-
High backpressure indicating a blockage.
-
-
Column:
-
Column aging or degradation.
-
Contamination from previous samples.
-
Use of an inappropriate column for the method.
-
-
Sample:
-
Sample solvent being too different from the mobile phase.
-
Sample degradation.
-
Q2: How critical is the mobile phase pH for consistent retention of this compound?
A2: The pH of the mobile phase is a critical parameter for achieving reproducible retention times for this compound. As a monoprotic acid with a pKa of approximately 3.76, its ionization state is highly dependent on the pH of the mobile phase.[1] When the mobile phase pH is near the pKa of Treprostinil, small variations in pH can lead to significant shifts in its retention time. For robust and reproducible results, it is recommended to use a mobile phase with a pH that is at least 1.5 to 2 units away from the pKa of Treprostinil.
Q3: Can the sample preparation method affect the retention time of this compound?
A3: Yes, sample preparation can significantly impact the retention time and overall chromatographic performance. It is important to ensure that the sample is fully dissolved in a solvent that is compatible with the mobile phase. Injecting a sample dissolved in a solvent much stronger than the mobile phase can lead to peak distortion and a shift in retention time. For optimal results, the sample should be dissolved in the mobile phase itself whenever possible.
Troubleshooting Guide for Inconsistent Retention Times
This guide provides a systematic approach to diagnosing and resolving issues with inconsistent retention times for this compound.
Problem: My retention time for this compound is shifting between injections.
Step 1: Initial System Check
-
Question: Have you checked for leaks in the HPLC system?
-
Answer: Visually inspect all fittings and connections for any signs of leakage. A small leak can cause fluctuations in the flow rate, leading to variable retention times.
-
-
Question: Is the column temperature stable?
-
Answer: Ensure that the column oven is set to the correct temperature and that it is maintaining that temperature consistently. Temperature fluctuations can affect the viscosity of the mobile phase and the interaction of the analyte with the stationary phase.
-
Step 2: Mobile Phase Evaluation
-
Question: Was the mobile phase freshly prepared and adequately degassed?
-
Answer: Prepare a fresh batch of mobile phase, ensuring accurate measurement of all components. Degas the mobile phase thoroughly using sonication or vacuum filtration to prevent the formation of air bubbles, which can disrupt the flow rate.
-
-
Question: Is the pH of the mobile phase consistent?
-
Answer: If using a buffered mobile phase, verify the pH after preparation. As mentioned earlier, for this compound, maintaining a consistent pH is crucial for reproducible retention times.
-
Step 3: Column Health Assessment
-
Question: When was the last time the column was cleaned or replaced?
-
Answer: A contaminated or old column can lead to retention time shifts. If you suspect column contamination, follow the manufacturer's instructions for cleaning. If the column is old or has been used extensively, it may need to be replaced.
-
-
Question: Are you using a guard column?
-
Answer: A guard column can help protect the analytical column from contaminants in the sample, extending its lifetime and improving reproducibility.
-
Step 4: Method Robustness
-
Question: How robust is your analytical method to small variations in parameters?
-
Answer: Method robustness studies evaluate the effect of small, deliberate changes in method parameters on the results. The table below summarizes robustness data from a published method for Treprostinil, showing the relative standard deviation (%RSD) of the results when parameters are intentionally varied. A low %RSD indicates a robust method that is less susceptible to minor variations.
-
| Parameter | Variation | %RSD of Results |
| Flow Rate | 1.0 mL/min | 0.8 |
| 1.3 mL/min | 0.4 | |
| Mobile Phase Composition | 55B:45A | 0.9 |
| 65B:35A | 0.7 | |
| Temperature | 20°C | 0.4 |
| 30°C | 0.6 | |
| Table 1: Robustness data for an analytical method for Treprostinil. The data shows the %RSD of the results when the flow rate, mobile phase composition, and temperature are varied. A lower %RSD indicates a more robust method.[2] |
Experimental Protocols
Below are examples of detailed methodologies for the analysis of this compound using reverse-phase HPLC.
Method 1: Isocratic RP-HPLC Method
-
Column: ZORBAX Eclipse, XDB-C18, 5 µm, 4.6 x 150 mm[2]
-
Mobile Phase: 0.1% Orthophosphoric Acid (OPA) and Methanol in a ratio of 60:40 (v/v)[2]
-
Flow Rate: 1.2 mL/min[2]
-
Injection Volume: 10 µL[2]
-
Column Temperature: 25°C[2]
-
Detection: UV at 288 nm[2]
-
Retention Time: Approximately 2.232 min[2]
Method 2: Isocratic RP-HPLC Method
-
Column: Phenomenex C18 (250mm × 4.6mm, 5µm)
-
Mobile Phase: Methanol, Acetonitrile, and water in the ratio of 35:35:30 (v/v/v)
-
Flow Rate: 0.9 mL/min
-
Detection: UV (wavelength not specified in the source)
-
Retention Time: Approximately 3.064 min
Visualizations
The following diagrams illustrate the troubleshooting workflow and the relationships between key experimental parameters and the retention time of this compound.
Caption: Troubleshooting workflow for inconsistent retention times.
Caption: Key parameters affecting retention time.
References
- 1. Physiologically based pharmacokinetic modelling of treprostinil after intravenous injection and extended‐release oral tablet administration in healthy volunteers: An extrapolation to other patient populations including patients with hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjpsonline.com [wjpsonline.com]
Technical Support Center: Optimization of Collision Energy for (3R)-Treprostinil MRM Transitions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of collision energy for (3R)-Treprostinil Multiple Reaction Monitoring (MRM) transitions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for this compound?
A1: The commonly used precursor ion for this compound is m/z 389.2 in negative ion mode. The recommended quantifier and qualifier product ions are detailed in the table below.
Q2: What are the typical optimized collision energy (CE) values for this compound MRM transitions?
A2: Based on published literature, optimized collision energies for the primary MRM transitions of this compound have been established. The quantifier transition (m/z 389.2 → 331.2) is reported to have an optimal collision energy of 27 V, while the qualifier transition (m/z 389.2 → 143.1) has an optimal collision energy of 62 V[1]. It is important to note that these values may require fine-tuning on different mass spectrometer models.
Q3: Why is it important to optimize collision energy for each MRM transition?
A3: Optimizing the collision energy is a critical step in MRM method development to ensure the highest sensitivity and specificity for the analyte of interest. Each precursor-to-product ion transition has a unique optimal collision energy that maximizes the fragmentation of the precursor ion and the subsequent detection of the product ion. Using a suboptimal collision energy can lead to reduced signal intensity and poor assay performance.
Q4: Should I use a single collision energy for all my analytes?
A4: No, it is not recommended to use a single, generic collision energy for all analytes. The optimal collision energy is dependent on the chemical structure, stability, and fragmentation pathway of each specific molecule. Therefore, individual optimization for each MRM transition of every analyte is essential for achieving the best results.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no signal for product ions during CE optimization. | 1. Insufficient precursor ion intensity. 2. Incorrect precursor ion selection. 3. Suboptimal source conditions (e.g., temperature, gas flows). 4. Collision energy range is too high or too low. | 1. Optimize source parameters (e.g., spray voltage, gas temperatures, nebulizer pressure) to maximize the precursor ion signal before starting CE optimization. 2. Verify the correct m/z of the deprotonated this compound molecule. 3. Infuse a standard solution and systematically optimize source conditions. 4. Broaden the collision energy range in your optimization experiment to ensure the optimal value is included. |
| High background noise or interfering peaks. | 1. Matrix effects from the sample. 2. Contamination in the LC-MS system. 3. Inadequate chromatographic separation. | 1. Implement more effective sample preparation techniques to remove interfering matrix components. 2. Flush the LC system and mass spectrometer with appropriate cleaning solutions. 3. Optimize the liquid chromatography method to achieve better separation of this compound from matrix components. |
| Inconsistent or irreproducible optimal collision energy values. | 1. Fluctuations in collision cell gas pressure. 2. Instability of the mass spectrometer. 3. Variability in the sample preparation or infusion process. | 1. Ensure the collision gas supply is stable and the pressure is set correctly according to the manufacturer's recommendations. 2. Allow the mass spectrometer to stabilize for an adequate amount of time before performing optimization. Perform a system suitability test. 3. Use a consistent and well-documented procedure for preparing and infusing the standard solution. |
| The optimal collision energy is at the extreme end of the tested range. | The tested range was not wide enough to include the true optimum. | Extend the collision energy range in the optimization experiment and re-run the analysis. |
Quantitative Data Summary
The following table summarizes the key MRM transition parameters for this compound.
| Parameter | Quantifier Ion | Qualifier Ion | Reference |
| Precursor Ion (m/z) | 389.2 | 389.2 | [1] |
| Product Ion (m/z) | 331.2 | 143.1 | [1] |
| Optimized Collision Energy (V) | 27 | 62 | [1] |
Experimental Protocols
Protocol for Collision Energy Optimization of this compound MRM Transitions
This protocol outlines the steps for optimizing the collision energy for this compound using a standard solution and a triple quadrupole mass spectrometer.
1. Preparation of this compound Standard Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of 1 µg/mL in a solvent mixture that is compatible with your LC mobile phase.
2. Mass Spectrometer Setup:
-
Set up the mass spectrometer in negative electrospray ionization (ESI) mode.
-
Infuse the this compound working standard solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
-
Optimize the source parameters (e.g., capillary voltage, source temperature, gas flows) to obtain a stable and maximal signal for the precursor ion (m/z 389.2).
3. Product Ion Scan:
-
Perform a product ion scan for the precursor ion m/z 389.2 to identify the most abundant and specific product ions. A typical collision energy to start with for fragmentation is around 30-40 V, but this may need to be adjusted.
-
From the product ion spectrum, select the two most intense and specific product ions for MRM analysis (e.g., m/z 331.2 and 143.1).
4. Collision Energy Optimization:
-
Set up an MRM method with the selected precursor and product ion transitions.
-
Create a collision energy ramp experiment. For each transition, vary the collision energy over a range (e.g., 5 to 70 V) in discrete steps (e.g., 2-3 V increments).
-
While infusing the standard solution, acquire data across the entire collision energy range for each transition.
-
Plot the signal intensity of each product ion as a function of the collision energy.
-
The optimal collision energy for each transition is the value that yields the maximum signal intensity.
5. Verification:
-
Once the optimal collision energies are determined, create a final MRM method with these values.
-
Inject the this compound standard onto the LC-MS/MS system to confirm the sensitivity and peak shape under the optimized conditions.
Visualizations
Caption: Workflow for Collision Energy Optimization.
Caption: Troubleshooting Low Product Ion Signal.
References
Technical Support Center: (3R)-Treprostinil Chromatographic Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the chromatographic analysis of (3R)-Treprostinil.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of baseline noise in this compound chromatograms?
Baseline noise in High-Performance Liquid Chromatography (HPLC) for this compound analysis can originate from several sources within the system.[1][2] These can be broadly categorized as:
-
Mobile Phase Issues: Impurities in solvents, dissolved gases, or inadequate mixing of mobile phase components can lead to a noisy baseline.[2][3][4] Using HPLC-grade solvents and ensuring proper degassing is crucial.[5]
-
Detector Malfunctions: A weak or aging detector lamp (e.g., deuterium lamp in a UV detector), contaminated flow cell, or temperature fluctuations can all contribute to baseline noise.[1][3][6]
-
Pump and System Issues: Inconsistent solvent delivery from the pump, worn pump seals, or faulty check valves can cause pressure pulsations that manifest as a noisy baseline.[5][7] Leaks in the system can also introduce noise.
-
Column Problems: A contaminated or degraded column can lead to an unstable baseline.[1][2] This can be caused by the accumulation of particulate matter or strongly retained sample components.
-
Environmental Factors: Fluctuations in laboratory temperature and vibrations can affect sensitive detectors and contribute to baseline instability.[2][8]
Q2: What is the difference between baseline noise and baseline drift?
It is important to distinguish between baseline noise and baseline drift to effectively troubleshoot your chromatogram.
-
Baseline Noise refers to rapid, random, and short-term fluctuations in the baseline.[2]
-
Baseline Drift is a gradual, long-term, and steady shift of the baseline in one direction.[2] This can be caused by changes in mobile phase composition during a gradient elution, temperature fluctuations, or column bleed.
Q3: How can I improve the signal-to-noise ratio (S/N) for my this compound analysis?
A higher signal-to-noise ratio (S/N) is essential for accurate quantification, especially at low concentrations. Excessive baseline noise lowers the S/N, making it difficult to distinguish small peaks from the background.[2] To improve the S/N ratio:
-
Reduce Baseline Noise: Address the sources of noise as detailed in the troubleshooting guide below.
-
Optimize Detector Settings: For UV detectors, selecting a wavelength with minimal interference can improve baseline stability.[8] Adjusting the slit width can also reduce noise and increase signal intensity.[9]
-
Increase Analyte Concentration: If possible, increasing the concentration of the injected this compound sample will increase the signal height relative to the noise.
-
Sample Preparation: Proper sample clean-up using techniques like solid-phase extraction (SPE) can remove interfering substances from the sample matrix, leading to a cleaner baseline.[10]
Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing Baseline Noise
This guide provides a step-by-step workflow to identify the source of baseline noise in your this compound analysis.
Step 1: Isolate the Pump and Detector
-
Action: Disconnect the column and replace it with a union. Run the mobile phase through the system.
-
Observation:
-
Noise Persists: The issue is likely with the pump, degasser, or detector. Proceed to Step 2.
-
Noise Disappears: The column is the likely source of the noise. Proceed to the "Column-Related Issues" section.
-
Step 2: Evaluate the Pump and Mobile Phase
-
Action: If noise persists with the union, stop the pump flow.
-
Observation:
-
Noise Stops: The problem is related to the pump, mobile phase, or degasser. Check for leaks, ensure proper solvent degassing, and inspect pump components like seals and check valves.[5] Pulsating baselines often point to pump issues.[5]
-
Noise Continues: The issue is likely with the detector's electronics or lamp.
-
Guide 2: Addressing Specific Baseline Noise Issues
| Symptom | Potential Cause | Recommended Action |
| High-Frequency, Random Noise | Electrical interference, detector lamp instability, contaminated mobile phase. | Ensure stable power supply. Check the detector lamp's age and intensity.[3] Prepare fresh, high-purity mobile phase and degas thoroughly.[2][6] |
| Regular, Pulsating Noise | Pump malfunction (faulty check valves, worn seals), air bubbles in the pump. | Purge the pump to remove air bubbles. Service the pump, which may include cleaning or replacing check valves and seals.[5] |
| Drifting Baseline | Temperature fluctuations, mobile phase composition changes (gradient elution), column bleed.[1][2] | Ensure a stable laboratory temperature.[8] For gradient elution, ensure mobile phase components are well-mixed and of high purity.[9] Condition a new column properly. |
| Spikes in the Baseline | Air bubbles in the detector, particulate matter, electrical spikes. | Degas the mobile phase thoroughly.[7] Filter samples and mobile phases.[2] Use a line filter. |
Experimental Protocols
This compound Analysis by RP-HPLC
This protocol is a representative example for the analysis of this compound. Method parameters may need to be optimized for your specific application and instrumentation.
| Parameter | Condition | Reference |
| Column | Phenomenex Luna C18 (250 x 4.6mm, 5µm) | [11][12] |
| Mobile Phase | Methanol: 0.1% Orthophosphoric acid in water (20:80 v/v) | [11][12] |
| Flow Rate | 1.0 mL/min | [11][12] |
| Detection | UV at 223 nm | [11][12] |
| Injection Volume | 10 µL | [13] |
| Column Temperature | 25°C | [14] |
| Run Time | ~5 minutes | [11][12] |
This compound Analysis by LC-MS/MS
For higher sensitivity and selectivity, an LC-MS/MS method can be employed.
| Parameter | Condition | Reference |
| Sample Preparation | Protein precipitation | [15][16] |
| Internal Standard | 6-keto Prostaglandin F1α-d4 | [15][16] |
| Chromatography | Gradient elution | [15][16] |
| Total Run Time | 4 minutes | [15][16] |
| Detection | Tandem Mass Spectrometry (MS/MS) | [15][16] |
| Lower Limit of Quantitation (LLOQ) | 0.025 ng/mL in plasma | [17] |
Visualizations
Signaling Pathway of Treprostinil
Treprostinil is a prostacyclin analogue that exerts its effects primarily through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor. This initiates a signaling cascade that leads to vasodilation and inhibition of platelet aggregation.[11]
Caption: Signaling pathway of Treprostinil.
Experimental Workflow for this compound HPLC Analysis
This diagram outlines the general workflow for analyzing this compound using HPLC.
Caption: HPLC analysis workflow for this compound.
Troubleshooting Logic for Baseline Noise
This decision tree illustrates a logical approach to troubleshooting baseline noise.
Caption: Decision tree for troubleshooting baseline noise.
References
- 1. mastelf.com [mastelf.com]
- 2. uhplcs.com [uhplcs.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 6. agilent.com [agilent.com]
- 7. microbenotes.com [microbenotes.com]
- 8. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. ajrcps.com [ajrcps.com]
- 12. researchgate.net [researchgate.net]
- 13. wjpsonline.com [wjpsonline.com]
- 14. wjpsonline.com [wjpsonline.com]
- 15. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. quantification-of-treprostinil-concentration-in-rat-and-human-using-a-novel-validated-and-rapid-liquid-chromatography-tandem-mass-spectrometry-method-experimental-and-clinical-applications-in-ischemia-reperfusion-injury - Ask this paper | Bohrium [bohrium.com]
- 17. Pharmacokinetics and tolerability of LIQ861, a novel dry-powder formulation of treprostinil - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Pharmacological Activity of Treprostinil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological activities of treprostinil, a synthetic analog of prostacyclin used in the treatment of pulmonary arterial hypertension. While treprostinil possesses multiple stereoisomers, this document focuses on the pharmacological profile of the clinically approved compound, as comparative experimental data for its individual stereoisomers are not extensively available in the public domain.
Introduction to Treprostinil and Stereoisomerism
Treprostinil is a stable prostacyclin analog that exerts its therapeutic effects primarily through the activation of prostanoid receptors, leading to vasodilation and inhibition of platelet aggregation.[1] As a complex molecule with multiple chiral centers, treprostinil can exist as various stereoisomers. In pharmacology, different stereoisomers of a drug can exhibit distinct pharmacological and toxicological properties due to the stereospecific nature of biological receptors and enzymes. One isomer may be responsible for the desired therapeutic effect, while another may be less active, inactive, or even contribute to adverse effects. Although the synthesis of treprostinil stereoisomers is described in patent literature, a direct comparison of their pharmacological activities at various receptors remains largely undisclosed in peer-reviewed publications.
Pharmacological Activity at Prostanoid Receptors
Treprostinil's primary mechanism of action involves the activation of several G-protein coupled prostanoid receptors, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade ultimately results in smooth muscle relaxation and inhibition of platelet aggregation.[2]
Receptor Binding Affinity
Experimental data from radioligand binding assays have demonstrated that treprostinil has a high affinity for the human prostanoid DP1 and EP2 receptors, and a somewhat lower affinity for the IP receptor.[3][4] Its affinity for other prostanoid receptors, such as EP1, EP3, EP4, FP, and TP, is considerably lower.[3][4]
Table 1: Binding Affinities (Ki) of Treprostinil at Human Prostanoid Receptors
| Receptor Subtype | Binding Affinity (Ki, nM) |
| DP1 | 4.4[3] |
| EP2 | 3.6[3] |
| IP | 32[3] |
| EP1 | >1000[3] |
| EP3 | >10000[3] |
| EP4 | >1000[3] |
| FP | >10000[3] |
| TP | >10000[3] |
Functional Activity
Functional assays measuring the elevation of intracellular cAMP confirm treprostinil's potent agonist activity at the DP1, IP, and EP2 receptors.[3] The potencies observed in these functional studies align with the binding affinity data.
Table 2: Functional Potency (EC50) of Treprostinil at Human Prostanoid Receptors
| Receptor Subtype | Functional Response | Potency (EC50, nM) |
| DP1 | cAMP Elevation | 0.6[3] |
| IP | cAMP Elevation | 1.9[3] |
| EP2 | cAMP Elevation | 6.2[3] |
Signaling Pathway of Treprostinil
The activation of DP1, EP2, and IP receptors by treprostinil initiates a common signaling pathway involving the Gs alpha subunit of the G-protein complex. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to vasodilation and inhibition of platelet aggregation.
Caption: Signaling pathway of Treprostinil.
Experimental Protocols
The following are generalized methodologies for the key experiments cited in this guide.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of treprostinil for various prostanoid receptor subtypes.
Methodology:
-
Membrane Preparation: Cell lines stably expressing the recombinant human prostanoid receptor of interest are cultured and harvested. The cells are then lysed, and the cell membranes are isolated by centrifugation.
-
Binding Reaction: The isolated membranes are incubated with a specific radiolabeled ligand for the receptor being studied (e.g., [3H]-PGE2 for EP receptors) and varying concentrations of unlabeled treprostinil.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of treprostinil that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
Functional Assays (cAMP Measurement)
Objective: To determine the functional potency (EC50) of treprostinil in activating Gs-coupled prostanoid receptors.
Methodology:
-
Cell Culture: Intact cells expressing the specific human prostanoid receptor are cultured in appropriate media.
-
Stimulation: The cells are treated with varying concentrations of treprostinil for a defined period.
-
Cell Lysis: The cells are lysed to release the intracellular contents, including cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Data Analysis: The concentration of treprostinil that produces 50% of the maximal increase in cAMP levels (EC50) is determined by fitting the concentration-response data to a sigmoidal curve.
Caption: Workflow for a cAMP functional assay.
Conclusion
Treprostinil is a potent agonist at the human prostanoid DP1, EP2, and IP receptors, with its pharmacological effects being primarily mediated through the Gs-cAMP signaling pathway. While the existence of multiple stereoisomers of treprostinil is known, a comprehensive, publicly available comparison of their individual pharmacological activities is lacking. Further research into the stereopharmacology of treprostinil could provide valuable insights into its therapeutic actions and potentially lead to the development of more selective and potent prostacyclin analogs. The data and protocols presented in this guide offer a solid foundation for understanding the pharmacology of treprostinil as it is currently understood in the scientific literature.
References
- 1. Treprostinil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
In Vitro Comparison of (3R)-Treprostinil and Iloprost: A Guide for Researchers
This guide provides a detailed in vitro comparison of (3R)-Treprostinil and iloprost, two synthetic prostacyclin analogs pivotal in the research and treatment of pulmonary hypertension. The following sections present a comprehensive analysis of their receptor binding profiles, functional potencies, and the experimental methodologies used for their evaluation.
Data Summary
The binding affinities and functional potencies of this compound and iloprost have been characterized across a range of human prostanoid receptors. The data, summarized below, highlights the distinct selectivity profiles of these two analogs.
Table 1: Comparative Binding Affinities (Ki, nM) of this compound and Iloprost at Human Prostanoid Receptors
| Receptor | This compound (Ki, nM) | Iloprost (Ki, nM) |
| IP | 32 | 3.9 |
| DP1 | 4.4 | >1000 |
| EP1 | >1000 | 1.1 |
| EP2 | 3.6 | >1000 |
| EP3 | >1000 | >1000 |
| EP4 | >1000 | >1000 |
| FP | >1000 | >1000 |
| TP | >1000 | >1000 |
Data compiled from studies on human prostanoid receptors expressed in cell lines[1][2].
Table 2: Comparative Functional Potencies (EC50, nM) for cAMP Elevation
| Receptor | This compound (EC50, nM) | Iloprost (EC50, nM) |
| IP | 1.9 | Not explicitly stated, but potent |
| DP1 | 0.6 | Not active |
| EP2 | 6.2 | Not active |
Data represents the potency of each analog to stimulate cyclic AMP (cAMP) production in cells expressing the respective human receptors[1].
Signaling Pathways and Experimental Workflow
Prostacyclin analogs like this compound and iloprost primarily exert their effects through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR). This activation initiates a signaling cascade that leads to vasodilation and inhibition of smooth muscle cell proliferation.
Caption: Prostacyclin analog signaling cascade.
The in vitro comparison of this compound and iloprost typically involves a series of well-defined experimental steps, from cell culture to data analysis.
Caption: General workflow for in vitro comparison.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK-293) cells are commonly used due to their robust growth and high transfection efficiency[1][3].
-
Culture Medium: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 units/mL), and streptomycin (100 µg/mL).
-
Transfection: For expressing specific prostanoid receptors, HEK-293 cells are transiently transfected with plasmid DNA encoding the receptor of interest. A common method involves using a lipid-based transfection reagent like Lipofectamine™ 3000.
-
Seed HEK-293 cells in 6-well plates to achieve 70-80% confluency on the day of transfection.
-
For each well, dilute plasmid DNA (e.g., 1 µg) and the transfection reagent in serum-free medium (e.g., Opti-MEM™).
-
Combine the diluted DNA and transfection reagent and incubate at room temperature to allow complex formation.
-
Add the DNA-lipid complex to the cells and incubate for 24-48 hours before proceeding to the next step[3].
-
Membrane Preparation for Radioligand Binding Assays
-
Cell Lysis: After transfection, cells are harvested and washed with ice-cold phosphate-buffered saline (PBS). The cell pellet is then resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Homogenization: The cell suspension is homogenized using a Dounce homogenizer or a similar mechanical disruption method.
-
Centrifugation: The homogenate is centrifuged at a low speed (e.g., 500 x g) to remove nuclei and unbroken cells. The supernatant is then subjected to a high-speed centrifugation (e.g., 40,000 x g) to pellet the cell membranes.
-
Storage: The final membrane pellet is resuspended in a suitable buffer, and the protein concentration is determined using a standard protein assay (e.g., BCA assay). Aliquots of the membrane preparation are stored at -80°C until use.
Radioligand Competition Binding Assay
This assay is performed to determine the binding affinity (Ki) of the unlabeled ligands (this compound and iloprost) by measuring their ability to compete with a radiolabeled ligand for binding to the receptor.
-
Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 5 mM MgCl2, and 0.1% Bovine Serum Albumin (BSA), pH 7.4.
-
Reaction Mixture: In a 96-well plate, the following are added in order:
-
Assay buffer
-
A fixed concentration of a suitable radioligand (e.g., [3H]-iloprost for the IP receptor).
-
Increasing concentrations of the unlabeled competitor (this compound or iloprost).
-
The cell membrane preparation containing the receptor of interest.
-
-
Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. The filters trap the membranes with bound radioligand.
-
Washing: The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve. The IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of this compound and iloprost to stimulate the production of the second messenger cyclic AMP (cAMP) upon binding to their cognate Gs-coupled receptors.
-
Cell Seeding: Transfected HEK-293 cells are seeded into 96-well plates and allowed to attach overnight.
-
Pre-incubation: The cell culture medium is replaced with a stimulation buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation) and pre-incubated.
-
Agonist Stimulation: Cells are then treated with increasing concentrations of this compound or iloprost and incubated for a specific time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then quantified using a commercially available cAMP assay kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay (e.g., HTRF).
-
Data Analysis: The cAMP levels are plotted against the logarithm of the agonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the maximum response (Emax).
References
A Comparative Analysis of HPLC and LC-MS/MS Methods for the Quantification of (3R)-Treprostinil
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of (3R)-Treprostinil, a prostacyclin analogue used in the treatment of pulmonary arterial hypertension. The selection of an appropriate analytical method is critical in drug development and quality control to ensure the safety and efficacy of the final product. This document outlines the experimental protocols for each method and presents a comparative summary of their performance based on established validation parameters.
The information presented is synthesized from published analytical methods for treprostinil and guided by regulatory standards for bioanalytical method validation set forth by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1][2][3][4][5][6][7]
Experimental Protocols
The following sections detail the typical experimental conditions for the analysis of treprostinil using RP-HPLC-UV and LC-MS/MS.
1. High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is commonly employed for the quantification of treprostinil in bulk drug and pharmaceutical dosage forms.
-
Chromatographic System: A standard HPLC system equipped with a UV-Visible detector.
-
Column: A reverse-phase column, such as a Phenomenex Luna C18 (250 x 4.6mm, 5µm) or a ZORBAX Eclipse XDB-C18 (150 x 4.6 mm, 5 µm), is typically used for separation.[8][9]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of an acidic aqueous solution and an organic solvent is common. Examples include Methanol: 0.1% Orthophosphoric acid (20:80 v/v) or 0.1% Orthophosphoric acid: Methanol (60:40 v/v).[8][9]
-
Flow Rate: A typical flow rate is 1.0 mL/min or 1.2 mL/min.[8][9]
-
Detection: UV detection is performed at a wavelength where treprostinil exhibits significant absorbance, such as 223 nm or 288 nm.[8][9]
-
Sample Preparation: For bulk drug, a standard stock solution is prepared by accurately weighing and dissolving the substance in a suitable diluent (e.g., mobile phase). For dosage forms, the formulation is typically diluted with the diluent to a known concentration.[9][10]
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for the quantification of treprostinil in biological matrices such as plasma and serum.
-
Chromatographic System: An LC system coupled to a triple quadrupole mass spectrometer.
-
Column: A suitable reverse-phase column is used for chromatographic separation.
-
Mobile Phase: A gradient elution is often employed to achieve optimal separation and peak shape. The mobile phase typically consists of an aqueous component with a modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Flow rates are generally compatible with the mass spectrometer interface.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode is commonly used.
-
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which involves monitoring specific precursor-to-product ion transitions for both treprostinil and an internal standard (e.g., 6-keto Prostaglandin F1α-d4).[11] This provides high selectivity and sensitivity.
-
Sample Preparation: For biological samples, protein precipitation is a common sample preparation technique to remove interfering macromolecules.[11]
Data Presentation: Comparative Performance of HPLC and LC-MS/MS
The following table summarizes the typical validation parameters for HPLC and LC-MS/MS methods for the analysis of treprostinil, based on data from separate studies. This comparative overview highlights the strengths and applications of each technique.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 10 - 60 µg/mL[8] | 0.25 - 75.0 ng/mL[11] |
| Correlation Coefficient (r²) | > 0.999[8][9] | > 0.99 |
| Accuracy (% Recovery) | 99.79%[9] | 92.97 - 107.87%[11] |
| Precision (%RSD) | ||
| - Intra-day | < 2% | 1.16 - 3.34%[11] |
| - Inter-day | < 2% | 1.11 - 4.58%[11] |
| Limit of Detection (LOD) | 0.11 - 0.691 µg/mL[8][10] | Lower than LLOQ |
| Lower Limit of Quantitation (LLOQ) | 0.33 - 2.093 µg/mL[8][10] | 0.01 - 0.25 ng/mL[11][12] |
| Selectivity/Specificity | Demonstrated by the ability to resolve the analyte peak from other components. | High, due to the use of specific MRM transitions.[11] |
| Typical Application | Quality control of bulk drug and pharmaceutical formulations. | Bioanalysis of clinical and non-clinical samples (plasma, serum).[11] |
Mandatory Visualization
The following diagram illustrates the logical workflow for the cross-validation of two analytical methods, such as HPLC and LC-MS/MS, for the same analyte.
Caption: Workflow for the cross-validation of two analytical methods.
References
- 1. labs.iqvia.com [labs.iqvia.com]
- 2. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. hhs.gov [hhs.gov]
- 6. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. ajrcps.com [ajrcps.com]
- 9. wjpsonline.com [wjpsonline.com]
- 10. wjpsonline.com [wjpsonline.com]
- 11. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
Head-to-Head Comparison of Different (3R)-Treprostinil Formulations
A Comprehensive Guide for Researchers and Drug Development Professionals
(3R)-Treprostinil, a synthetic analog of prostacyclin, is a cornerstone in the management of pulmonary arterial hypertension (PAH). Its vasodilatory, anti-platelet aggregatory, and anti-proliferative effects are crucial in combating the progressive nature of this disease.[1][2] Over the years, various formulations of treprostinil have been developed to improve therapeutic outcomes, patient convenience, and tolerability. This guide provides a detailed head-to-head comparison of the available formulations: intravenous, subcutaneous, inhaled solution, inhaled dry powder, and oral extended-release tablets.
Pharmacokinetic Profile: A Comparative Analysis
The route of administration significantly influences the pharmacokinetic profile of treprostinil, affecting its bioavailability, peak plasma concentration (Cmax), time to reach peak concentration (Tmax), and elimination half-life. These parameters are critical in determining the dosing frequency, potential for adverse effects, and overall therapeutic efficacy.
Table 1: Pharmacokinetic Parameters of Different Treprostinil Formulations
| Formulation | Bioavailability (%) | Tmax (hours) | Cmax (ng/mL) | Half-life (hours) |
| Intravenous (Remodulin®) | 100%[3] | Not Applicable (Continuous Infusion) | Dose-dependent | ~4.4[3] |
| Subcutaneous (Remodulin®) | ~100%[3] | ~10 (Steady State)[4] | Dose-dependent | ~4.6[3] |
| Inhaled Solution (Tyvaso®) | ~64-72%[5] | ~0.12-0.25[5] | 0.91-1.3 (at 54 mcg dose)[5] | ~0.46-0.76[6] |
| Inhaled Dry Powder (Tyvaso DPI®) | Comparable to Inhaled Solution[7] | ~0.17[8] | 0.39-1.33 (for 16-64 mcg doses)[8] | ~0.45-0.83[8] |
| Oral (Orenitram®) | ~17%[2][9] | ~4-6[2] | Dose-dependent | ~4[10] |
Note: Pharmacokinetic parameters can vary based on patient-specific factors and dosage.
Efficacy in Clinical Trials: The 6-Minute Walk Distance
A key endpoint in clinical trials for PAH is the 6-minute walk distance (6MWD), a measure of exercise capacity. Improvements in 6MWD are considered a clinically meaningful outcome, reflecting a patient's ability to perform daily activities.
Table 2: Efficacy Data from Pivotal Clinical Trials
| Trial | Formulation | Key Finding |
| TRIUMPH-I | Inhaled Solution (Tyvaso®) | Median improvement of 20 meters in 6MWD at week 12 compared to placebo in patients on background therapy.[11] |
| FREEDOM-EV | Oral (Orenitram®) | Reduced the risk of clinical worsening events, driven by a delay in disease progression, compared to placebo.[12] |
Adverse Effect Profile
The adverse effects of treprostinil are often related to its vasodilatory properties and the route of administration. Understanding the distinct side-effect profiles of each formulation is crucial for patient management and adherence.
Table 3: Common Adverse Effects of Treprostinil Formulations
| Formulation | Common Adverse Effects |
| Intravenous (Remodulin®) | Infusion site reactions (pain, swelling), bloodstream infections, jaw pain, headache, diarrhea, nausea. |
| Subcutaneous (Remodulin®) | Infusion site pain and reaction (erythema, induration) are very common, jaw pain, headache, diarrhea, nausea.[10] |
| Inhaled Solution (Tyvaso®) | Cough, throat irritation, headache, nausea, flushing, dizziness.[10] |
| Inhaled Dry Powder (Tyvaso DPI®) | Cough, headache, throat irritation, dizziness. |
| Oral (Orenitram®) | Headache, diarrhea, nausea, flushing, jaw pain, abdominal discomfort. |
Experimental Protocols
Pharmacokinetic Analysis
The pharmacokinetic parameters presented in this guide are typically determined through clinical trials involving healthy volunteers or patients with PAH. A common study design is a crossover trial, where participants receive different formulations of the drug at different times, allowing for a direct comparison within the same individual.
Typical Protocol for a Pharmacokinetic Study:
-
Participant Selection: A cohort of healthy volunteers or patients with stable PAH is recruited.
-
Drug Administration: A single dose of a specific treprostinil formulation is administered. For continuous infusion formulations (IV/SC), a steady-state concentration is achieved.
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration.
-
Plasma Concentration Measurement: The concentration of treprostinil in the plasma is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Parameter Calculation: The collected plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life.
6-Minute Walk Test (6MWT)
The 6MWT is a standardized, submaximal exercise test used to assess functional capacity. The American Thoracic Society (ATS) has published guidelines to ensure the test is performed consistently across different clinical trials and settings.[7][9]
Standardized 6MWT Protocol based on ATS Guidelines:
-
Test Environment: The test is conducted indoors on a flat, hard surface, typically in a corridor that is at least 30 meters long.[9]
-
Patient Instruction: Before the test, the administrator provides standardized instructions to the patient, explaining the objective is to walk as far as possible in 6 minutes, and that they can slow down or stop if necessary.
-
Procedure: The patient walks back and forth along the marked course for 6 minutes. The administrator provides standardized phrases of encouragement at specific time intervals.
-
Monitoring: The total distance walked is recorded. In many trials, physiological parameters such as heart rate, oxygen saturation, and perceived exertion (using the Borg scale) are also monitored.[1]
-
Data Analysis: The change in 6MWD from baseline to the end of the treatment period is a primary efficacy endpoint in many PAH clinical trials.
Signaling Pathway and Experimental Workflow
Caption: Treprostinil Signaling Pathway.
Caption: Generalized Experimental Workflows.
References
- 1. thoracic.org [thoracic.org]
- 2. atsjournals.org [atsjournals.org]
- 3. Recent advances in targeting the prostacyclin pathway in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of inhaled treprostinil on risk stratification with noninvasive parameters: a post hoc analysis of the TRIUMPH and BEAT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATS statement: guidelines for the six-minute walk test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. Addition of inhaled treprostinil to oral therapy for pulmonary arterial hypertension: a randomized controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. freedomev-study.com [freedomev-study.com]
- 10. Role of prostacyclin in pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. setrust.hscni.net [setrust.hscni.net]
- 12. publications.ersnet.org [publications.ersnet.org]
Navigating the Chiral Landscape: A Guide to the Validation of an HPLC Method for Treprostinil Enantiomers
For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral drugs like treprostinil is a critical aspect of quality control. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying enantiomers. This guide provides a comprehensive framework for the validation of a chiral HPLC method for treprostinil enantiomers, adhering to the stringent guidelines of the International Council for Harmonisation (ICH) Q2(R1).
Comparison of Methodologies: A Template for Evaluation
A direct comparison with established alternative methods for treprostinil enantiomer separation is challenging due to the lack of publicly available validated methods. However, when developing and validating an in-house method, it is crucial to compare the performance of different chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are often a good starting point for prostaglandin analogs.
The following table provides a template for comparing the performance of different hypothetical chiral columns during method development.
| Parameter | Method A (e.g., Cellulose-based CSP) | Method B (e.g., Amylose-based CSP) | Method C (Alternative CSP) |
| Resolution (Rs) | > 1.5 | ||
| Selectivity (α) | > 1.1 | ||
| Tailing Factor (T) | < 1.5 | ||
| Theoretical Plates (N) | > 2000 | ||
| Retention Time of Enantiomer 1 (min) | |||
| Retention Time of Enantiomer 2 (min) | |||
| Mobile Phase Composition | |||
| Flow Rate (mL/min) | |||
| Column Temperature (°C) | |||
| Detection Wavelength (nm) |
Experimental Protocols: A Roadmap to Validation
This section details the experimental protocols necessary to validate a chiral HPLC method for treprostinil enantiomers in accordance with ICH Q2(R1) guidelines.
Instrumentation and Chromatographic Conditions
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or photodiode array (PDA) detector.
-
Chiral Stationary Phase: Based on literature for similar compounds, a polysaccharide-based chiral column, such as a Chiralcel OJ-RH (150 mm x 4.6 mm, 5 µm), is a promising starting point.
-
Mobile Phase: A mixture of acetonitrile, methanol, and water (with a pH modifier like formic acid or acetic acid to a pH of around 4) is a common mobile phase for the chiral separation of prostaglandins. The exact ratio should be optimized during method development.
-
Flow Rate: Typically in the range of 0.8 - 1.2 mL/min.
-
Column Temperature: Usually maintained between 25°C and 40°C.
-
Detection Wavelength: Treprostinil has a chromophore, and a wavelength in the range of 210-230 nm is likely to provide adequate sensitivity.
Preparation of Solutions
-
Standard Stock Solutions: Prepare individual stock solutions of the treprostinil enantiomers and a racemic mixture in a suitable diluent (e.g., mobile phase).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions to cover the expected concentration range of the analysis.
Method Validation Parameters
The following validation parameters should be assessed as per ICH Q2(R1) guidelines:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or the other enantiomer. This is demonstrated by achieving baseline resolution between the two enantiomers and from any other potential peaks.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of at least five concentrations across the desired range. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by applying the method to samples to which known amounts of the analyte have been added (spiking). The recovery should typically be within 98.0% to 102.0%.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is evaluated at three levels:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): The precision within the same laboratory, but on different days, with different analysts, or with different equipment.
-
Reproducibility: The precision between different laboratories (inter-laboratory trial). The relative standard deviation (RSD) for precision studies should typically be ≤ 2%.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to vary include mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±10%).
Data Presentation: Summarizing Validation Results
The quantitative data from the validation experiments should be summarized in clear and concise tables.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (Enantiomer 1) | Peak Area (Enantiomer 2) |
| Level 1 | ||
| Level 2 | ||
| Level 3 | ||
| Level 4 | ||
| Level 5 | ||
| Correlation Coefficient (r²) | ||
| Slope | ||
| Y-intercept |
Table 2: Accuracy (Recovery) Data
| Concentration Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | |||
| 100% | |||
| 120% | |||
| Mean Recovery (%) |
Table 3: Precision Data
| Precision Level | Concentration (µg/mL) | Peak Area (n=6) | Mean Peak Area | % RSD |
| Repeatability | ||||
| Intermediate Precision (Day 1) | ||||
| Intermediate Precision (Day 2) |
Table 4: LOD and LOQ
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | |
| Limit of Quantitation (LOQ) |
Table 5: Robustness Study
| Parameter Varied | Modification | Resolution (Rs) | Tailing Factor (T) |
| Flow Rate | -10% | ||
| +10% | |||
| Column Temperature | -5°C | ||
| +5°C | |||
| Mobile Phase % Organic | -2% | ||
| +2% |
Mandatory Visualizations
The following diagrams illustrate the workflow of the method validation process and the logical relationships between the different validation parameters.
A Comparative Efficacy Analysis of Treprostinil and Other Prostacyclin Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Treprostinil, a stable prostacyclin analogue, with other agents in its class, including Epoprostenol, Iloprost, and Beraprost, as well as the selective IP receptor agonist, Selexipag. The information presented is supported by experimental data to aid in research and development decisions. The designation (3R)-Treprostinil refers to the specific stereochemistry of the active molecule, formally named (1R,2R,3aS,9aS)-[[2,3,3a,4,9,9a-hexahydro-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-1Hbenz[f]inden-5-yl]oxy]acetic acid, which is the focus of this guide[1].
Introduction to Prostacyclin Analogues
Prostacyclin (PGI2) is a lipid molecule produced by endothelial cells that plays a critical role in vascular homeostasis.[2] It exerts potent vasodilatory effects, inhibits platelet aggregation, and has cytoprotective and anti-proliferative properties.[3][4][5] These effects are primarily mediated through the activation of the prostacyclin receptor (IP receptor), a Gs protein-coupled receptor, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2][6] In pulmonary arterial hypertension (PAH), the production of endogenous prostacyclin is diminished, contributing to the disease's pathophysiology. Prostacyclin analogues are synthetic molecules that mimic the actions of endogenous PGI2 and are a cornerstone in the treatment of PAH.[2][7]
The Prostacyclin Signaling Pathway
The binding of a prostacyclin analogue to the IP receptor on the surface of smooth muscle cells or platelets initiates a signaling cascade. This activation stimulates the associated Gs protein, which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cAMP. The subsequent rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), resulting in smooth muscle relaxation (vasodilation) and inhibition of platelet activation.[2][6]
Comparative Pharmacokinetics
A key differentiator among prostacyclin analogues is their pharmacokinetic profile, particularly their plasma half-life and stability. These properties influence the route of administration and dosing frequency, which can impact patient adherence and clinical outcomes.[8] Epoprostenol, a synthetic form of PGI2, is highly potent but has a very short half-life of approximately 6 minutes, necessitating continuous intravenous infusion.[2][9] In contrast, analogues like Treprostinil were developed for greater stability and longer half-lives.[10]
| Analogue | Half-Life | Stability at Room Temp. | Common Routes of Administration |
| Epoprostenol | ~3-6 minutes[2][9][11] | Low (requires cooling)[11] | Intravenous |
| Treprostinil | ~4 hours[2][11] | High[2] | Subcutaneous, Intravenous, Inhaled, Oral |
| Iloprost | ~20-30 minutes[8][12] | High | Inhaled, Intravenous |
| Beraprost | ~35-40 minutes | High | Oral |
| Selexipag (active metabolite) | ~6.2-13.5 hours | High | Oral |
Receptor Binding and Selectivity
While the primary therapeutic target is the IP receptor, many prostacyclin analogues also bind to other prostanoid receptors (DP, EP, FP, TP). This cross-reactivity can lead to a broader range of biological effects, some of which may be beneficial, while others may contribute to side effects. Treprostinil, for instance, shows high affinity for not only the IP receptor but also for DP1 and EP2 receptors, all of which are linked to vasodilation.[6] Iloprost, on the other hand, has a high affinity for the EP1 receptor, which can cause vasoconstriction, potentially counteracting some of its vasodilatory effects mediated through the IP receptor.[6] Selexipag is a non-prostanoid agonist that is highly selective for the IP receptor.[13]
| Analogue | IP Receptor (Ki, nM) | Other High-Affinity Receptors (Ki, nM) |
| Treprostinil | 32[6] | DP1 (4.4), EP2 (3.6)[6] |
| Iloprost | 3.9[6] | EP1 (1.1)[6] |
Ki (Inhibition constant) is a measure of binding affinity; a lower Ki indicates higher affinity.
Clinical Efficacy Comparison
Clinical trials and meta-analyses have compared the efficacy of various prostacyclin analogues in patients with PAH. Key endpoints in these studies often include improvements in exercise capacity, measured by the 6-minute walk distance (6MWD), and changes in World Health Organization (WHO) Functional Class.
A network meta-analysis of several randomized controlled trials provided indirect comparisons of these agents.[9] While epoprostenol has shown a survival advantage in early trials, newer agents have been evaluated against placebos or as add-on therapies.[14]
| Outcome Measure | Epoprostenol | Treprostinil | Iloprost | Beraprost |
| Improvement in 6MWD vs. Placebo (meters) | +69.28 (significant)[9] | +30.15 (significant)[9] | +36 (observational)[9] | Not consistently significant[9] |
| Functional Class Amelioration vs. Placebo (Odds Ratio) | 39.22 (significant)[9] | Not consistently significant | Not consistently significant | Not consistently significant |
| Adherence and Persistence (Inhaled) | N/A | Significantly higher than Iloprost[8] | Lower than Treprostinil[8] | N/A |
Data synthesized from a network meta-analysis and other comparative studies.[8][9]
Experimental Protocols
Receptor Binding Affinity Assay
This protocol outlines a method for determining the binding affinity of prostacyclin analogues to prostanoid receptors expressed in cell membranes.
Detailed Methodology:
-
Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing a specific human prostanoid receptor (e.g., IP, EP1, DP1) are cultured and harvested. The cells are lysed in a hypotonic buffer, and the cell membranes are isolated by centrifugation. The final membrane pellet is resuspended in an assay buffer, and the total protein concentration is determined using a BCA protein assay.[15]
-
Assay Setup: The assay is performed in a 96-well plate. Each well contains the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]iloprost for the IP receptor), and varying concentrations of the unlabeled test compound (the "competitor," such as Treprostinil or another analogue).
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through a filter plate, which traps the cell membranes with the bound radioligand while allowing the unbound radioligand to pass through.
-
Scintillation Counting: The radioactivity on the filters is measured.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation, providing a measure of the affinity of the test compound for the receptor.[16]
Platelet Aggregation Inhibition Assay
This protocol describes a method to assess the functional efficacy of prostacyclin analogues by measuring their ability to inhibit platelet aggregation in whole blood.
Detailed Methodology:
-
Sample Preparation: Whole blood is collected from consenting healthy human donors into tubes containing an anticoagulant. The first 2 mL are typically discarded to avoid pre-activated platelets.[12]
-
Assay Procedure: The assay is conducted using an impedance aggregometer.
-
A sample of whole blood is pre-warmed to 37°C.
-
The blood is pre-incubated for a short period with either a vehicle control or a specific concentration of the prostacyclin analogue being tested.
-
A platelet-aggregating agent, such as adenosine diphosphate (ADP), arachidonic acid (AA), or collagen, is added to the sample to initiate aggregation.[12][17]
-
-
Measurement: As platelets aggregate onto the electrodes of the aggregometer, the electrical impedance between the electrodes increases. This change is recorded over time (typically 5-10 minutes).
-
Data Analysis: The extent of platelet aggregation is quantified by the area under the aggregation curve. The inhibitory effect of the prostacyclin analogue is expressed as the percentage reduction in aggregation compared to the vehicle-treated control. This allows for the determination of the concentration of the analogue that produces 50% inhibition (IC50).
Conclusion
The selection of a prostacyclin pathway agent involves a comprehensive evaluation of its pharmacokinetic profile, receptor selectivity, and clinical efficacy. Treprostinil offers a significant advantage over Epoprostenol due to its longer half-life and stability, allowing for multiple routes of administration, including less invasive options than continuous IV infusion.[2][3] Its unique receptor binding profile, with agonism at DP1 and EP2 receptors in addition to the IP receptor, may contribute to its overall therapeutic effect.[6] While Epoprostenol has demonstrated robust improvements in exercise capacity and functional class, Treprostinil also provides significant benefits.[9] Inhaled Treprostinil has shown superior patient adherence and persistence compared to inhaled Iloprost, likely due to a less frequent dosing schedule.[8] Ultimately, the choice of agent will depend on the specific clinical scenario, patient characteristics, and treatment goals. The experimental data and protocols provided in this guide offer a framework for the continued research and development of therapies targeting the prostacyclin pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Prostacyclin Analogs - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. NIH 3D - Treprostinil [3d.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular recognition and activation of the prostacyclin receptor by anti-pulmonary arterial hypertension drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhaled treprostinil vs iloprost: Comparison of adherence, persistence, and health care resource utilization in patients with pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Efficacy and Safety of Prostacyclin Analogs for Pulmonary Arterial Hypertension: A Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Treprostinil | C23H34O5 | CID 6918140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Epoprostenol and Treprostinil: Differential Effects on Regulatory T-Cell Generation in Patients with Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prostacyclin Analogues Inhibit Platelet Reactivity, Extracellular Vesicle Release and Thrombus Formation in Patients with Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of Healthcare Encounters and Drug Persistence in Patients With Pulmonary Arterial Hypertension Receiving Oral Selexipag, Inhaled Iloprost, or Parenteral Treprostinil: A Retrospective Database Analysis | Published in Journal of Health Economics and Outcomes Research [jheor.org]
- 14. Prostacyclin Analogues Stimulate Receptor-mediated cAMP Synthesis and ATP Release from Rabbit and Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High Density Receptor-Ligand Binding Assays [sigmaaldrich.com]
- 16. Prostacyclin Analogues Inhibit Platelet Reactivity, Extracellular Vesicle Release and Thrombus Formation in Patients with Pulmonary Arterial Hypertension [mdpi.com]
- 17. scispace.com [scispace.com]
A Comparative Guide to the Inter-laboratory Validation of an Analytical Method for (3R)-Treprostinil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of an analytical method for (3R)-Treprostinil, a potent synthetic analog of prostacyclin used in the treatment of pulmonary arterial hypertension. While specific inter-laboratory validation data for the (3R)-enantiomer is not publicly available, this document outlines a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method applicable to Treprostinil and its stereoisomers. Furthermore, it compares this method with a leading alternative, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), to aid researchers in selecting the most appropriate analytical technique for their needs.
The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2), ensuring the methodology meets global regulatory expectations.[1][2][3][4]
RP-HPLC Method for Treprostinil: Experimental Protocol
A common and reliable method for the quantification of Treprostinil in bulk and pharmaceutical dosage forms is RP-HPLC with UV detection.[5][6][7]
Chromatographic Conditions:
-
Column: Phenomenex Luna C18 (250 x 4.6mm, 5µm)[5]
-
Mobile Phase: A mixture of Methanol and 0.1% Orthophosphoric acid in a ratio of 20:80 (v/v)[5]
-
Flow Rate: 1.0 mL/min[5]
-
Detection: UV detector at 223 nm[5]
-
Column Temperature: 30°C[7]
-
Injection Volume: 10 µL
-
Run Time: Approximately 5 minutes[8]
Standard and Sample Preparation:
-
Diluent: A mixture of methanol and water (50:50 v/v) is typically used.[8]
-
Standard Stock Solution: Accurately weigh and dissolve Treprostinil reference standard in the diluent to obtain a known concentration.
-
Sample Solution: For dosage forms, an appropriate amount of the formulation is dissolved in the diluent to achieve a concentration within the linear range of the method.[8]
Performance Data of the Validated RP-HPLC Method
The following table summarizes the typical performance characteristics of the described RP-HPLC method for Treprostinil, as established during validation studies.[5][6][7][8]
| Validation Parameter | Acceptance Criteria | Typical Performance Data |
| Linearity | Correlation coefficient (r²) ≥ 0.999[7] | r² = 0.9995 over a range of 10-60 µg/mL[5] |
| Accuracy | % Recovery: 98-102% | 99.45%[7] |
| Precision | % RSD ≤ 2.0%[6] | Intraday %RSD: 0.4%, Interday %RSD: 0.3%[6] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.11 µg/mL[7] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.33 µg/mL[7] |
| Specificity | No interference from excipients or degradation products | The method is specific for Treprostinil.[8] |
| Robustness | %RSD ≤ 2.0% for deliberate variations in method parameters | The method is robust for small changes in flow rate and mobile phase composition.[5] |
Comparison with an Alternative Method: LC-MS/MS
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a powerful alternative for the analysis of Treprostinil, especially in biological matrices where high sensitivity and specificity are required.
| Feature | RP-HPLC with UV Detection | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio.[9][10] |
| Sensitivity | Good, suitable for bulk drug and dosage forms.[11] | Excellent, ideal for trace analysis in biological fluids.[9][10][11][12] |
| Specificity | Good, but can be susceptible to interference from co-eluting compounds. | Very high, provides structural information and can distinguish between compounds with similar properties.[9][10] |
| Sample Matrix | Primarily for pure substances and pharmaceutical formulations. | Well-suited for complex matrices like plasma, serum, and urine. |
| Cost & Complexity | Lower cost, simpler operation and maintenance.[11] | Higher initial investment, more complex to operate and maintain.[11] |
| Throughput | Moderate to high. | Can be very high with optimized methods. |
Visualizing the Validation Process and Method Comparison
To better understand the workflow of an inter-laboratory validation and the comparison between the analytical methods, the following diagrams are provided.
Caption: Workflow of an Inter-laboratory Validation Study.
Caption: Comparison of RP-HPLC-UV and LC-MS/MS for Treprostinil Analysis.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. fda.gov [fda.gov]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ajrcps.com [ajrcps.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. wjpsonline.com [wjpsonline.com]
- 8. wjpsonline.com [wjpsonline.com]
- 9. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 10. pharmaguddu.com [pharmaguddu.com]
- 11. What's the Difference Between HPLC and LC-MS? [monadlabtech.com]
- 12. Comparative LC-MS and HPLC analyses of selected antiepileptics and beta-blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Stability of Treprostinil and Its Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stability of a drug substance is paramount for ensuring its safety, efficacy, and shelf-life. This guide provides a comparative analysis of the stability of treprostinil and its derivatives, supported by experimental data and detailed methodologies.
Treprostinil, a synthetic analog of prostacyclin, is a potent vasodilator used in the treatment of pulmonary arterial hypertension. Its chemical instability, however, presents challenges in formulation and administration. To address these limitations, various derivatives have been developed. This guide will focus on the comparative stability of treprostinil sodium, treprostinil diolamine, and the prodrug treprostinil palmitil.
Quantitative Stability Data
The following tables summarize the stability of treprostinil and its derivatives under various conditions, based on data from several studies.
Table 1: Stability of Treprostinil Sodium in Intravenous Diluents
| Diluent | Concentration | Temperature | Relative Humidity | Duration | Assay Results (% of Initial Concentration) | pH | Physical Appearance |
| Sterile Water for Injection | 0.004 mg/mL & 0.13 mg/mL | 40°C | 75% | 48 hours | 90.0% - 110.0%[1] | 6.0 - 7.2[1] | Clear, colorless, no particulate matter[1] |
| 0.9% Sodium Chloride Injection | 0.004 mg/mL & 0.13 mg/mL | 40°C | 75% | 48 hours | 90.0% - 110.0%[1] | 6.0 - 7.2[1] | Clear, colorless, no particulate matter[1] |
| 5% Dextrose Injection | 0.02 mg/mL & 0.13 mg/mL | 40°C | 75% | 48 hours | 90.0% - 110.0%[1] | 6.0 - 7.2[1] | Clear, colorless, no particulate matter[1] |
| Sterile Diluent for Flolan (SDF) | 4 µg/mL & 130 µg/mL | 40°C | Ambient | 52 hours | Stable[2] | 10.4 - 10.6[2] | Essentially free of particulate[2] |
Table 2: Forced Degradation Studies of Treprostinil
| Stress Condition | Reagent/Condition | Duration | Degradation (%) |
| Acid Hydrolysis | 0.1N HCl | Reflux | 2.77[3] |
| Base Hydrolysis | 0.1N NaOH | Reflux | 2.05[3] |
| Oxidation | 3% H₂O₂ | 6 hours at room temperature | Not specified |
| Thermal | 100°C | 1 hour | 3.02[3] |
| Photolytic | UV radiation | Not specified | Not specified |
Note: Forced degradation studies indicate that treprostinil is more stable under basic conditions[4].
Table 3: Stability of Treprostinil Palmitil (Prodrug) under Accelerated Conditions
| Formulation Component | Storage Condition | Duration | Major Degradation Products |
| Ethanol (EtOH) as cosolvent | 40°C | 3 months | Treprostinil Ethyl (TE) |
| Isopropyl Alcohol (IPA) as cosolvent | 40°C | 3 months | Treprostinil Isopropyl (TI) |
Note: The use of a more sterically hindered alcohol like IPA resulted in approximately 8 times less degradation of treprostinil palmitil compared to ethanol[5].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of stability studies. Below are the protocols for the key experiments cited in this guide.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for Treprostinil
A validated stability-indicating HPLC method is essential for accurately quantifying the drug substance and detecting any degradation products.
-
Instrumentation: Agilent HPLC system with a photodiode array (PDA) detector[6].
-
Column: Agilent Express C18 (150 mm x 4.6 mm, 5 µm particle size)[6].
-
Mobile Phase: A mixture of 0.01N KH₂PO₄ buffer and a diluent in a 36.35:63.35 (v/v) ratio[6]. An alternative mobile phase consists of methanol, acetonitrile, and water in a 35:35:30 (v/v/v) ratio[3].
-
Flow Rate: 1.04 mL/min[6].
-
Column Temperature: 31.4°C[6].
-
Detection Wavelength: 276.0 nm[6].
-
Injection Volume: 10.0 µL[6].
-
Run Time: 6.0 minutes[6].
Forced Degradation Studies
Forced degradation studies are performed to understand the degradation pathways and to demonstrate the specificity of the analytical method.
-
Acid Degradation: A solution of treprostinil is refluxed with 0.1N hydrochloric acid[3].
-
Base Degradation: A solution of treprostinil is refluxed with 0.1N sodium hydroxide[3].
-
Oxidative Degradation: The drug substance is treated with 3% hydrogen peroxide at room temperature for 6 hours[7].
-
Thermal Degradation: The drug substance is heated at 100°C for 1 hour[3].
-
Photolytic Degradation: The drug substance is exposed to UV radiation.
Physical Stability Assessment
-
Visual Inspection: Solutions are visually inspected for any changes in color, clarity, and the presence of particulate matter under normal and high-intensity light[1].
-
pH Measurement: The pH of the solutions is measured at specified time points to monitor for any significant changes[1].
Signaling Pathways and Experimental Workflows
The mechanism of action of treprostinil involves the activation of the prostacyclin receptor, leading to a cascade of intracellular events.
References
- 1. wjpsonline.com [wjpsonline.com]
- 2. wjpsonline.com [wjpsonline.com]
- 3. heritageresearchjournal.com [heritageresearchjournal.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Development and Characterization of Treprostinil Palmitil Inhalation Aerosol for the Investigational Treatment of Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ajrconline.org [ajrconline.org]
A Comparative Guide to the Bioanalytical Validation of (3R)-Treprostinil in Rat Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent bioanalytical methods for the quantification of (3R)-Treprostinil, a stable prostacyclin analog, in rat plasma.[1][2][3] Treprostinil is a potent vasodilator used in the treatment of pulmonary arterial hypertension.[1][2][3] Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. While this guide focuses on the this compound stereoisomer, the principles and methods are broadly applicable to Treprostinil analysis.
The primary method detailed is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), recognized for its high sensitivity and specificity.[1][4][5] This is compared against an alternative, the Enzyme-Linked Immunosorbent Assay (ELISA), a common immunoassay technique.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. It is the gold standard for the quantification of small molecules like Treprostinil in complex biological fluids.[1][4][5]
Experimental Protocol
A validated LC-MS/MS method for Treprostinil in rat plasma involves several key steps: sample preparation, chromatographic separation, and mass spectrometric detection.[1][5]
-
Sample Preparation (Protein Precipitation):
-
Thaw frozen rat plasma samples on ice.
-
To a 100 µL aliquot of plasma, add 10 µL of an internal standard (IS) solution (e.g., 6-keto Prostaglandin F1α-d4 at 100 ng/mL) and vortex briefly.[1][5]
-
Add 900 µL of ice-cold acetonitrile to precipitate plasma proteins and vortex for 30 seconds.[5]
-
Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the precipitated proteins.[5]
-
Transfer the supernatant to a clean tube for analysis.[5]
-
-
Chromatographic Conditions:
-
LC System: Agilent 1290 Infinity II LC or equivalent.[6]
-
Column: ZORBAX Eclipse Plus Phenyl-Hexyl column or similar C18 column.[6]
-
Mobile Phase: A gradient elution using Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 1-5 µL.[6]
-
-
Mass Spectrometry Conditions:
-
MS System: Agilent 6495 Triple Quadrupole LC/MS or equivalent.[6]
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Treprostinil and the internal standard to ensure specificity.
-
Method Validation Summary
The performance of the LC-MS/MS method is validated according to regulatory guidelines (e.g., FDA).[1] Key validation parameters are summarized below.
| Validation Parameter | Typical Performance Characteristics |
| Linearity Range | 0.25 - 75.0 ng/mL[1][4][5] |
| Lower Limit of Quantification (LLOQ) | 0.025 - 0.25 ng/mL[1][7] |
| Accuracy | 92.97 - 107.87%[1][4][5] |
| Intra-Assay Precision (%CV) | 1.16 - 3.34%[1][4][5] |
| Inter-Assay Precision (%CV) | 1.11 - 4.58%[1][4][5] |
| Recovery | Typically >85% |
Experimental Workflow Diagram
References
- 1. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Treprostinil | C23H34O5 | CID 6918140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. quantification-of-treprostinil-concentration-in-rat-and-human-using-a-novel-validated-and-rapid-liquid-chromatography-tandem-mass-spectrometry-method-experimental-and-clinical-applications-in-ischemia-reperfusion-injury - Ask this paper | Bohrium [bohrium.com]
- 5. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Pharmacokinetics and tolerability of LIQ861, a novel dry-powder formulation of treprostinil - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to Determining Treprostinil Isomer Limits of Detection and Quantification
For researchers, scientists, and drug development professionals, establishing robust and sensitive analytical methods for quantifying active pharmaceutical ingredients (APIs) and their isomers is a cornerstone of drug development and quality control. This guide provides a comparative overview of analytical methodologies for determining the limit of detection (LOD) and limit of quantification (LOQ) of Treprostinil and its isomers, offering insights into method performance and detailed experimental protocols.
Treprostinil, a synthetic analog of prostacyclin, is a potent vasodilator used in the treatment of pulmonary arterial hypertension. Due to its complex stereochemistry, featuring multiple chiral centers, the analysis of its isomers is critical to ensure the quality, safety, and efficacy of the drug product. This guide delves into the analytical techniques available for this purpose, with a focus on their reported performance in terms of sensitivity.
Comparison of Analytical Methods
The determination of LOD and LOQ for treprostinil has been approached using various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). While LC-MS/MS generally offers superior sensitivity for analyzing the parent drug in biological matrices, HPLC-UV methods have been validated for its quantification in pharmaceutical dosage forms.
A significant challenge lies in the separation and quantification of treprostinil's stereoisomers. The separation of these isomers, which may exhibit different pharmacological activities, necessitates the use of chiral chromatography. While the literature provides methods for the chiral separation of related prostaglandin compounds, specific validated methods with reported LOD and LOQ values for individual treprostinil isomers are not extensively detailed in publicly available scientific literature.
The following table summarizes the reported LOD and LOQ values for treprostinil using different analytical methods. It is important to note that these values are for the parent compound and not its individual isomers.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ/LLOQ) | Reference |
| RP-HPLC-UV | Bulk Drug | 0.691 µg/mL | 2.093 µg/mL | [1][2] |
| RP-HPLC-UV | Pharmaceutical Dosage Form | 0.12 µg/mL | 0.38 µg/mL | |
| LC-MS/MS | Rat Serum, Human Serum, and Human Plasma | Not Reported | 0.25 ng/mL (LLOQ) | [3] |
Experimental Protocols
Detailed experimental protocols are crucial for replicating and adapting analytical methods. Below are summaries of methodologies employed for the analysis of treprostinil.
RP-HPLC-UV Method for Treprostinil in Bulk Form[1][2]
This method was developed for the quantification of treprostinil in bulk drug substance.
-
Instrumentation: A High-Performance Liquid Chromatography system equipped with a UV detector.
-
Column: Phenomenex Luna C18 (250 x 4.6mm, 5µm).
-
Mobile Phase: A mixture of Methanol and 0.1% Ortho-phosphoric acid in a ratio of 20:80 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 223 nm.
-
Method Validation: The method was validated according to ICH guidelines for linearity, accuracy, precision, and robustness.
LC-MS/MS Method for Treprostinil in Biological Matrices[3]
This method is suitable for the quantification of treprostinil in complex biological samples like serum and plasma.
-
Instrumentation: A Liquid Chromatography system coupled to a tandem mass spectrometer.
-
Sample Preparation: Protein precipitation.
-
Internal Standard: 6-keto Prostaglandin F1α-d4.
-
Chromatography: A gradient elution method with a total run time of 4 minutes.
-
Method Validation: The assay was validated according to FDA acceptance criteria for linearity, accuracy, and precision.
Signaling Pathway and Experimental Workflow
To provide a comprehensive understanding of treprostinil's mechanism and analysis, the following diagrams illustrate its signaling pathway and a general experimental workflow for its quantification.
Caption: Treprostinil Signaling Pathway.
Caption: General Experimental Workflow.
Conclusion
The sensitive and accurate quantification of treprostinil is achievable through established analytical techniques like HPLC-UV and LC-MS/MS. While these methods have been validated for the parent drug, a clear gap exists in the literature regarding validated methods with established LOD and LOQ values for the individual stereoisomers of treprostinil. The development and validation of such stereoselective assays are crucial for a comprehensive understanding of the drug's properties and for ensuring the quality and consistency of pharmaceutical products. Researchers in this field are encouraged to focus on developing and publishing robust chiral separation methods to address this analytical need.
References
- 1. ajrcps.com [ajrcps.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
In vivo efficacy comparison of different routes of (3R)-Treprostinil administration
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of (3R)-Treprostinil administered via different routes: intravenous (IV), subcutaneous (SC), inhaled, and oral. The information presented is collated from both preclinical and clinical studies to support research and drug development efforts in the field of pulmonary arterial hypertension (PAH).
This compound, a stable prostacyclin analogue, is a potent vasodilator and inhibitor of platelet aggregation. Its therapeutic efficacy is critically dependent on the route of administration, which influences its pharmacokinetic profile and, consequently, its pharmacodynamic effects. This guide summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological and experimental pathways.
Quantitative Data Summary
The following tables summarize the pharmacokinetic and efficacy parameters of Treprostinil across different administration routes from both human and preclinical studies.
Table 1: Human Pharmacokinetic Parameters of Treprostinil by Administration Route
| Parameter | Intravenous (IV) | Subcutaneous (SC) | Inhaled | Oral |
| Bioavailability | 100% | ~100% | ~64-72%[1] | ~17%[2] |
| Tmax (Time to Peak Plasma Concentration) | Immediate | ~10 hours (steady state)[2] | ~10 minutes[2] | 4-6 hours[2] |
| Half-life (t½) | ~4.4 hours[3] | ~4.6 hours[3] | Not directly comparable due to localized delivery | Not directly comparable due to extended-release formulation |
| Cmax (Maximum Plasma Concentration) | Dose-dependent | Dose-dependent | 0.91-1.32 ng/mL (at 54 µg maintenance dose) | Dose-dependent |
| AUC (Area Under the Curve) | Dose-dependent | Bioequivalent to IV at steady state[2] | 0.81-0.97 hr·ng/mL (at 54 µg maintenance dose) | Dose-dependent |
Table 2: Preclinical Efficacy of Treprostinil in Sugen/Hypoxia Rat Model of PAH
| Administration Route | Dose | Key Efficacy Findings |
| Intravenous (IV) | 810 ng/kg/min | Some beneficial effects against Sugen/Hypoxia challenge.[4] |
| Subcutaneous (SC) | 810 ng/kg/min | Significantly reduced Right Ventricular Systolic Pressure (RVSP) and Right Ventricular (RV) hypertrophy. Improved cardiac structure and function.[5][6] |
| Inhaled (Treprostinil) | 65 µg/kg (4x daily) | Some beneficial effects against Sugen/Hypoxia challenge.[4] |
| Inhaled (Treprostinil Palmitil - Prodrug) | 117 µg/kg (once daily) | Generally greater beneficial effects compared to inhaled and IV Treprostinil in inhibiting pathophysiological changes.[4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols cited in this guide.
Preclinical Efficacy in Sugen/Hypoxia Rat Model of PAH
This model is a well-established method for inducing severe PAH in rodents, closely mimicking the human disease pathology.
-
Animal Model: Male Sprague-Dawley rats are used.
-
Induction of PAH: A single subcutaneous injection of the VEGF receptor inhibitor SU5416 (20 mg/kg) is administered, followed by exposure to a hypoxic environment (10% O2) for 3 weeks. The animals are then returned to normoxia.[4][5][6]
-
Treatment Administration:
-
Subcutaneous: Continuous infusion of Treprostinil (e.g., 100 or 810 ng/kg/min) is delivered via a subcutaneously implanted osmotic minipump.[5][6]
-
Intravenous: Continuous infusion of Treprostinil is administered via a catheter implanted in a major vein.[4]
-
Inhaled: A dry powder formulation of Treprostinil or its prodrug, Treprostinil Palmitil, is administered to the rats.[4]
-
-
Efficacy Assessment:
-
Hemodynamics: Right ventricular systolic pressure (RVSP) is measured via right heart catheterization to assess the severity of pulmonary hypertension.[5][6]
-
Cardiac Function: Echocardiography is used to evaluate right ventricular hypertrophy and function.[5]
-
Histopathology: Lung and heart tissues are collected for histological analysis of vascular remodeling and cardiac hypertrophy.[4]
-
Human Pharmacokinetic Studies
These studies are designed to understand the absorption, distribution, metabolism, and excretion of Treprostinil when administered to healthy volunteers or patients with PAH.
-
Study Population: Healthy adult volunteers or patients with stable PAH.
-
Study Design: Typically, these are open-label, single or multiple-dose, dose-escalation, or crossover studies.
-
Drug Administration:
-
Intravenous/Subcutaneous: Continuous infusion at a specified rate.
-
Inhaled: Administration of a specific dose via a nebulizer or dry powder inhaler.
-
Oral: Administration of an extended-release tablet.
-
-
Pharmacokinetic Sampling: Blood samples are collected at predefined time points before and after drug administration.
-
Bioanalysis: Plasma concentrations of Treprostinil are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Parameter Calculation: Pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life are calculated from the plasma concentration-time data.
Visualizations
The following diagrams illustrate the signaling pathway of Treprostinil and a typical experimental workflow for preclinical evaluation.
Figure 1: Simplified signaling pathway of Treprostinil.
References
- 1. mdpi.com [mdpi.com]
- 2. A Comprehensive Review of Treprostinil Pharmacokinetics via Four Routes of Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of treprostinil in the SU5416‐hypoxia model of severe pulmonary arterial hypertension: haemodynamic benefits are not associated with improvements in arterial remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of treprostinil in the SU5416-hypoxia model of severe pulmonary arterial hypertension: haemodynamic benefits are not associated with improvements in arterial remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (3R)-Treprostinil's Engagement with Prostanoid Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding and functional activity of (3R)-Treprostinil across a range of human prostanoid receptor subtypes. The data presented herein is supported by experimental findings to assist in the evaluation of its therapeutic potential and to guide further research.
This compound, a stable synthetic analog of prostacyclin, is a potent vasodilator used in the treatment of pulmonary arterial hypertension.[1] Its therapeutic effects are mediated through interactions with various prostanoid receptors, which are a family of G-protein coupled receptors. Understanding the selectivity and potency of this compound at these different receptor subtypes is crucial for elucidating its mechanism of action and predicting its pharmacological profile.
Comparative Binding Affinity and Functional Activity
The following tables summarize the quantitative data on the binding affinity (Ki) and functional activity (EC50) of this compound and a comparator, Iloprost, at various human prostanoid receptors. Lower Ki and EC50 values indicate higher affinity and potency, respectively.
Table 1: Comparative Binding Affinity (Ki, nM) of this compound and Iloprost at Human Prostanoid Receptors [1][2]
| Receptor Subtype | This compound (Ki, nM) | Iloprost (Ki, nM) |
| IP | 32 | 3.9 |
| EP1 | Low Affinity | 1.1 |
| EP2 | 3.6 | Very Low Affinity |
| EP3 | Very Low Affinity | Low Affinity |
| EP4 | Low Affinity | Low Affinity |
| DP1 | 4.4 | Very Low Affinity |
| FP | Very Low Affinity | Low Affinity |
| TP | Very Low Affinity | Very Low Affinity |
Table 2: Comparative Functional Activity (EC50, nM) of this compound and Iloprost at Human Prostanoid Receptors [1]
| Receptor Subtype | This compound (EC50, nM) | Iloprost (EC50, nM) | Second Messenger |
| IP | 1.9 | 0.37 | ↑ cAMP |
| EP1 | Low Activity | 0.3 | ↑ Ca2+ |
| EP2 | 6.2 | Low Activity | ↑ cAMP |
| DP1 | 0.6 | Low Activity | ↑ cAMP |
Signaling Pathways
The interaction of this compound with different prostanoid receptors initiates distinct intracellular signaling cascades. The primary pathways for the receptors with which this compound shows significant interaction are illustrated below.
Figure 1: Gs-coupled signaling pathway for IP, EP2, and DP1 receptors.
Activation of the IP, EP2, and DP1 receptors by this compound leads to the stimulation of adenylyl cyclase via the Gs alpha subunit, resulting in an increase in intracellular cyclic AMP (cAMP) levels.[3][4][5] This in turn activates Protein Kinase A (PKA), which mediates various cellular responses, including vasodilation.[6]
Figure 2: Gq-coupled signaling pathway for the EP1 receptor.
In contrast, the EP1 receptor, for which Iloprost shows high affinity, couples to the Gq alpha subunit. This activates Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), which, along with DAG, activates Protein Kinase C (PKC), resulting in cellular responses such as vasoconstriction.[7]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for the key experiments cited in the comparative analysis of this compound.
Radioligand Displacement Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from its receptor.
Figure 3: General workflow for a radioligand displacement binding assay.
Methodology:
-
Cell Culture and Membrane Preparation: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human prostanoid receptor of interest are cultured and harvested. The cells are then homogenized, and the membrane fraction is isolated by centrifugation.
-
Binding Assay: Cell membranes are incubated in a buffer solution containing a fixed concentration of a suitable radioligand (e.g., [3H]iloprost for the IP receptor) and varying concentrations of the unlabeled test compound (this compound or Iloprost).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which retain the membranes with bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Functional cAMP Accumulation Assay
This assay measures the ability of a compound to stimulate Gs-coupled receptors, leading to an increase in intracellular cyclic AMP (cAMP).
Methodology:
-
Cell Culture: CHO cells stably expressing the human Gs-coupled prostanoid receptor of interest (e.g., IP, EP2, DP1) are seeded into multi-well plates and grown to confluence.
-
Pre-incubation: The cells are washed and pre-incubated in a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Compound Addition: Varying concentrations of the test compound (this compound or Iloprost) are added to the wells.
-
Incubation: The plates are incubated for a defined period to allow for cAMP production.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, such as a homogeneous time-resolved fluorescence (HTRF) assay.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is determined by non-linear regression analysis of the concentration-response curve.
Intracellular Calcium Mobilization Assay
This assay is used to measure the activation of Gq-coupled receptors, which leads to an increase in intracellular calcium levels.
Methodology:
-
Cell Culture and Dye Loading: HEK293 cells stably expressing the human Gq-coupled prostanoid receptor of interest (e.g., EP1) are seeded into multi-well plates. Prior to the assay, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: A baseline fluorescence reading is taken before the automated addition of varying concentrations of the test compound.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are monitored in real-time by measuring the fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal increase in fluorescence (EC50) is determined from the concentration-response curve.
References
- 1. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
- 4. Prostaglandin EP2 receptor - Wikipedia [en.wikipedia.org]
- 5. Prostaglandin DP1 receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. What are EP1 agonists and how do they work? [synapse.patsnap.com]
Safety Operating Guide
Navigating the Safe Disposal of (3R)-Treprostinil: A Procedural Guide
For researchers and drug development professionals, the proper disposal of pharmaceutical compounds like (3R)-Treprostinil is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also maintains compliance with regulatory standards. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, ensuring that laboratory practices are both safe and compliant.
Core Principles of this compound Disposal
The fundamental principle for the disposal of this compound, as outlined in its Safety Data Sheets (SDS), is to manage it as a chemical waste product in accordance with all applicable national and local regulations.[1] It is imperative to avoid mixing this compound waste with other waste streams and to keep it in its original or a suitably labeled, closed container for disposal.[1][2][3]
Step-by-Step Disposal Procedures
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, it is crucial to wear appropriate PPE. This includes, but is not limited to:
-
Protective gloves
-
Safety glasses or goggles
-
A lab coat or other protective clothing
In the event of a spill, ensure adequate ventilation and avoid breathing in any dust or aerosols.[1][2][3]
2. Waste Identification and Segregation: Properly identify all waste containing this compound. This includes:
-
Expired or unused this compound
-
Contaminated materials (e.g., pipette tips, vials, cleaning materials)
-
Solutions containing this compound
Segregate this waste from non-hazardous and other chemical waste streams to prevent cross-contamination and ensure proper disposal.[1]
3. Containment:
-
Solid Waste: Collect solid this compound waste in a clearly labeled, sealed container.
-
Liquid Waste: Collect liquid waste containing this compound in a compatible, leak-proof, and clearly labeled container. Do not pour liquid waste down the drain.[1]
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.[1]
4. Spill Management: In the case of a spill:
-
Evacuate personnel from the immediate area.
-
Ensure the area is well-ventilated.
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
For liquid spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).
-
Collect all contaminated materials and place them in a sealed, labeled container for disposal.[4]
5. Final Disposal: The final disposal of this compound waste must be conducted through a licensed hazardous waste disposal company.[5] This may involve incineration in a facility equipped with an afterburner and scrubber to ensure complete and environmentally sound destruction of the compound.[5] Always consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all relevant regulations.
Quantitative Data Summary
While the Safety Data Sheets for this compound do not provide specific quantitative data such as disposal concentration limits or hazardous waste codes, the following table summarizes the key procedural information.
| Parameter | Guideline | Source |
| Waste Segregation | Do not mix with other waste. | [1] |
| Containerization | Keep in original or suitable, closed, and labeled containers. | [1][2][3] |
| Spill Cleanup | Use inert absorbent material for liquids; avoid dust for solids. | [4] |
| Final Disposal Method | Engage a licensed hazardous material disposal company; incineration is a potential method. | [5] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
